molecular formula C19H19N7O6 B12056928 (Rac)-Folic acid-13C5,15N

(Rac)-Folic acid-13C5,15N

Katalognummer: B12056928
Molekulargewicht: 447.35 g/mol
InChI-Schlüssel: OVBPIULPVIDEAO-FGJUTHSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-Folic acid-13C5,15N is a useful research compound. Its molecular formula is C19H19N7O6 and its molecular weight is 447.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H19N7O6

Molekulargewicht

447.35 g/mol

IUPAC-Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1

InChI-Schlüssel

OVBPIULPVIDEAO-FGJUTHSMSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Herkunft des Produkts

United States

Foundational & Exploratory

(Rac)-Folic Acid-¹³C₅,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Structure, Synthesis, and Application of (Rac)-Folic Acid-¹³C₅,¹⁵N.

This technical guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, an isotopically labeled form of folic acid. This stable isotope-labeled compound is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.

Core Chemical Structure and Properties

(Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic, non-radioactive isotopologue of folic acid. The key feature of this molecule is the incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom within the L-glutamic acid moiety of the folic acid structure. This specific labeling results in a mass shift that allows for its precise differentiation from the endogenous, unlabeled folic acid in biological samples.

The "Rac" designation indicates that the compound is a racemic mixture, containing both the naturally occurring L-isomer and the unnatural D-isomer of the glutamic acid portion. For most applications as an internal standard in mass spectrometry, the presence of the D-isomer does not interfere with the quantification of the L-isomer.

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₁₄[¹³C]₅H₁₉[¹⁵N]N₆O₆[1][2]
Molecular Weight 447.35 g/mol [1][2][3]
Exact Mass 447.1619 g/mol N/A
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1][2]
Chemical Purity ≥95% (CP)[1][2]
CAS Number 2687960-47-8[4]
SMILES String O=C1C2=NC(CNC3=CC=C(C=C3)C([¹⁵NH]--INVALID-LINK--=O">¹³C@H[¹³CH₂][¹³CH₂]--INVALID-LINK--=O)=O)=CNC2=NC(N)=N1[4]
InChI Key OVBPIULPVIDEAO-FGJUTHSMSA-N[2]
Mass Shift from Unlabeled +6 Da[1][2]

Synthesis and Manufacturing

The synthesis of (Rac)-Folic acid-¹³C₅,¹⁵N involves a multi-step process that culminates in the coupling of a labeled p-aminobenzoyl-L-glutamic acid intermediate with a pterin (B48896) moiety. While a detailed, publicly available protocol for this specific isotopologue is proprietary to commercial suppliers, the general synthetic strategy can be outlined as follows:

Experimental Protocol: General Synthesis Outline

  • Synthesis of L-Glutamic acid-¹³C₅,¹⁵N: The core of the synthesis is the preparation of L-glutamic acid with the desired isotopic labels. This is often achieved through biosynthetic methods. For instance, microorganisms like Brevibacterium flavum can be cultured in a medium containing ¹³C-labeled carbon sources (e.g., [¹³C]-glucose or [¹³C]-acetate) and a ¹⁵N-labeled nitrogen source (e.g., [¹⁵N]-ammonium sulfate) to produce highly enriched L-[¹³C₅, ¹⁵N]glutamic acid.[4] Enzymatic synthesis is another approach, using enzymes like glutamate (B1630785) dehydrogenase.[5]

  • Formation of p-nitrobenzoyl-¹³C₅,¹⁵N-L-glutamic acid: The isotopically labeled L-glutamic acid is then reacted with p-nitrobenzoyl chloride. This reaction typically occurs under basic conditions to facilitate the condensation between the amino group of glutamic acid and the acyl chloride.

  • Reduction of the Nitro Group: The nitro group of the p-nitrobenzoyl moiety is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). This step yields p-aminobenzoyl-¹³C₅,¹⁵N-L-glutamic acid.

  • Coupling with a Pterin Precursor: The final step involves the coupling of the labeled p-aminobenzoyl-L-glutamic acid with a suitable pterin precursor, such as 2-amino-4-hydroxy-6-formylpteridine. This reaction is often a reductive amination, which forms the complete folic acid structure.

Logical Workflow for Synthesis

G cluster_0 Labeled Precursor Synthesis cluster_1 Folic Acid Assembly A ¹³C-Carbon Source (e.g., [¹³C]-Glucose) C Biosynthesis/ Enzymatic Synthesis A->C B ¹⁵N-Nitrogen Source (e.g., [¹⁵N]-Ammonium Sulfate) B->C D L-Glutamic acid-¹³C₅,¹⁵N C->D F Condensation D->F E p-nitrobenzoyl chloride E->F G p-nitrobenzoyl-¹³C₅,¹⁵N-L-glutamic acid F->G H Reduction G->H I p-aminobenzoyl-¹³C₅,¹⁵N-L-glutamic acid H->I K Coupling/ Reductive Amination I->K J Pterin Precursor J->K L (Rac)-Folic acid-¹³C₅,¹⁵N K->L

Caption: General synthetic workflow for (Rac)-Folic acid-¹³C₅,¹⁵N.

Applications in Research and Development

The primary application of (Rac)-Folic acid-¹³C₅,¹⁵N is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of folic acid and its vitamers in various biological matrices, such as serum, plasma, and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Folic Acid in Human Serum using LC-MS/MS

This protocol is a representative example compiled from established methodologies for folate analysis.

  • Sample Preparation:

    • To 100 µL of human serum, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.

    • Spike the sample with a known amount of (Rac)-Folic acid-¹³C₅,¹⁵N solution to serve as the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant, containing both the analyte and the internal standard, is transferred to a new tube.

    • The sample may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate folic acid from other sample components.

      • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both unlabeled folic acid and the ¹³C₅,¹⁵N-labeled internal standard.

      • Quantification: The concentration of endogenous folic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled folic acid and a constant concentration of the internal standard.

Experimental Workflow for Folate Quantification

G A Serum Sample Collection B Addition of Internal Standard ((Rac)-Folic acid-¹³C₅,¹⁵N) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F Optional: Solid-Phase Extraction (SPE) E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: Workflow for folate quantification using a stable isotope dilution assay.

Role in Metabolic Pathways

Folic acid is a crucial B-vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in one-carbon metabolism. This metabolic network is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis and repair, as well as for the methylation of various substrates, including DNA, RNA, proteins, and lipids. (Rac)-Folic acid-¹³C₅,¹⁵N, once administered in vivo, can be used to trace the metabolic fate of folic acid through these pathways.

Folate One-Carbon Metabolism Pathway

G cluster_0 Nucleotide Synthesis cluster_1 Methionine Cycle FA Folic Acid (¹³C₅,¹⁵N labeled) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methyl_THF->THF Purine Purine Synthesis Formyl_THF->Purine Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine from Methyl_THF SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

Caption: Simplified diagram of the folate one-carbon metabolism pathway.

Conclusion

(Rac)-Folic acid-¹³C₅,¹⁵N is an indispensable tool for researchers in the fields of nutrition, clinical chemistry, and drug development. Its well-defined chemical structure and isotopic labeling pattern provide the accuracy and precision required for demanding quantitative analytical methods. The ability to use this compound as an internal standard and a metabolic tracer facilitates a deeper understanding of folate metabolism and its role in health and disease. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin. This technical guide provides an in-depth overview of its core applications, particularly for researchers, scientists, and drug development professionals. The inclusion of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom in its structure makes it an invaluable tool in quantitative analytical chemistry and metabolic research.

Core Applications in Research and Drug Development

The primary application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the highly accurate quantification of folic acid and its various forms (vitamers) in complex biological matrices.[1][2] This technique is predominantly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical method for detecting and quantifying compounds with high specificity and sensitivity.[3][4][5]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the quantitative results.[6] This is particularly important in clinical research and drug development for monitoring folate levels, which can be indicative of various physiological and pathological states.

Furthermore, this compound can be employed as a tracer in metabolic studies to investigate the intricate pathways of folate metabolism, collectively known as one-carbon metabolism.[1] By tracking the labeled folic acid and its metabolites, researchers can gain insights into the kinetics and flux of these essential biochemical reactions.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Chemical Formula ¹³C₅C₁₄H₁₉¹⁵NN₆O₆
Molecular Weight 447.35 g/mol
Isotopic Purity ≥98 atom % ¹³C, ¹⁵N[7]
Chemical Purity ≥95%[7]

Experimental Protocols

While a specific protocol detailing the use of this compound was not available in the reviewed literature, the following is a representative and detailed experimental protocol for the quantification of folic acid in human serum using a closely related stable isotope-labeled internal standard, ¹³C₅-Folic Acid, by LC-MS/MS. This protocol can be readily adapted for the use of this compound by adjusting the mass-to-charge ratio settings on the mass spectrometer to detect the ¹³C₅,¹⁵N-labeled internal standard.

Protocol: Quantification of Folic Acid in Human Serum using Stable Isotope Dilution LC-MS/MS

This protocol is adapted from a method for the analysis of multiple folate vitamers in human serum.[4][5]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Folic Acid (unlabeled analytical standard)

  • Human Serum Samples

  • Ammonium (B1175870) Formate (B1220265)

  • Ascorbic Acid

  • Formic Acid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of unlabeled folic acid in a suitable solvent (e.g., 0.1 M NaOH) and further dilute with a stabilizing solution (e.g., water containing 1 g/L ascorbic acid) to create a series of calibration standards.

  • Prepare a stock solution of this compound in a similar manner to be used as the internal standard working solution.

3. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add a known amount (e.g., 20 µL) of the this compound internal standard solution. Vortex briefly.[4]

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[4]

  • Condition a C18 SPE cartridge with methanol followed by the SPE sample buffer.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4).[4]

  • Elute the folates from the cartridge using an elution solution (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).[4]

    • Mobile Phase A: 0.5% Acetic Acid in water.[4]

    • Mobile Phase B: Acetonitrile/Methanol mixture.[4]

    • Gradient: A suitable gradient to separate folic acid from other matrix components.

    • Flow Rate: 0.35 mL/min.[4]

    • Injection Volume: 10 µL.[4]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Folic Acid (unlabeled): Monitor the specific precursor-to-product ion transition.

      • This compound (internal standard): Monitor the specific precursor-to-product ion transition, which will have a higher mass-to-charge ratio due to the isotopic labels.

5. Data Analysis:

  • Quantify the concentration of folic acid in the samples by calculating the peak area ratio of the unlabeled folic acid to the this compound internal standard and comparing it to the calibration curve generated from the analytical standards.

Signaling Pathways and Logical Relationships

This compound is used to study the Folate-Mediated One-Carbon Metabolism pathway. This intricate network of biochemical reactions is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various biomolecules, which plays a crucial role in epigenetic regulation.

The following diagram, generated using Graphviz (DOT language), illustrates a simplified overview of the central role of folic acid in this pathway.

Folic_Acid_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->CH2_THF dTMP dTMP CH2_THF->dTMP TYMS CH_THF 5,10-Methenyl-THF CH2_THF->CH_THF CH3_THF 5-Methyl-THF CH2_THF->CH3_THF MTHFR dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis CHO_THF 10-Formyl-THF CH_THF->CHO_THF Purine_Synthesis Purine Synthesis CHO_THF->Purine_Synthesis Methionine Methionine CH3_THF->Methionine MS Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine

Folate-Mediated One-Carbon Metabolism Pathway.
Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of folic acid in a biological sample using this compound as an internal standard.

Quantitative_Workflow Sample Biological Sample (e.g., Serum) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Solid Phase Extraction) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Folic Acid Data_Analysis->Quantification

Workflow for Quantitative Analysis using this compound.

References

Illuminating Folate Metabolism: A Technical Guide to Stable Isotope Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of folic acid stable isotope labeling for mass spectrometry. It details the core methodologies, presents key quantitative data, and visualizes the intricate workflows and metabolic pathways involved in folate analysis.

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate quantification of folic acid and its various forms, known as vitamers, in biological matrices.[1][2] This technique overcomes the limitations of traditional methods like microbiological and radioassays, which often lack the specificity to differentiate between individual folate vitamers.[2][3] By employing stable isotope-labeled internal standards, researchers can achieve high precision and accuracy, compensating for analyte losses during sample preparation and variations in ionization efficiency during mass spectrometric detection.[1][2]

This guide offers a detailed exploration of the principles and practices of this powerful analytical approach, providing actionable protocols and valuable quantitative insights for studying folate metabolism, pharmacokinetics, and the impact of folate status on health and disease.[4][5][6]

Quantitative Data Summary

The following tables summarize key performance metrics and typical concentrations of folate vitamers in human serum as determined by stable isotope dilution LC-MS/MS.

Table 1: Method Performance for Folate Vitamer Quantification in Serum

Folate VitamerLimit of Detection (nmol/L)Within-Run Imprecision (CV%)Between-Run Imprecision (CV%)Concentration Range for Stated Imprecision (nmol/L)
5-Methyltetrahydrofolic acid (5MeTHF)0.13[3]<7[3]<7[3]>0.5[3]
5-Formyltetrahydrofolic acid (5FoTHF)0.05[3]<10[3]<10[3]>0.5[3]
Folic Acid (FA)0.07[3]<10[3]<10[3]>2.0[3]

Table 2: Distribution of Folate Vitamers in Human Serum

Total Folate (TFOL) ConcentrationAverage % 5MeTHFAverage % Folic AcidAverage % 5FoTHF
<50 nmol/L93.3[3]2.3[3]4.4[3]
>50 nmol/L81.7[3]15.7[3]2.5[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline a typical workflow for the analysis of folates in human serum using stable isotope dilution LC-MS/MS.

Preparation of Standards and Internal Standards

Stable isotope-labeled internal standards, such as ¹³C₅-labeled folic acid, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate, are essential for accurate quantification.[1][7]

  • Stock Solutions: Prepare individual stock solutions of folate standards and their corresponding ¹³C-labeled internal standards in a buffer containing an antioxidant like ascorbic acid (e.g., 1 g/L) to prevent degradation.[7][8]

  • Storage: Store stock solutions in amber vials at -25°C or below to protect them from light and heat-induced degradation.[7][9]

  • Working Solutions: Prepare fresh working solutions of mixed calibrators and internal standards for each analytical run by diluting the stock solutions in an appropriate buffer.[8]

Sample Preparation: Solid-Phase Extraction (SPE) of Serum Samples

Solid-phase extraction is a common technique for isolating and concentrating folates from complex biological matrices like serum.[3][7]

  • Sample Pre-treatment: To 200-275 µL of serum, add a known amount of the mixed stable isotope-labeled internal standard solution.[3][7] Acidify the sample by adding a sample buffer (e.g., 10 g/L ammonium (B1175870) formate (B1220265) and 1 g/L ascorbic acid at pH 3.2).[7]

  • SPE Cartridge Conditioning: Condition a phenyl or C18 SPE cartridge with methanol (B129727) and/or acetonitrile (B52724), followed by equilibration with the sample buffer.[3][7]

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid at pH 3.4) to remove interfering substances.[7]

  • Elution: Elute the bound folates using a solvent mixture, for instance, a solution of acetonitrile, methanol, and acetic acid containing ascorbic acid.[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen at room temperature.[7] Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 9:1 water and methanol) for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection of the different folate vitamers.

  • Chromatographic Separation:

    • Column: A C8 or C18 analytical column is typically used for the separation of folates.[3][7]

    • Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a weak acid (e.g., 0.1-0.5% acetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[1][7]

    • Gradient Elution: A gradient elution program is employed to achieve optimal separation of the different folate vitamers.[7]

  • Mass Spectrometric Detection:

    • Ionization: Positive-ion electrospray ionization (ESI) is a frequently used ionization technique for folate analysis.[3][7]

    • Detection Mode: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each unlabeled folate and its corresponding stable isotope-labeled internal standard are monitored.[9][10] This provides high selectivity and sensitivity.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and the central metabolic pathway of folic acid.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification serum Serum Sample (200-275 µL) acidify Acidification with Sample Buffer (pH 3.2) serum->acidify istd Stable Isotope-Labeled Internal Standards (e.g., ¹³C₅-Folates) istd->acidify load Load Sample acidify->load condition Condition SPE Cartridge (e.g., Phenyl or C18) condition->load wash Wash to Remove Interferences load->wash elute Elute Folates wash->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc Liquid Chromatography (C8 or C18 column) reconstitute->lc ms Tandem Mass Spectrometry (Positive ESI, MRM Mode) lc->ms data Data Acquisition & Processing ms->data quantify Quantify Folate Vitamers (Ratio of Unlabeled to Labeled) data->quantify

Caption: Experimental workflow for folate analysis.

folate_metabolism cluster_cycles One-Carbon Metabolism FA Folic Acid (FA) DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethyleneTHF->THF MethylTHF 5-Methyltetrahydrofolate MethyleneTHF->MethylTHF MethenylTHF 5,10-Methenyltetrahydrofolate MethyleneTHF->MethenylTHF Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Glycine Glycine MethyleneTHF->Glycine MethylTHF->THF FormylTHF 10-Formyltetrahydrofolate MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine Serine Serine Serine->MethyleneTHF DHFR DHFR MTHFR MTHFR MS MS SHMT SHMT

Caption: Simplified overview of folate metabolism.

References

In-Depth Technical Guide: (Rac)-Folic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, an isotopically labeled form of Folic acid. This document details its molecular weight, its application in experimental protocols, and its central role in the one-carbon metabolism pathway.

Core Data Presentation

The incorporation of five ¹³C atoms and one ¹⁵N atom significantly increases the molecular weight of Folic acid, a crucial feature for its use as an internal standard in quantitative mass spectrometry-based assays. The table below summarizes the molecular weights of both standard and isotopically labeled Folic acid.

CompoundChemical FormulaMolecular Weight ( g/mol )
Folic AcidC₁₉H₁₉N₇O₆441.4[1][2]
(Rac)-Folic acid-¹³C₅,¹⁵N¹³C₅C₁₄H₁₉¹⁵NN₆O₆447.35[3][4]

Experimental Protocols: Quantification of Folic Acid using LC-MS/MS

Isotopically labeled Folic acid, such as (Rac)-Folic acid-¹³C₅,¹⁵N, is an ideal internal standard for the accurate quantification of endogenous Folic acid levels in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection.

A common experimental workflow for the quantification of Folic acid in human plasma is outlined below.

Sample Preparation
  • Objective: To extract Folic acid from the plasma matrix and remove interfering substances.

  • Procedure:

    • A known amount of (Rac)-Folic acid-¹³C₅,¹⁵N internal standard is spiked into the plasma sample.

    • Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol. This step is crucial as proteins can interfere with the analysis.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing both endogenous Folic acid and the internal standard, is collected for analysis.

Liquid Chromatography (LC)
  • Objective: To separate Folic acid and its internal standard from other components in the extract.

  • Typical Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to elute the analytes.

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)
  • Objective: To detect and quantify Folic acid and the internal standard with high specificity and sensitivity.

  • Mode: Multiple Reaction Monitoring (MRM) is typically used. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise.

  • Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the eluting analytes.

The workflow for this quantification process is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample spike Spike with (Rac)-Folic acid-¹³C₅,¹⁵N start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quantify Quantification ms->quantify

LC-MS/MS Quantification Workflow

Signaling Pathway: One-Carbon Metabolism

Folic acid is a crucial B-vitamin that, in its active form tetrahydrofolate (THF), plays a central role in one-carbon metabolism. This complex network of biochemical reactions is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including DNA, RNA, proteins, and lipids.

The one-carbon metabolism pathway can be broadly divided into two interconnected cycles: the folate cycle and the methionine cycle.

  • Folate Cycle: Dietary folate is converted to THF, which then acquires a one-carbon unit from sources like serine to form 5,10-methylenetetrahydrofolate. This can then be used for the synthesis of thymidylate (a DNA precursor) or be further reduced to 5-methyltetrahydrofolate.

  • Methionine Cycle: 5-methyltetrahydrofolate donates its methyl group to homocysteine to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

The intricate relationship between these cycles is depicted in the following diagram.

Folate and Methionine Cycles

References

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2687960-47-8[1][2]

This technical guide provides an in-depth overview of (Rac)-Folic acid-13C5,15N, an isotopically labeled form of folic acid, for researchers, scientists, and drug development professionals. This document covers its primary applications, relevant biological pathways, and detailed experimental protocols.

Core Applications

This compound serves as a crucial tool in analytical and metabolic research, primarily utilized as an internal standard for the accurate quantification of folic acid and its vitamers in various biological matrices. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled analyte in mass spectrometry-based assays.[3]

The use of stable isotope-labeled internal standards is the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[4][5][6][7]

Quantitative Data and Method Performance

The use of isotopically labeled folic acid, such as this compound, in stable isotope dilution assays coupled with LC-MS/MS allows for highly accurate and precise quantification of folates in biological samples. Below is a summary of typical method performance characteristics reported in the literature for such assays.

ParameterTypical ValueMatrixCitation
Limit of Detection (LOD) 0.07 nmol/LSerum[8]
Limit of Quantification (LOQ) 22.6 nmol/L RBCRed Blood Cells[9]
Linearity (R²) > 0.98Serum[10]
Precision (CV) < 10%Serum[8]
Recovery 98.0% - 103.6%Certified Reference Material[11]

Experimental Protocols

Synthesis of Isotopically Labeled Folic Acid

The synthesis of multiply labeled folic acid can be achieved through various methods. One established approach involves the reductive amination to connect 2-acetylamino-4-hydroxy-6-formylpteridine with an isotopically labeled p-aminobenzoyl-L-glutamic acid.[12][13] Another method is based on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and a labeled dimethyl L-glutamate.[12][13]

A general synthetic scheme involves:

  • Preparation of Labeled Precursors: Synthesis of ¹³C- and ¹⁵N-labeled precursors, such as labeled L-glutamic acid.

  • Coupling Reaction: Coupling of the labeled precursor with the pteridine (B1203161) and p-aminobenzoyl moieties.

  • Purification: Purification of the final product using chromatographic techniques such as HPLC.

Quantitative Analysis of Folic Acid in Serum using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of folic acid in human serum.

Materials:

  • This compound (Internal Standard)

  • Human Serum Samples

  • Ascorbic acid solution (1 g/L in water)

  • SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)

  • SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)

  • Elution solution (e.g., 400 mL/L Acetonitrile (B52724):100 mL/L Methanol (B129727):10 mL/L Acetic Acid:1 g/L Ascorbic Acid)

  • Reconstitution solution (e.g., 9:1 water and methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation: a. To 200 µL of serum sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add a known amount of this compound internal standard solution. b. Add 400 µL of SPE sample buffer and 200 µL of water. c. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[10]

  • Solid Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by the SPE sample buffer. b. Load the supernatant from the sample preparation step onto the SPE cartridge. c. Wash the cartridge with the SPE wash buffer. d. Elute the folates using the elution solution.[10]

  • Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen at room temperature. b. Reconstitute the dried extract in 200 µL of the reconstitution solution.[10]

  • LC-MS/MS Analysis: a. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid or 0.5% acetic acid) and an organic component (e.g., acetonitrile or methanol).[7][10] c. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled folic acid and the this compound internal standard.

  • Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. b. Determine the concentration of folic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Involving Folic Acid

Folic acid, beyond its role in one-carbon metabolism, is involved in intracellular signaling pathways, primarily through its interaction with the folate receptor (FR). Two key pathways are the JAK-STAT and ERK signaling cascades.

Folic Acid-Mediated JAK-STAT Signaling Pathway

Folic acid can activate the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for processes such as cell proliferation, differentiation, and immune responses.[14] The binding of folic acid to the folate receptor alpha (FRα) can lead to the activation of STAT3 in a JAK-dependent manner.[14][15]

Folic_Acid_JAK_STAT_Pathway folic_acid Folic Acid fr_alpha Folate Receptor α (FRα) folic_acid->fr_alpha jak JAK fr_alpha->jak Activates stat3 STAT3 jak->stat3 stat3_p p-STAT3 (Dimer) stat3->stat3_p nucleus Nucleus stat3_p->nucleus gene_transcription Gene Transcription (e.g., Cyclin A2, VEGF) stat3_p->gene_transcription Promotes

Folic Acid-Induced JAK-STAT Signaling
Folic Acid-Mediated ERK Signaling Pathway

Folic acid has also been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[16][17] The binding of folic acid to its receptor can initiate a cascade that leads to the phosphorylation and activation of ERK1/2.[18][19]

Folic_Acid_ERK_Pathway folic_acid Folic Acid fr Folate Receptor (FR) folic_acid->fr csrc c-Src fr->csrc Activates mek MEK csrc->mek erk ERK1/2 mek->erk Phosphorylates erk_p p-ERK1/2 erk->erk_p cellular_response Cellular Response (Proliferation, Differentiation) erk_p->cellular_response Leads to

Folic Acid-Induced ERK Signaling
Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantification of folic acid in a biological sample using this compound as an internal standard.

Experimental_Workflow sample_collection 1. Sample Collection (e.g., Serum) add_is 2. Addition of This compound sample_collection->add_is extraction 3. Solid Phase Extraction (SPE) add_is->extraction analysis 4. LC-MS/MS Analysis extraction->analysis data_processing 5. Data Processing and Quantification analysis->data_processing

Quantitative Analysis Workflow

References

Commercial Availability and Technical Applications of (Rac)-Folic Acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Folic acid-13C5,15N , a stable isotope-labeled form of folic acid, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in quantitative analyses of folate metabolism and pharmacokinetics, where it is employed as an internal standard or tracer. This in-depth technical guide provides an overview of its commercial sources, detailed experimental protocols for its use in mass spectrometry-based assays, and a summary of relevant quantitative data.

Commercial Sources

This compound is available from several specialized chemical suppliers. Key vendors include:

  • MedChemExpress: Offers this compound for research purposes, highlighting its use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

  • Sigma-Aldrich (Merck): Provides a range of folic acid internal standards, including isotopically labeled variants, suitable for analytical and clinical chemistry applications.

  • Cambridge Isotope Laboratories, Inc.: A leading supplier of stable isotope-labeled compounds, offering various labeled folic acid products for metabolic research and clinical mass spectrometry.

  • Clinivex: Supplies Folic Acid-13C5, 15N as a reference standard for laboratory and research use.

Core Applications in Research

The primary utility of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise quantification of folic acid and its various metabolites (vitamers) in complex biological matrices such as serum, plasma, and urine. The labeled folic acid is introduced into a biological sample as an internal standard. Because it is chemically identical to the endogenous analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.

Experimental Protocols

A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution LC-MS/MS assay is outlined below. This protocol is a composite of methodologies described in the scientific literature.

Sample Preparation
  • Thawing and Stabilization: Serum samples are thawed in the dark. To prevent the degradation of labile folates, a solution of ascorbic acid (e.g., 1 g/L) is added.

  • Internal Standard Spiking: A known concentration of this compound in a suitable buffer is added to the serum sample. Other 13C-labeled folate vitamers are also typically included as internal standards for the corresponding endogenous forms.

  • Protein Precipitation: Proteins in the serum are precipitated to release bound folates and clean up the sample. This is commonly achieved by adding acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Evaporation and Reconstitution: The clear supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen or using a vacuum centrifuge. The dried residue is then redissolved in a mobile phase-compatible solvent, such as water or a dilute formic acid solution.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to reduce matrix effects, an optional solid-phase extraction step can be performed after protein precipitation or reconstitution. Phenyl or C18 SPE cartridges are commonly used for folate analysis.

  • Cartridge Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by an equilibration buffer (e.g., dilute formic acid).

  • Sample Loading: The reconstituted sample is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The folates (including the internal standard) are eluted from the cartridge with a stronger solvent mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of different folate vitamers is typically achieved using a C8 or C18 reversed-phase column with a gradient elution program. The mobile phases commonly consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both the endogenous folates and their corresponding 13C-labeled internal standards.

Quantitative Data

The following tables summarize typical quantitative parameters from stable isotope dilution LC-MS/MS assays for folate analysis as reported in the literature.

Table 1: Typical Performance Characteristics of Folate LC-MS/MS Assays

Parameter5-methyltetrahydrofolate (5-MTHF)Folic Acid (FA)5-formyltetrahydrofolate (5-FoTHF)
Limit of Detection (LOD) 0.13 nmol/L0.07 nmol/L0.05 nmol/L
Lower Limit of Quantitation (LLOQ) ~0.5 nmol/L~2.0 nmol/L~0.5 nmol/L
Linearity Range 1.0 - 100 nmol/L0.1 - 10 nmol/L0.1 - 10 nmol/L
Within-run Imprecision (CV) < 7%< 10%< 10%
Between-run Imprecision (CV) < 7%< 10%< 10%

Table 2: Representative Concentrations of Folate Vitamers in Human Serum

Folate VitamerAverage Concentration (nmol/L)Percentage of Total Folate
5-methyltetrahydrofolate (5-MTHF) ~19.5~85.8%
4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) ~2.7~12.1%
Folic Acid (FA) ~0.48~2.1%
5-formyltetrahydrofolate (5-FoTHF) Not typically detected0.0%

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of folic acid in one-carbon metabolism, which is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and for the methylation of various biomolecules.

Folate_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine Serine->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF dTMP dTMP MethyleneTHF->dTMP TS MethylTHF->THF Methionine Methionine MethylTHF->Methionine FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Homocysteine->Methionine Methylation Methylation Reactions Methionine->Methylation dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA

Folate metabolism and one-carbon transfer pathways.
Experimental Workflow for Folate Analysis

This diagram outlines the typical workflow for quantifying folates in a biological sample using stable isotope dilution LC-MS/MS.

Experimental_Workflow start Biological Sample (e.g., Serum) stabilize Add Ascorbic Acid start->stabilize spike Spike with this compound (Internal Standard) stabilize->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

In-Depth Technical Guide: Isotopic Purity of (Rac)-Folic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-Folic acid-¹³C₅,¹⁵N, a crucial stable isotope-labeled internal standard and tracer for advanced biomedical and pharmaceutical research. This document details the quantitative analysis, experimental protocols for determining isotopic enrichment, and the relevant biological context of folic acid metabolism.

Quantitative Data Summary

The isotopic purity of stable isotope-labeled compounds is a critical parameter for ensuring accuracy and precision in quantitative analyses. The data presented below is representative of commercially available Folic acid-(glutamic acid-¹³C₅,¹⁵N), a closely related analog of the racemic mixture. This information is typically found on the Certificate of Analysis (CoA) provided by the manufacturer.

Table 1: Representative Certificate of Analysis Data for Folic Acid-¹³C₅,¹⁵N

ParameterSpecificationMethod
Chemical Purity ≥95% (CP)High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (°³C) ≥98 atom % ¹³CMass Spectrometry / NMR Spectroscopy
Isotopic Enrichment (¹⁵N) ≥98 atom % ¹⁵NMass Spectrometry / NMR Spectroscopy

Table 2: Detailed Isotopic Enrichment Data (Hypothetical Example based on Mass Spectrometry)

Mass PeakRelative Abundance (%)Interpretation
M (Unlabeled)< 0.1Abundance of unlabeled Folic Acid
M+1< 0.5Contribution from natural abundance ¹³C and ¹⁵N
M+2< 1.0...
M+3< 1.5...
M+4< 2.0...
M+55.0 - 15.0Primarily ¹³C₅ labeled species
M+6> 85.0Target ¹³C₅,¹⁵N labeled species

Note: The relative abundances in Table 2 are illustrative. The actual distribution will vary by production batch and is determined experimentally.

Experimental Protocols

The determination of isotopic purity for (Rac)-Folic acid-¹³C₅,¹⁵N is primarily accomplished through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides detailed information on the distribution of isotopic masses.

Objective: To separate (Rac)-Folic acid-¹³C₅,¹⁵N from potential impurities and to determine the relative abundance of each isotopologue.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Materials:

  • (Rac)-Folic acid-¹³C₅,¹⁵N sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (or other suitable mobile phase modifier)

  • Ammonium acetate (B1210297) (optional, for buffering)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the (Rac)-Folic acid-¹³C₅,¹⁵N standard.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with a small percentage of a solubility enhancer if needed (e.g., 0.1 N NaOH), to a final concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to an autosampler vial.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

      • 0-2 min: 5% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (positive mode is common for folic acid).

    • Mass Analyzer: Set to full scan mode over a mass range that includes the expected masses of the labeled compound and any potential unlabeled or partially labeled species (e.g., m/z 400-500).

    • Resolution: Set to a high resolution (>10,000) to resolve the isotopic peaks.

    • Data Analysis:

      • Integrate the peak corresponding to Folic acid in the total ion chromatogram.

      • Extract the mass spectrum for this chromatographic peak.

      • Determine the relative abundance of the monoisotopic peak of the fully labeled species (M+6) compared to the other isotopologues (M to M+5).

      • Calculate the isotopic purity as the percentage of the M+6 peak relative to the sum of all related isotopic peaks.

Isotopic Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the overall isotopic enrichment.

Objective: To determine the atom percent enrichment of ¹³C and ¹⁵N by comparing the integrals of signals from the labeled and unlabeled positions.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

  • (Rac)-Folic acid-¹³C₅,¹⁵N sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)

  • Internal standard of known purity (optional, for concentration determination)

Procedure:

  • Sample Preparation:

    • Accurately weigh the (Rac)-Folic acid-¹³C₅,¹⁵N sample and dissolve it in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To ensure quantitative accuracy, a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) must be used.

    • Integrate the signals corresponding to the five ¹³C-labeled carbons in the glutamic acid moiety.

    • The absence or significant reduction of signals at the chemical shifts corresponding to the natural abundance ¹²C positions indicates high ¹³C enrichment.

  • ¹⁵N NMR Spectroscopy (or ¹H-¹⁵N HSQC):

    • Direct ¹⁵N NMR is less sensitive but can provide direct evidence of ¹⁵N incorporation.

    • A more common and sensitive method is to acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • The presence of a cross-peak for the nitrogen in the glutamic acid amide bond confirms ¹⁵N labeling. The intensity of this peak relative to any residual signal from the unlabeled species can be used to estimate enrichment.

  • Data Analysis:

    • For ¹³C NMR, the isotopic enrichment can be estimated by comparing the integral of the enriched carbon signals to any residual signals from unlabeled material or by comparing them to the integrals of carbons in the unlabeled part of the molecule.

    • For ¹⁵N enrichment, analysis of the ¹H-¹⁵N HSQC spectrum provides a qualitative and semi-quantitative measure of enrichment.

Visualizations

Folic Acid Metabolism (One-Carbon Pathway)

The biological activity of folic acid is intrinsically linked to its role in one-carbon metabolism. (Rac)-Folic acid-¹³C₅,¹⁵N is used as a tracer to study the flux through this critical pathway.

Folic_Acid_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine MS dUMP dUMP dUMP->dTMP

Caption: Simplified pathway of Folic Acid one-carbon metabolism.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-MS.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep lc_separation LC Separation (Reverse Phase) sample_prep->lc_separation ms_detection MS Detection (High Resolution Full Scan) lc_separation->ms_detection data_analysis Data Analysis (Isotopic Distribution) ms_detection->data_analysis report Report Purity data_analysis->report

Caption: General workflow for LC-MS based isotopic purity determination.

A Technical Guide to the Storage and Stability of Labeled Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical factors influencing the storage and stability of labeled folic acid, a vital tool in biomedical research and drug development. Understanding the stability of these molecules is paramount for ensuring the accuracy and reproducibility of experimental results. This document covers radiolabeled and fluorescently labeled folic acid derivatives, offering detailed experimental protocols and quantitative stability data.

Factors Influencing the Stability of Folic Acid and its Analogs

The stability of folic acid and its labeled derivatives is contingent on several environmental factors. These molecules are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis.

1.1. pH

The pH of the storage solution is a critical determinant of folic acid stability. Folic acid is generally most stable in a neutral to slightly alkaline environment. In aqueous solutions, folic acid is reported to be stable between pH 5 and 10.[1] Significant degradation occurs in acidic conditions, particularly at pH values below 4, leading to the formation of p-aminobenzoylglutamic acid (pABG).[1] For instance, a study on folic acid in fortified vitamin juices with a low pH (around 3.5) showed an average decrease in concentration of 46% after one year of storage.[2][3]

1.2. Temperature

Temperature plays a significant role in the degradation kinetics of folic acid, which typically follows first-order reaction kinetics.[4] Elevated temperatures accelerate the degradation process. For many pharmaceutical preparations, storage at refrigerated (2-8 °C) or frozen temperatures is recommended to maintain stability.[5] Long-term storage of serum folate samples has shown that concentrations remain stable for up to 13 years at -80°C.[6] In contrast, storage at -20°C can lead to a significant decline in folate levels over time.[6]

1.3. Light Exposure

Folic acid is known to be photolabile and can be degraded by exposure to ultraviolet (UV) light.[7][8] This photodegradation can lead to the cleavage of the molecule. Therefore, it is crucial to store labeled folic acid solutions in light-protected containers, such as amber vials, or in the dark.[9] One study noted that in fortified juices, the degradation rate of folic acid was significantly higher under the influence of light.[2]

1.4. Oxidation

Folic acid is susceptible to oxidation. The presence of oxidizing agents can lead to the cleavage of the C-9-N-10 bond, resulting in biologically inactive products.[8] To mitigate oxidative degradation, the addition of antioxidants to the storage buffer can be beneficial.

Stability of Radiolabeled Folic Acid

Radiolabeled folic acid, including isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is extensively used in metabolism and pharmacokinetic studies.[10] The inherent radioactivity of these compounds introduces an additional factor affecting their stability: radiolysis. This process involves the decomposition of the molecule due to the energy emitted by the radioisotope.

2.1. Storage Recommendations for Radiolabeled Compounds

To minimize radiolytic decomposition, radiolabeled compounds should be stored at low temperatures, typically -20°C or below, and shielded from light. The specific activity of the radiolabeled compound can also influence its stability, with higher specific activity leading to a greater potential for radiolysis.

Table 1: Quantitative Stability Data for Radiolabeled Folic Acid

IsotopeCompoundStorage ConditionsDurationStability/DegradationReference
¹⁴CFolic AcidHealthy adult human volunteer (in vivo)202 daysMean sojourn time of 93 to 120 days[10]
⁹⁹mTcDTX-SLMNP80°C1 hourRadiolabeling yield of 98.0 ± 2.0%[11]
⁹⁹mTcFolic AcidSerum and physiological pH4 hoursStable[12]

Stability of Fluorescently Labeled Folic Acid

Fluorescent analogs of folic acid are valuable tools for cellular imaging and uptake studies.[13][14][15] The photostability of the fluorescent label is a critical parameter for these applications. The conjugation of folic acid to a fluorescent dye can sometimes impact the stability of both molecules.

Table 2: Stability of Fluorescently Labeled Folic Acid

FluorophoreCompoundApplicationKey FindingReference
Cy5Cy5-folateFluorescence polarization binding assayDevelopment of a high-throughput homogeneous assay[13]
FluoresceinFolate-fluoresceinIntravital two-photon microscopyInternalized conjugates localize to acidic compartments[14]
Texas RedFolate-Texas RedIntravital two-photon microscopyInternalized by proximal tubules and accumulates in lysosomes[14]
6-coumarin6-coumarin-labeled nanoparticlesIn vitro drug deliveryFolic acid functionalization increases cellular internalization[16]

Experimental Protocols

4.1. Protocol for Forced Degradation Studies of Labeled Folic Acid

Forced degradation studies are essential for developing stability-indicating analytical methods.[17][18] These studies involve subjecting the labeled folic acid to stress conditions to generate degradation products.

Objective: To assess the stability of labeled folic acid under various stress conditions and to identify potential degradation products.

Materials:

  • Labeled folic acid (radiolabeled or fluorescently labeled)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., UV, fluorescence, or radiometric detector)

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of labeled folic acid in an acidic solution (e.g., 0.1 M HCl).

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with NaOH.

    • Analyze the sample by HPLC.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of labeled folic acid in a basic solution (e.g., 0.1 M NaOH).

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Neutralize the solution with HCl.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of labeled folic acid in a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature for a specified period.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose a solid sample or a solution of labeled folic acid to high temperature (e.g., 80°C) for a specified period.

    • Dissolve the solid sample in an appropriate solvent before analysis.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a solution of labeled folic acid to UV light in a photostability chamber for a specified duration.

    • Analyze the sample by HPLC.

4.2. Protocol for Determining Radiochemical Purity

Determining the radiochemical purity is crucial to ensure that the radioactivity is associated with the intact folic acid molecule.[19][20]

Objective: To quantify the percentage of radioactivity corresponding to the desired radiolabeled folic acid.

Materials:

  • Radiolabeled folic acid sample

  • Thin-Layer Chromatography (TLC) plates or HPLC system with a radiometric detector

  • Appropriate mobile phase/solvent system

  • Radiochromatogram scanner or liquid scintillation counter

Methodology (using TLC):

  • Spot a small amount of the radiolabeled folic acid solution onto a TLC plate.

  • Develop the chromatogram using a suitable mobile phase that separates the intact radiolabeled folic acid from potential radiochemical impurities.

  • After development, dry the TLC plate.

  • Scan the plate using a radiochromatogram scanner to determine the distribution of radioactivity.

  • Alternatively, cut the TLC plate into sections and measure the radioactivity of each section using a liquid scintillation counter.

  • Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the spot of the intact radiolabeled folic acid.

Visualizations

5.1. Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Labeled Folic Acid FR Folate Receptor (FR) Folate->FR Binding Clathrin_pit Clathrin-coated Pit FR->Clathrin_pit Internalization Endosome Early Endosome (Acidic pH) Clathrin_pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Degradation Pathway Metabolism Folate Metabolism (e.g., One-Carbon Metabolism) Endosome->Metabolism Folate Release Recycled_FR Recycled FR Endosome->Recycled_FR Receptor Recycling Recycled_FR->FR Return to Membrane

Caption: Folate receptor-mediated endocytosis of labeled folic acid.

5.2. Experimental Workflow for In Vitro Cellular Uptake Assay

Cellular_Uptake_Workflow Start Start: Seed Cells Incubate_Cells Incubate Cells (e.g., 24-48 hours) Start->Incubate_Cells Add_Labeled_FA Add Labeled Folic Acid to Cells Incubate_Cells->Add_Labeled_FA Prepare_Labeled_FA Prepare Labeled Folic Acid Solution Prepare_Labeled_FA->Add_Labeled_FA Incubate_Uptake Incubate for Uptake (e.g., 37°C for 1-4 hours) Add_Labeled_FA->Incubate_Uptake Wash_Cells Wash Cells to Remove Unbound Labeled Folic Acid Incubate_Uptake->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Measure_Signal Measure Signal (Radioactivity or Fluorescence) Lyse_Cells->Measure_Signal Analyze_Data Data Analysis (e.g., Normalize to protein concentration) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cellular uptake assay using labeled folic acid.

5.3. Experimental Workflow for In Vivo Biodistribution Study

Biodistribution_Workflow Start Start: Animal Model (e.g., Tumor-bearing mice) Inject_Radiolabeled_FA Administer Radiolabeled Folic Acid (e.g., Intravenous injection) Start->Inject_Radiolabeled_FA Time_Points Wait for Predetermined Time Points (e.g., 1h, 4h, 24h) Inject_Radiolabeled_FA->Time_Points Euthanize_Animals Euthanize Animals Time_Points->Euthanize_Animals Dissect_Organs Dissect Organs and Tissues of Interest Euthanize_Animals->Dissect_Organs Weigh_Samples Weigh Tissue Samples Dissect_Organs->Weigh_Samples Measure_Radioactivity Measure Radioactivity (e.g., Gamma counter) Weigh_Samples->Measure_Radioactivity Calculate_Uptake Calculate Uptake (% Injected Dose per gram of tissue) Measure_Radioactivity->Calculate_Uptake End End Calculate_Uptake->End

Caption: Workflow for an in vivo biodistribution study of radiolabeled folic acid.

References

The Central Role of Folic Acid in One-Carbon Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 10, 2025

Abstract

Folic acid, a B vitamin, is a critical component of one-carbon metabolism, a complex network of biochemical reactions essential for life. Its derivatives function as coenzymes in the transfer of one-carbon units, which are fundamental for the biosynthesis of nucleotides, the metabolism of amino acids, and the regulation of epigenetic modifications through methylation. This technical guide provides an in-depth exploration of the function of folic acid in one-carbon metabolism, tailored for researchers, scientists, and drug development professionals. It details the core biochemical pathways, presents quantitative data on key enzymatic reactions and metabolite concentrations, outlines detailed experimental protocols for studying this network, and provides visualizations of the key processes. Understanding the intricacies of this pathway is paramount for developing novel therapeutic strategies for a range of diseases, including cancer and neurological disorders.

Introduction: The Significance of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These single-carbon moieties, including methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups, are indispensable for the synthesis of a wide array of biomolecules.[1] Folate, in its reduced tetrahydrofolate (THF) form, acts as the central carrier of these one-carbon units.[2][3] The proper functioning of this metabolic network is crucial for cellular proliferation, differentiation, and maintenance. Dysregulation of one-carbon metabolism has been implicated in numerous pathologies, including neural tube defects, cardiovascular disease, and cancer.[4]

Folic acid, the synthetic form of folate, is a water-soluble B vitamin that must be obtained through diet or supplementation as humans cannot synthesize it.[5] Once absorbed, folic acid is metabolically reduced to the active coenzyme, tetrahydrofolate (THF), which serves as the acceptor and donor of one-carbon units.[2][3] This guide will delve into the biochemical journey of folic acid, from its activation to its pivotal roles in cellular metabolism.

The Folate Cycle: Activation and Interconversion of One-Carbon Units

The biological activity of folic acid is contingent upon its conversion to tetrahydrofolate (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) in a two-step reduction, requiring NADPH as a cofactor.[1]

Key Enzymes and Reactions

The central hub of one-carbon metabolism is the folate cycle, where THF acquires one-carbon units from various sources and transfers them to acceptor molecules. The primary donor of one-carbon units is the amino acid serine.[3]

  • Serine Hydroxymethyltransferase (SHMT): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][6][7] This reaction is a major entry point of one-carbon units into the folate cycle.

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD): 5,10-CH2-THF can be oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF).

  • Methenyltetrahydrofolate Cyclohydrolase (MTHFC): 5,10-CH=THF is then converted to 10-formyltetrahydrofolate (10-CHO-THF).

  • Methylenetetrahydrofolate Reductase (MTHFR): Alternatively, 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF).[8] This is a critical regulatory point in the pathway.

These interconversions allow for the generation of a pool of THF derivatives carrying one-carbon units at different oxidation levels, each destined for specific biosynthetic pathways.

Visualization of the Folate Cycle

Folate_Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR (NADPH) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Glycine->Serine CH2_THF->THF SHMT CH_THF 5,10-Methenyl-THF CH2_THF->CH_THF MTHFD CH3_THF 5-Methyl-THF CH2_THF->CH3_THF MTHFR CH_THF->CH2_THF CHO_THF 10-Formyl-THF CH_THF->CHO_THF MTHFC CHO_THF->CH_THF

Diagram of the core Folate Cycle pathway.

Functional Roles of Folic Acid in Cellular Metabolism

The one-carbon units carried by THF derivatives are vital for three major cellular processes: nucleotide synthesis, amino acid metabolism, and methylation reactions.

Nucleotide Synthesis

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. Folate derivatives are essential for the de novo synthesis of both purines and pyrimidines.

  • Purine (B94841) Synthesis: 10-Formyl-THF donates one-carbon units at two steps in the purine biosynthesis pathway, contributing to the formation of the purine ring.

  • Thymidylate Synthesis: 5,10-Methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis.

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the metabolism of several amino acids.[7]

  • Serine and Glycine Interconversion: As previously mentioned, SHMT mediates the reversible conversion of serine and glycine, a key metabolic junction.

  • Methionine Synthesis: 5-Methyl-THF donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[9] This reaction links the folate and methionine cycles.

Methylation Reactions

Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. These reactions, catalyzed by methyltransferases, are crucial for the regulation of gene expression (DNA and histone methylation), protein function, and lipid metabolism. The regeneration of methionine via the folate-dependent methionine synthase is therefore critical for maintaining the cellular methylation potential.[10]

Visualization of Folic Acid's Metabolic Integration

Metabolic_Integration cluster_folate Folate Cycle cluster_nucleotide Nucleotide Synthesis cluster_methionine Methionine Cycle cluster_methylation Methylation Reactions THF THF CH2_THF CH2_THF THF->CH2_THF SHMT CH3_THF CH3_THF CH2_THF->CH3_THF MTHFR CHO_THF CHO_THF CH2_THF->CHO_THF MTHFD/MTHFC dUMP dUMP CH2_THF->dUMP Homocysteine Homocysteine CH3_THF->Homocysteine Purine_synthesis Purine Synthesis CHO_THF->Purine_synthesis dTMP dTMP dUMP->dTMP TS Methionine Methionine Homocysteine->Methionine MS SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine

Integration of the Folate Cycle with key metabolic pathways.

Quantitative Data in One-Carbon Metabolism

For a deeper understanding of the dynamics of one-carbon metabolism, quantitative data on enzyme kinetics and metabolite concentrations are essential.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the folate pathway.

EnzymeOrganism/IsoformSubstrateKm (µM)kcat (s-1)Reference(s)
DHFR E. coliDihydrofolate0.12 - 1.61.6 - 2.3[11]
NADPH< 1[11]
MTHFR Fungal5-methyl-tetrahydropteroyl-L-glutamate30.8 - 6.80.02 - 0.055[5]
SHMT1 Human (cytosolic)L-Serine(pH dependent)(pH dependent)[1][7]
Tetrahydrofolate(pH dependent)(pH dependent)[1][7]
SHMT2 Human (mitochondrial)L-Serine(pH dependent)(pH dependent)[1][7]
Tetrahydrofolate(pH dependent)(pH dependent)[1][7]
Methionine Synthase Fungal(6S)-5-methyl-tetrahydropteroyl-L-glutamate30.8 - 6.80.02 - 0.055[5]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, substrate concentrations) and the source of the enzyme.

Intracellular Folate Concentrations

The concentrations of folate derivatives can vary between cell types and metabolic states.

Cell LineFolate DerivativeConcentration (pmol/mg protein or other units)Reference(s)
MCF-7 (Human Breast Cancer) 10-formyl-H4PteGlu103 ± 10[12]
H4PteGlu120 ± 18[12]
5-methyl-H4PteGlu71 ± 18[12]
Human Fibroblasts (mutant) 5-CH3-H4PteGluLower than control[11]
Ovarian Carcinoma Cell Lines Reduced FolatesMarked depletion in low folate medium[13]
HepG2 (Human Liver Cancer) Intracellular FolateDependent on medium concentration[14]

Experimental Protocols for Studying One-Carbon Metabolism

A variety of experimental techniques are employed to investigate the intricacies of folic acid metabolism.

Quantification of Folate Derivatives by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the simultaneous quantification of various folate species.

Objective: To measure the concentrations of different folate derivatives in biological samples.

Materials:

  • Biological sample (e.g., serum, plasma, cell lysate)

  • Internal standards (stable isotope-labeled folates)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Solvents and reagents (e.g., acetonitrile, methanol (B129727), acetic acid, ammonium (B1175870) formate (B1220265), ascorbic acid)

Protocol:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Add an internal standard mixture to each sample.

    • Deproteinize the sample, often with an acidic buffer containing a reducing agent like ascorbic acid to prevent folate oxidation.[5]

    • Centrifuge to pellet precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then an equilibration buffer.

    • Load the supernatant from the deproteinized sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate solvent mixture.[5]

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the folate derivatives using a gradient elution on a C18 column.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of folate standards.

    • Calculate the concentration of each folate derivative in the sample by comparing its peak area to the standard curve and correcting for the recovery of the internal standard.

Enzyme Activity Assays

Objective: To measure the enzymatic activity of SHMT.

Principle: The 5,10-CH2-THF produced by SHMT is oxidized by NADP+-dependent 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), and the resulting increase in NADPH is measured spectrophotometrically at 340 nm.[15]

Materials:

  • Purified SHMT or cell lysate

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing reaction buffer, L-serine, THF, NADP+, and MTHFD.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the SHMT enzyme or cell lysate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Express SHMT activity as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Objective: To measure the activity of methionine synthase.

Principle: The product of the MS reaction, tetrahydrofolate (THF), is converted to methenyltetrahydrofolate under acidic conditions, which can be quantified by its absorbance at 350 nm.[16]

Materials:

  • Purified MS or cell lysate

  • 5-Methyltetrahydrofolate (5-MTHF)

  • Homocysteine

  • Reaction buffer

  • Hydrochloric acid (HCl)

  • Formic acid

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing reaction buffer, 5-MTHF, and homocysteine.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the MS enzyme or cell lysate.

  • After a defined time, stop the reaction by adding a mixture of HCl and formic acid.

  • Heat the samples to facilitate the conversion of THF to methenyltetrahydrofolate.

  • Centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the amount of THF produced using a standard curve or the molar extinction coefficient of methenyltetrahydrofolate.

  • Express MS activity in appropriate units.

Stable Isotope Tracing of One-Carbon Metabolism

Objective: To trace the metabolic fate of one-carbon units from a labeled precursor, such as serine.

Principle: Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., [U-13C]-serine). The incorporation of the isotope into downstream metabolites is then analyzed by mass spectrometry, revealing the activity of specific metabolic pathways.[2][4]

Materials:

  • Cell culture medium lacking the metabolite to be traced

  • Stable isotope-labeled tracer (e.g., [U-13C]-serine)

  • Cultured cells

  • LC-MS or GC-MS system

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the stable isotope tracer.

    • Incubate the cells for a specific period to allow for the incorporation of the label into metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

  • Mass Spectrometry Analysis:

    • Analyze the supernatant containing the extracted metabolites by LC-MS or GC-MS.

    • Monitor the mass isotopologue distribution of key metabolites in the one-carbon pathway (e.g., glycine, methionine, nucleotides).

  • Data Analysis:

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the label in each metabolite.

    • Interpret the labeling patterns to infer the relative flux through different branches of one-carbon metabolism.

Visualization of Experimental Workflow

Experimental_Workflow cluster_LCMS LC-MS/MS for Folate Quantification cluster_EnzymeAssay Enzyme Activity Assays cluster_IsotopeTracing Stable Isotope Tracing Sample_Prep Sample Preparation (Deproteinization) SPE Solid Phase Extraction Sample_Prep->SPE LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis LCMS_Data Data Analysis LCMS_Analysis->LCMS_Data Reaction_Setup Reaction Setup Incubation Incubation Reaction_Setup->Incubation Detection Spectrophotometric Detection Incubation->Detection Activity_Calc Activity Calculation Detection->Activity_Calc Cell_Labeling Cell Labeling with Isotope Tracer Metabolite_Extraction Metabolite Extraction Cell_Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Flux_Analysis Flux Analysis MS_Analysis->Flux_Analysis

General workflows for key experimental approaches.

Conclusion and Future Directions

Folic acid and its derivatives are at the heart of one-carbon metabolism, a fundamental network that underpins cellular growth, proliferation, and epigenetic regulation. This technical guide has provided a comprehensive overview of the multifaceted roles of folic acid, from its initial activation to its crucial functions in the synthesis of essential biomolecules. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in this field.

The intricate regulation of one-carbon metabolism and its crosstalk with other metabolic pathways present exciting avenues for future research. A deeper understanding of how this network is rewired in disease states, particularly in cancer, will be instrumental in the development of novel and targeted therapeutic interventions. The continued refinement of analytical techniques, such as mass spectrometry-based metabolomics and flux analysis, will undoubtedly shed further light on the dynamic nature of folate-mediated one-carbon metabolism and its profound impact on human health and disease.

References

A Technical Guide to Folic Acid Certified Reference Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for numerous physiological processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.[1][2] As an essential nutrient that the human body cannot synthesize, it is a vital component of dietary supplements and fortified foods.[3] For researchers, scientists, and drug development professionals, the accurate quantification of folic acid in various matrices is paramount. Certified Reference Materials (CRMs) of folic acid serve as the cornerstone for ensuring the quality, accuracy, and reliability of these analytical measurements. This technical guide provides an in-depth overview of folic acid CRMs, their characterization, and their application in validated analytical methodologies.

Core Concepts: The Role of Folic Acid in One-Carbon Metabolism

Folic acid itself is biologically inactive and must be converted into its active form, tetrahydrofolate (THF), within the body.[1] THF and its derivatives are essential cofactors in one-carbon metabolism, a complex network of biochemical reactions that involve the transfer of one-carbon units.[4] These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] Furthermore, one-carbon metabolism is intricately linked to the methylation cycle, which is responsible for the methylation of DNA, proteins, and lipids, thereby playing a critical role in gene expression and cellular regulation.[5][6]

Below is a diagram illustrating the central role of folic acid in the one-carbon metabolism pathway.

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Amino Acid Metabolism Amino Acid Metabolism Tetrahydrofolate (THF)->Amino Acid Metabolism Serine/Glycine Interconversion 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis dTMP Synthesis Methylation Cycle Methylation Cycle 5-Methyl-THF->Methylation Cycle Methionine Synthase 10-Formyl-THF->DNA Synthesis Purine Synthesis HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM_Standard Folic Acid CRM Standard Weighing Stock_Solution Stock Solution Preparation CRM_Standard->Stock_Solution Sample Sample Weighing (e.g., Powdered Tablets) Sample_Extraction Sample Extraction & Dissolution Sample->Sample_Extraction Working_Standards Working Standard Dilutions Stock_Solution->Working_Standards HPLC_Injection HPLC Injection Working_Standards->HPLC_Injection Filtration Filtration Sample_Extraction->Filtration Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 280 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve From Standards Quantification Quantification of Folic Acid in Sample Peak_Integration->Quantification From Sample Calibration_Curve->Quantification

References

The Central Role of Folic Acid in DNA Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Folic acid, a B-vitamin, is not merely a nutritional supplement but a cornerstone of cellular proliferation and genomic stability. Its metabolic derivatives are indispensable components of the one-carbon metabolism pathway, which provides the essential building blocks for de novo nucleotide synthesis. This technical guide offers an in-depth exploration of the biochemical mechanisms through which folic acid governs the synthesis of purines and pyrimidines, the foundational components of DNA. We will dissect the key enzymatic reactions, present relevant quantitative data, detail established experimental protocols for pathway analysis, and discuss the profound implications of this pathway in disease and as a target for therapeutic intervention, particularly in oncology.

Introduction: The Folate-DNA Synthesis Axis

Folate, or vitamin B9, encompasses a family of essential water-soluble compounds that are critical for a range of metabolic processes.[1] The synthetic, oxidized form, folic acid, is used in dietary supplements and food fortification due to its stability.[1] Within the cell, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), which functions as a coenzyme.[2] The primary role of THF and its derivatives is to accept, activate, and transfer one-carbon units (e.g., methyl, methylene, formyl groups).[3][4] This process, known as one-carbon metabolism, is fundamentally linked to the biosynthesis of DNA precursors and several amino acids.[5][6]

Disruption of this pathway has severe consequences, leading to impaired DNA replication and repair. Folate deficiency is linked to genomic instability, including DNA strand breakage and the misincorporation of uracil (B121893) into DNA, which can contribute to carcinogenesis and developmental defects. Consequently, the enzymes within the folate pathway have become major targets for antimetabolite drugs used in cancer chemotherapy.

The Core Biochemical Pathway: From Folate to Nucleotides

The journey from dietary folic acid to DNA precursors involves a series of interconnected enzymatic reactions collectively known as the folate cycle. This pathway ensures a continuous supply of activated one-carbon units required for both purine (B94841) and pyrimidine (B1678525) synthesis.

Activation of Folic Acid and the Role of Dihydrofolate Reductase (DHFR)

Dietary folic acid is biologically inert and must undergo reduction to become an active coenzyme. This two-step process is catalyzed by the enzyme dihydrofolate reductase (DHFR) , which uses NADPH as a reducing agent.

  • Folic Acid → Dihydrofolate (DHF)

  • Dihydrofolate (DHF) → Tetrahydrofolate (THF)

DHFR is a critical control point in the folate pathway. Its inhibition starves the cell of THF, thereby shutting down the synthesis of DNA precursors, which is particularly toxic to rapidly dividing cells like cancer cells. This makes DHFR a prime target for antifolate drugs such as methotrexate.

Thymidylate Synthesis: The Conversion of dUMP to dTMP

The synthesis of deoxythymidine monophosphate (dTMP), a nucleotide unique to DNA, is a rate-limiting step in DNA replication and is entirely dependent on a folate derivative. The reaction is catalyzed by thymidylate synthase (TS) .

  • Reaction: Deoxyuridine monophosphate (dUMP) is methylated to form dTMP.

  • One-Carbon Donor: The methyl group is supplied by 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

  • Redox Cofactor: During the reaction, 5,10-CH₂-THF is oxidized to dihydrofolate (DHF).

This reaction is unique in that the folate cofactor acts as both a carbon donor and a reductant. The DHF produced must be recycled back to THF by DHFR to maintain the folate pool, creating the "Thymidylate Synthesis Cycle." Inhibition of TS, either directly or indirectly by depleting its folate cofactor, leads to a "thymineless death" for the cell.

Thymidylate_Synthesis_Cycle cluster_0 Thymidylate Synthesis cluster_1 Folate Regeneration dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) CH2THF 5,10-Methylene-THF DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) (NADPH -> NADP+) THF->CH2THF SHMT Serine Serine CH2THF->DHF Glycine Glycine Serine->Glycine

Figure 1: The Thymidylate Synthesis Cycle.

Purine Synthesis: A Folate-Dependent Pathway

The de novo synthesis of the purine ring (the basis of adenine (B156593) and guanine) requires two separate one-carbon transfers from a folate cofactor.

  • C8 Position: The first transfer utilizes N¹⁰-formyl-THF, catalyzed by glycinamide (B1583983) ribonucleotide (GAR) transformylase.

  • C2 Position: The second transfer, also using N¹⁰-formyl-THF, is catalyzed by aminoimidazole carboxamide ribonucleotide (AICAR) transformylase to complete the purine ring.

Depletion of the folate pool through DHFR inhibition blocks both of these steps, halting purine synthesis and, consequently, DNA and RNA synthesis.

Folate_One_Carbon_Metabolism cluster_Thymidylate cluster_Purine cluster_Methionine Folic_Acid Folic Acid (Diet) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Serine Serine Glycine Glycine Serine->Glycine CH2THF->DHF Thymidylate Synthase (TS) CH2THF->THF MTHFD1 MTHF 5-Methyl-THF CH2THF->MTHF MTHFR FormylTHF 10-Formyl-THF CH2THF->FormylTHF MTHFD1 MTHF->THF Methionine Synthase FormylTHF->THF Purine_Synth Purine Synthesis (GAR & AICAR steps) FormylTHF->Purine_Synth Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis IMP IMP -> AMP/GMP Purine_Synth->IMP IMP->DNA Synthesis

Figure 2: Overview of Folate-Mediated One-Carbon Metabolism.

Consequences of Folate Deficiency on DNA Integrity

Insufficient folate levels disrupt the delicate balance of nucleotide pools, leading to significant consequences for genomic stability.

Uracil Misincorporation into DNA

A primary consequence of impaired thymidylate synthesis is the accumulation of deoxyuridine triphosphate (dUTP) relative to deoxythymidine triphosphate (dTTP). DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the massive misincorporation of uracil into the DNA strand in place of thymine.

This is a highly mutagenic lesion. The cellular repair machinery, primarily initiated by uracil-DNA glycosylase (UNG), excises the uracil base.[3] However, the subsequent repair process can lead to transient single-strand breaks. If two such breaks occur in close proximity on opposite strands, a double-strand break can form, leading to chromosomal damage.

Impact on DNA Methylation

The folate cycle is also linked to the methionine cycle. 5-methyl-THF donates its methyl group to convert homocysteine to methionine, which is the precursor for S-adenosylmethionine (SAM). SAM is the universal methyl donor for nearly all cellular methylation reactions, including the methylation of cytosine residues in DNA—a key epigenetic modification that regulates gene expression. Folate deficiency can deplete SAM levels, leading to global DNA hypomethylation, which is a hallmark of cancer and can result in aberrant gene expression.

Folate_Deficiency_Consequences Folate_Def Folate Deficiency Reduced_CH2THF Reduced 5,10-CH₂-THF Pool Folate_Def->Reduced_CH2THF Reduced_MTHF Reduced 5-Methyl-THF Pool Folate_Def->Reduced_MTHF Impaired_TS Impaired Thymidylate Synthase (TS) Activity Reduced_CH2THF->Impaired_TS Increased_dUTP Increased dUTP/dTTP Ratio Impaired_TS->Increased_dUTP Uracil_Misinc Uracil Misincorporation into DNA Increased_dUTP->Uracil_Misinc Repair_Breaks DNA Strand Breaks During Repair Uracil_Misinc->Repair_Breaks Genomic_Instability Genomic Instability Repair_Breaks->Genomic_Instability Impaired_Met_Synth Impaired Methionine Synthesis Reduced_MTHF->Impaired_Met_Synth Reduced_SAM Reduced S-adenosylmethionine (SAM) Pool Impaired_Met_Synth->Reduced_SAM Hypomethylation Global DNA Hypomethylation Reduced_SAM->Hypomethylation Aberrant_Expression Aberrant Gene Expression Hypomethylation->Aberrant_Expression Aberrant_Expression->Genomic_Instability

Figure 3: Logical Flow of Folate Deficiency Consequences.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the folate-DNA synthesis pathway, providing context for enzyme efficiency, inhibitor potency, and the cellular impact of folate status.

Table 1: Kinetic Parameters of Key Folate Pathway Enzymes

Enzyme Organism/Source Substrate/Cofactor Kₘ (μM) Reference
Dihydrofolate Reductase Drosophila melanogaster Dihydrofolate 0.3 [1]
NADPH 5.2 [1]
Dihydrofolate Reductase Mycobacterium tuberculosis Dihydrofolate 1.6 ± 0.4
NADPH < 1
Dihydrofolate Reductase Human (recombinant) Dihydrofolate 0.22

| | | NADPH | 1.9 | |

Table 2: Inhibition Constants (Kᵢ) and IC₅₀ Values for Antifolate Drugs

Drug Target Enzyme Organism/Source Kᵢ / IC₅₀ Reference
Methotrexate Dihydrofolate Reductase Human (recombinant) 3.4 pM
7-Hydroxy-MTX Dihydrofolate Reductase Human (recombinant) 8.9 nM
Pemetrexed Dihydrofolate Reductase Not Specified 7 nM
Pemetrexed Thymidylate Synthase Not Specified 109 nM
Pemetrexed MPM Cell Line (MSTO-211H) Not Applicable 31.8 nM (IC₅₀)

| Pemetrexed | Resistant MPM Line (MSTO-211H_R) | Not Applicable | 413.6 nM (IC₅₀) | |

Table 3: Impact of Folate Status on Uracil Misincorporation in Human DNA

Folate Status Sample Type Uracils per Diploid Cell (Geometric Mean) Fold Increase vs. Control Reference
Folate-Deficient Blood DNA 3,960,000 ~8x
Control (Folate-Replete) Blood DNA 498,000 -
Folate-Deficient Bone Marrow DNA 4,400,000 ~9x
Control (Folate-Replete) Bone Marrow DNA 480,000 -
Folate-Deficient (Pre-supplement) Blood DNA 2,910,000 -

| Same Subject (Post-supplement) | Blood DNA | 480,000 | ~6x reduction | |

Experimental Protocols: Methodologies for Pathway Interrogation

Investigating the folate-DNA synthesis axis requires robust methodologies to quantify enzyme activity, metabolite levels, and cellular consequences.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay is the standard method for measuring DHFR activity.

  • Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.[4] The rate of absorbance decrease is directly proportional to DHFR activity.

  • Methodology:

    • Sample Preparation: Prepare cell or tissue lysates by homogenization in an ice-cold assay buffer, followed by centrifugation to clear debris.

    • Reaction Mixture: In a UV-transparent cuvette or 96-well plate, combine the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), the sample lysate, and NADPH.

    • Reaction Initiation: Start the reaction by adding the substrate, dihydrofolate (DHF).

    • Measurement: Immediately begin kinetic measurement of absorbance at 340 nm at a constant temperature (e.g., 37°C) for 10-20 minutes.

    • Calculation: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Enzyme activity is calculated using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm. A no-enzyme control should be run to account for non-enzymatic NADPH oxidation.

DHFR_Assay_Workflow start Start prep Prepare Cell/Tissue Lysate (Ice-cold Assay Buffer) start->prep centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Collect Supernatant prep->centrifuge setup Prepare Reaction Mix (Buffer, Lysate, NADPH) in 96-well UV plate centrifuge->setup initiate Initiate Reaction (Add DHF Substrate) setup->initiate measure Kinetic Read at 340 nm (e.g., every 30s for 20 min) initiate->measure calculate Calculate V₀ from Linear Slope (ΔAbs/min) measure->calculate end End calculate->end

Figure 4: Workflow for a Spectrophotometric DHFR Activity Assay.

Thymidylate Synthase (TS) Activity Assay

A highly sensitive LC-MS/MS method provides direct quantification of the enzymatic product.

  • Principle: This method directly measures the formation of dTMP from dUMP in the presence of the cofactor 5,10-CH₂-THF. The reaction is stopped, and the product is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high specificity and sensitivity.

  • Methodology:

    • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 50 mM Tris-HCl).

    • Reaction Mixture: Combine the sample homogenate, dUMP, and the folate cofactor 5,10-CH₂-THF (e.g., 200 µM to avoid substrate inhibition). Incubate at 37°C.

    • Reaction Termination: Stop the reaction at various time points (e.g., 0, 15, 30, 60 min) by adding ice-cold acid (e.g., perchloric acid) or organic solvent to precipitate proteins.

    • Sample Processing: Centrifuge the terminated reactions and collect the supernatant.

    • LC-MS/MS Analysis: Inject the supernatant onto an appropriate LC column (e.g., HILIC) to separate dTMP from other nucleotides. Detect and quantify dTMP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with stable isotope-labeled internal standards.

    • Calculation: Plot the amount of dTMP produced over time. The activity is determined from the slope of the linear portion of the curve and normalized to the protein content of the sample (e.g., pmol/min/mg protein).

Measurement of DNA Synthesis Rate (EdU Assay)

The EdU incorporation assay is a modern, non-antibody-based method for measuring S-phase progression.

  • Principle: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. The alkyne group on EdU allows for its detection via a highly specific and efficient copper-catalyzed "click" reaction with a fluorescently labeled azide (B81097). This avoids the harsh DNA denaturation steps required for BrdU antibody detection.[5]

  • Methodology:

    • Labeling: Incubate cultured cells with EdU (e.g., 10 µM) for a desired period (e.g., 1-2 hours) to allow for its incorporation into replicating DNA.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent-based buffer (e.g., Triton X-100) to allow entry of the detection reagents.

    • Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and a reaction buffer. Incubate the cells with the cocktail for 30 minutes, protected from light.

    • Washing and Staining: Wash the cells to remove excess reagents. A DNA counterstain (e.g., DAPI or Hoechst) can be added to visualize the nuclei of all cells.

    • Analysis: Visualize the cells using fluorescence microscopy or quantify the percentage of EdU-positive cells using flow cytometry or a high-content imager.

Detection of Uracil in DNA

This method utilizes a modified, catalytically inactive enzyme to specifically detect uracilated DNA.

  • Principle: A catalytically inactive uracil-DNA glycosylase (UNG) fused to a detection tag (e.g., GST or His-tag) is used as a sensor. This sensor protein specifically binds to uracil bases within the DNA but cannot excise them. The bound sensor can then be detected using standard immunochemical methods.

  • Methodology:

    • DNA Isolation: Extract genomic DNA from cells or tissues of interest using a standard protocol.

    • Dot Blotting: Denature the DNA and spot serial dilutions onto a nitrocellulose or nylon membrane.

    • Blocking: Block the membrane to prevent non-specific protein binding.

    • Sensor Incubation: Incubate the membrane with the purified inactive UNG sensor protein.

    • Primary Antibody: Incubate with a primary antibody that recognizes the tag on the sensor protein (e.g., anti-GST antibody).

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and image the blot. The signal intensity is proportional to the amount of uracil in the DNA. A standard curve using DNA with a known uracil content can be used for relative quantification.

Conclusion and Future Directions

The folic acid metabolic network is a tightly regulated and indispensable pathway for the high-fidelity synthesis and maintenance of the genome. Its central role in providing one-carbon units for both thymidylate and purine synthesis underscores its importance in cell proliferation. The profound consequences of folate deficiency—uracil misincorporation and epigenetic alterations—highlight its significance in preventing cancer and other pathologies. For drug development professionals, the enzymes of this pathway, particularly DHFR and TS, remain highly validated and clinically relevant targets for antimetabolite therapies. Future research will continue to explore the nuanced regulation of this pathway, the interplay between folate status and epigenetic drift, and the development of next-generation antifolates that can overcome resistance mechanisms. The robust experimental protocols detailed herein provide the essential tools for researchers to continue unraveling the complexities of this vital metabolic axis.

References

Methodological & Application

Application Note: Quantification of Folic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for various physiological processes, including nucleotide synthesis and red blood cell formation. Accurate quantification of folic acid in biological matrices and fortified foods is essential for clinical diagnostics, nutritional monitoring, and drug development. This application note provides a detailed protocol for the quantification of folic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is applicable to various matrices, including human plasma and serum, with validated performance characteristics.

Introduction

Folic acid (Pteroylmonoglutamic acid) is a vital nutrient that plays a key role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Deficiencies in folic acid are linked to serious health issues, including neural tube defects in newborns and megaloblastic anemia.[1] Consequently, food fortification with folic acid has been implemented in many countries.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate and sensitive quantification of folic acid and its metabolites in complex biological matrices.[2] Its high selectivity and sensitivity allow for precise measurement even at low physiological concentrations, overcoming the limitations of traditional microbiological assays and immunoassays.[3] This document outlines a robust LC-MS/MS method for the determination of folic acid, providing detailed experimental procedures and performance data.

Experimental Protocols

Sample Preparation (Human Plasma/Serum)

A simple protein precipitation method is effective for the extraction of folic acid from plasma or serum.[4]

Materials:

  • Human plasma or serum samples

  • Folic acid certified reference material

  • Folic acid-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Acetic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma/serum sample with the internal standard (folic acid-d4) solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

For other matrices like wheat flour, an extraction with a buffer solution followed by solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[5][6]

Liquid Chromatography

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent[2]
ColumnC18, 3 µm, 50 x 3.0 mm[4]
Mobile PhaseIsocratic: 1 mM Ammonium acetate: Acetic acid: Acetonitrile (9.9:0.1:90, v/v/v)[4]
Flow Rate0.5 mL/min[4]
Injection Volume20 µL[4]
Column Temperature38 °C[2]
Autosampler Temp.4 °C[2]
Run Time3.5 minutes[4]
Mass Spectrometry

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerAgilent 6490 Triple Quadrupole or equivalent[4]
Ionization SourceElectrospray Ionization (ESI), Negative Ion Mode[4]
Capillary Voltage3000 V[4]
Nebulizer Gas50 psi[4]
Sheath Gas Flow11 L/min[4]
Sheath Gas Temp.290 °C[4]
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid440.4311.121[4]
Folic Acid-d4 (IS)444.4315.021[4]

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative performance is presented below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range13.17 – 3657 ng/mL[4]
Correlation Coefficient (r²)> 0.995[4]
Lower Limit of Quantification (LLOQ)13.17 ng/mL[4]
Precision (Intra-day & Inter-day CV%)< 15%
Accuracy (RE%)Within ±15%

For the analysis of folates in fortified foods like wheat flour, a method has been validated with a limit of detection (LOD) of 0.06 µg g-1 and a limit of quantification (LOQ) of 0.11 µg g-1.[5] Another method for various folate forms in serum reported LODs in the range of 0.07–0.52 nmol/L.[3]

Visualization

Experimental Workflow

The overall workflow for the LC-MS/MS quantification of folic acid from sample collection to data analysis is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard (Folic Acid-d4) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Folic Acid Calibrate->Quantify

Caption: LC-MS/MS workflow for folic acid quantification.

Folic Acid Metabolism Overview

Folic acid is a precursor to tetrahydrofolate (THF), which is a central coenzyme in one-carbon metabolism. This pathway is critical for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA, and for the remethylation of homocysteine to methionine.

FolicAcidMetabolism cluster_synthesis Nucleotide Synthesis cluster_methylation Methylation Cycle FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dUMP -> dTMP MethyleneTHF->dTMP Thymidylate Synthase Homocysteine Homocysteine MethylTHF->Homocysteine Methionine Synthase Methionine Methionine Homocysteine->Methionine

Caption: Overview of Folic Acid's role in one-carbon metabolism.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of folic acid in human plasma and serum.[4] The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method's performance characteristics demonstrate its robustness and accuracy, ensuring high-quality data for various applications, from pharmacokinetic studies to nutritional status assessment.

References

Application Notes and Protocols for Folic Acid Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a synthetic form of the B vitamin folate, and its metabolites are crucial for various biological processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.[1][2][3] Accurate quantification of folic acid and its derivatives in biological matrices is essential for clinical research, nutritional studies, and drug development. Stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high accuracy, precision, and sensitivity.[4][5] This is achieved by using a stable isotope-labeled internal standard that corrects for analyte loss during sample preparation and compensates for matrix effects during analysis.[6] This document provides a detailed protocol for the quantification of folic acid in serum/plasma using a stable isotope dilution LC-MS/MS method.

Folic Acid Metabolism

Folate coenzymes are essential for one-carbon metabolism, which involves the transfer of one-carbon units in critical biosynthetic pathways.[1] Tetrahydrofolate (THF) is the active form of the vitamin, and it participates in the synthesis of purines and pyrimidines for DNA and RNA production, as well as the interconversion of amino acids.[1][3] The folate cycle is intricately linked to the methionine cycle, where it is required for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[3][7]

Folic_Acid_Metabolism FA Folic Acid (FA) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Methyl_THF->THF Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Methylation DNA, RNA, Protein Methylation SAM->DNA_Methylation SAH->Homocysteine Thymidylate Thymidylate Synthesis Thymidylate->DHF

Folic Acid Metabolism Pathway

Experimental Protocol

This protocol outlines a method for the determination of folic acid in human serum or plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents

  • Folic Acid (≥97%)

  • Folic Acid-d4 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Ascorbic acid

  • Dithiothreitol (DTT)

  • Water (deionized or Milli-Q)

  • Human serum/plasma (drug-free) for calibration standards and quality controls

2. Standard and Internal Standard Preparation

  • Folic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve folic acid in 0.1 M sodium carbonate solution.[8] Protect from light and store at -20°C.[9]

  • Folic Acid-d4 Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the folic acid stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control samples.[10] Standards and internal standards should be prepared in a solution containing an antioxidant like ascorbic acid to prevent degradation.[9][11]

3. Sample Preparation (Protein Precipitation)

  • Thaw serum/plasma samples on ice.

  • To 200 µL of serum/plasma in a microcentrifuge tube, add a known amount of Folic Acid-d4 internal standard solution.

  • Add 600 µL of acetonitrile containing an antioxidant (e.g., 1% ascorbic acid or DTT) to precipitate proteins.[10][12]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[10][11]

  • Reconstitute the residue in 200 µL of the mobile phase.[10]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[11]

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[11]

    • Mobile Phase A: 0.1% Formic acid in water or 1 mM ammonium acetate.[10][13]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[13][14]

    • Flow Rate: 0.3-0.4 mL/min.[15]

    • Injection Volume: 10 µL.[11]

    • Gradient: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analyte.[11][14][15]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode has been reported to provide a better response.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Folic Acid: The precursor ion is m/z 442.4, with a common product ion being m/z 295.2.

      • Folic Acid-d4: The precursor ion is m/z 446.4, with the corresponding product ion being m/z 299.2.

5. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of folic acid in the unknown samples is determined from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a folic acid stable isotope dilution assay.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range0.25 - 1000 ng/mL[11]
>0.99[11]
Lower Limit of Detection (LLOD)pg/mL levels[11]
Lower Limit of Quantification (LLOQ)pg/mL levels[11]

Table 2: Precision and Accuracy

ParameterTypical ValueReference
Intra-day Precision (CV%)< 10%[11]
Inter-day Precision (CV%)< 15%
Accuracy (% Bias)Within ±15%

Experimental Workflow Diagram

Experimental_Workflow start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep add_is Add Stable Isotope Internal Standard (Folic Acid-d4) sample_prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness (Nitrogen) supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

References

Application Notes: Sample Preparation for Folate Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folate, a crucial B vitamin, plays a vital role in numerous metabolic pathways, including DNA synthesis and repair. The accurate quantification of folate concentrations in human plasma is essential for assessing nutritional status and investigating its association with various health conditions. However, the analysis of folates is challenging due to their low endogenous concentrations and the inherent instability of their reduced forms, which are susceptible to oxidation.[1][2]

This document provides a detailed guide for the preparation of human plasma samples for folate analysis, primarily focusing on methods compatible with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It covers critical pre-analytical considerations, detailed experimental protocols for common extraction techniques, and data on folate stability to ensure reliable and reproducible results.

Pre-analytical Considerations: Sample Collection and Handling

Proper sample collection and handling are paramount to minimize the degradation of labile folate species.[1]

  • Blood Collection: Collect whole blood samples observing routine precautions for venipuncture. Serum separator tubes (SST) are recommended. Studies have shown that folate in serum from SST is stable for up to five days when stored at 2-8°C.[3] Anticoagulants like EDTA and lithium-heparin are generally discouraged for plasma folate analysis due to observed instability, with EDTA plasma showing a rapid decline in folate levels and heparin plasma showing artificially elevated and increasing concentrations over time.[3]

  • Sample Processing: Separate serum or plasma from cells as soon as possible after collection.[4] If not processed immediately, whole blood specimens can be stored at 2-8°C for a short period, but prompt centrifugation is ideal.

  • Light Protection: Folate is sensitive to light. All sample handling steps should be performed under conditions that minimize light exposure, such as using amber tubes or working under yellow fluorescent lighting.[5]

  • Stabilizers: The addition of an antioxidant stabilizer is critical. L-ascorbic acid (AA) is commonly added to serum or plasma immediately after separation at a concentration of 5 g/L to prevent the oxidation of unstable folate forms, particularly tetrahydrofolate.[2][6] The recovery of tetrahydrofolate is significantly improved in serum containing ascorbic acid compared to non-stabilized serum.[2]

  • Storage: For long-term storage, samples must be kept frozen.

    • -20°C: This temperature is not suitable for storing folate samples. A significant and rapid decrease in folate concentration occurs, with levels dropping to about 60% of the initial value.[7][8]

    • -70°C / -80°C: These temperatures are ideal for long-term storage. Folate is stable for at least one year at -70°C and up to 13 years at -80°C with minimal degradation.[7][9]

Experimental Protocols

Two primary methods for extracting folates from plasma are protein precipitation and solid-phase extraction. The choice of method depends on the required sample cleanliness, throughput, and available resources.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid, simple, and cost-effective method widely used for preparing plasma samples for LC-MS/MS analysis.[10][11] Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][10]

Materials:

  • Human plasma/serum sample (stabilized with ascorbic acid)

  • Ice-cold acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., ¹³C₅-labeled folates in a suitable solvent)

  • Vortex mixer

  • Refrigerated centrifuge (capable of 14,000 rpm)

  • Nitrogen evaporator

  • Reconstitution solution (mobile phase or a compatible solvent)

Procedure:

  • Thaw frozen plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.

  • Spike the sample with the appropriate volume of internal standard solution and vortex briefly.

  • Add 1.5 mL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).[10]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[4][10]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant (~800 µL) to a new tube.[10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution. Vortex for 3 minutes to ensure the residue is fully dissolved.[10]

  • Centrifuge the reconstituted solution (e.g., at 17,000 g for 10 min) and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup by removing interfering substances like phospholipids, which can cause matrix effects in LC-MS/MS analysis. This protocol describes a general procedure using a 96-well SPE plate.[5][12]

Materials:

  • Human plasma/serum sample (stabilized with ascorbic acid)

  • Internal Standard (IS) solution

  • SPE Sample Buffer (e.g., 10 g/L Ammonium Formate with 1-5 g/L Ascorbic Acid, pH 3.2)[5][12]

  • SPE Wash Buffer (e.g., 0.5 g/L Ammonium Formate with 0.05 g/L Ascorbic Acid, pH 3.4)[5]

  • SPE Elution Buffer (e.g., 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid)[5]

  • SPE Plate (e.g., Phenyl sorbent, 10-50 mg)[12]

  • 96-well plate vacuum or positive pressure manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of serum/plasma in a microcentrifuge tube, add 20 µL of the internal standard mixture.[5]

    • Add 400 µL of SPE Sample Buffer and 200 µL of water. Vortex for 1 minute.[5]

    • Centrifuge for 10 minutes at 13,000 rpm. The supernatant will be loaded onto the SPE plate.[5]

  • SPE Plate Conditioning:

    • Condition the wells of the SPE plate sequentially with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of SPE Sample Buffer. Do not allow the wells to go dry.[5]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE plate.

    • Allow the sample to pass through the sorbent under gravity or gentle vacuum.[5]

  • Washing:

    • Wash the SPE plate with 3 mL of the SPE Wash Buffer to remove interfering compounds.[5]

  • Elution:

    • Elute the folates from the sorbent using the SPE Elution Buffer under positive pressure or vacuum.[5]

  • Dry-down and Reconstitution:

    • Dry the eluate under a stream of nitrogen at room temperature.[5]

    • Reconstitute the extract in a suitable volume (e.g., 200 µL) of an appropriate solvent (e.g., 9:1 water and methanol).[5]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes key quantitative data regarding folate stability and method performance.

ParameterConditionResultReference
Method Recovery Acetonitrile Protein Precipitation>97% for folic acid, tetrahydrofolate, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate[1]
Storage Stability Serum at -20°CUnstable; rapid decrease to ~60% of original value[7][8]
Serum at -70°CStable for at least 1 year[7]
Serum at -80°CStable for at least 13 years[9]
Serum (SST) at 2-8°CStable for 5 days (99% of initial value)[3]
Unspun Serum (SST) at RTStable for 24 hours (100% of initial value)[3]
Anticoagulant Effect EDTA PlasmaUnsuitable; rapid decline (35% lower than serum at 24h)[3]
Li-Heparin PlasmaDiscouraged; values were higher and increased over time[3]

Visual Workflow

The following diagram illustrates the general workflow for preparing human plasma samples for folate analysis.

Folate_Sample_Prep_Workflow cluster_collection 1. Sample Collection & Handling cluster_extraction 2. Folate Extraction cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_final 3. Final Preparation Collect Venipuncture (Serum Separator Tube) Centrifuge Centrifugation (Separate Serum) Collect->Centrifuge Promptly Stabilize Add Stabilizer (e.g., 5 g/L Ascorbic Acid) Centrifuge->Stabilize Store Store Sample (-80°C for long-term) Stabilize->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike with Internal Standard Thaw->Spike Add_ACN Add Cold Acetonitrile (3:1) Spike->Add_ACN Pretreat Pre-treat Sample Spike->Pretreat Vortex_Cent Vortex & Centrifuge Add_ACN->Vortex_Cent Collect_Supernatant Collect Supernatant Vortex_Cent->Collect_Supernatant Drydown Evaporate to Dryness Collect_Supernatant->Drydown Load Load on SPE Plate Pretreat->Load Wash_Elute Wash & Elute Load->Wash_Elute Wash_Elute->Drydown Collect Eluate Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for human plasma folate sample preparation.

References

Application Notes and Protocols for (Rac)-Folic Acid-13C5,15N in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of folic acid, in clinical research. This valuable tool allows for precise tracing and quantification of folic acid uptake, metabolism, and bioavailability in humans without the use of radioactive isotopes.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous physiological processes, including DNA synthesis, cell division, and amino acid metabolism. Its role in one-carbon metabolism is of significant interest in various research fields, from developmental biology to oncology. This compound is a non-radioactive, stable isotope-labeled analog of folic acid. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom allows for its differentiation from endogenous folic acid using mass spectrometry. This makes it an ideal tracer for in vivo studies in humans to investigate the pharmacokinetics, bioavailability, and metabolic fate of folic acid.

Core Applications in Clinical Research

The use of this compound in clinical research offers several advantages, including:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of folic acid.

  • Bioavailability Studies: Assessing the bioavailability of folic acid from different formulations, fortified foods, or in various populations (e.g., obese vs. non-obese individuals).

  • Metabolic Fate and Flux Analysis: Tracing the conversion of folic acid into its active metabolites, such as 5-methyltetrahydrofolate (5-MTHF), and understanding its role in one-carbon metabolism.

  • Disease Pathophysiology: Investigating alterations in folate metabolism in various diseases, including neural tube defects, cardiovascular disease, and cancer.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from clinical studies using this compound.

Table 1: Pharmacokinetic Parameters of ¹³C₅-Folic Acid in Healthy Adults

ParameterValueUnitsReference
Time to Maximum Concentration (Tₘₐₓ)1-2hours
Maximum Concentration (Cₘₐₓ)Varies with doseng/mL
Area Under the Curve (AUC₀₋₈ₕ)Varies with dose and formulationng·h/mL
Elimination Half-life (t₁/₂)Not directly measured for parent compoundhours
Relative Bioavailability (vs. aqueous solution)68.7 - 86.5%

Table 2: LC-MS/MS Method Validation for ¹³C₅-Folic Acid Analysis

ParameterValueUnitsReference
Linearity (R²)>0.99
Lower Limit of Quantification (LLOQ)0.1 - 1.0ng/mL
Inter-day Precision (%CV)<15%
Intra-day Precision (%CV)<10%
Recovery85 - 115%

Experimental Protocols

Protocol 1: A Clinical Study to Determine the Relative Bioavailability of a New Folic Acid Formulation

1. Study Design: This protocol outlines a randomized, single-dose, crossover study in healthy adult volunteers.

2. Materials:

  • This compound (as the reference formulation in aqueous solution)

  • Investigational folic acid formulation containing a known amount of unlabeled folic acid.

  • Standardized low-folate meals.

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Freezer (-80°C).

3. Procedure:

  • Subject Recruitment: Recruit healthy adult volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.

  • Washout Period: Instruct subjects to follow a low-folate diet for one week prior to the study to reduce baseline folate levels.

  • Dosing:

    • On the study day, after an overnight fast, administer a single oral dose of the reference formulation (this compound).

    • In a separate study period, following a washout period, administer a single oral dose of the investigational folic acid formulation.

  • Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples to separate plasma.

    • Add a stabilizing agent (e.g., ascorbic acid) to the plasma to prevent folate degradation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentration of ¹³C₅-5-methyltetrahydrofolate (the primary metabolite of folic acid) using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, and AUC) for ¹³C₅-5-MTHF for both formulations.

    • Determine the relative bioavailability of the investigational formulation by comparing its AUC to that of the reference formulation.

Protocol 2: Quantitative Analysis of ¹³C₅-Folic Acid and its Metabolites in Human Plasma by LC-MS/MS

1. Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of ¹³C₅-labeled folic acid and its primary metabolite, ¹³C₅-5-methyltetrahydrofolate, in human plasma. An internal standard (e.g., ¹³C₅,¹⁵N₂-Folic acid) is used for accurate quantification.

2. Materials and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • HPLC column (e.g., C18 reverse-phase).

  • This compound and its metabolites (as analytical standards).

  • Internal standard (e.g., a different isotopically labeled folic acid).

  • Acetonitrile (B52724), methanol (B129727), formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade).

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

  • Human plasma.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.

  • Add the internal standard to each plasma sample.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with a weak solvent to remove interferences.

  • Elute the analytes of interest with a stronger solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the analytes.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
¹³C₅-Folic Acid447.2299.1
¹³C₅-5-Methyltetrahydrofolate465.2317.1
Internal Standard (¹³C₅,¹⁵N₂-Folic Acid)449.2301.1

5. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Folic_Acid_Metabolism FA This compound (Oral Administration) Intestine Small Intestine (Absorption) FA->Intestine DHF Dihydrofolate-13C5,15N (DHF) Intestine->DHF DHFR THF Tetrahydrofolate-13C5,15N (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF-13C5,15N THF->MethyleneTHF SHMT AminoAcid Amino Acid Metabolism THF->AminoAcid MethylTHF 5-Methyl-THF-13C5,15N MethyleneTHF->MethylTHF MTHFR DNA DNA Synthesis (Purines, Thymidylate) MethyleneTHF->DNA Blood Systemic Circulation MethylTHF->Blood Homocysteine Homocysteine MethylTHF->Homocysteine OneCarbon One-Carbon Metabolism Blood->OneCarbon Methionine Methionine Homocysteine->Methionine Methionine Synthase Clinical_Workflow Start Start: Subject Recruitment and Informed Consent Screening Screening and Low-Folate Diet Start->Screening Dosing Oral Administration of This compound Screening->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation and Stabilization Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Analysis of 13C5-labeled Metabolites Storage->Analysis Data Pharmacokinetic and Statistical Analysis Analysis->Data End End: Bioavailability Assessment Data->End Analytical_Workflow Sample Plasma Sample (+ Internal Standard) Extraction Solid-Phase Extraction or Protein Precipitation Sample->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quantification Data Processing and Quantification MS->Quantification

Application Note and Protocol: Solid Phase Extraction of Serum Folates for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a B-vitamin, plays a crucial role in various metabolic processes, including DNA synthesis and repair. Accurate measurement of serum folate concentrations is vital for clinical diagnostics, nutritional assessment, and in drug development to monitor potential interactions. However, the complexity of the serum matrix and the low endogenous concentrations of various folate vitamers present significant analytical challenges. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that addresses these challenges by effectively isolating and concentrating folates from serum, thereby enhancing the accuracy and sensitivity of subsequent analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides detailed protocols for the solid phase extraction of serum folates using anion exchange and affinity chromatography, along with comparative data to guide researchers in selecting the optimal method for their specific needs.

Methodology and Protocols

Two primary SPE-based methods for the extraction of serum folates are detailed below: Strong Anion Exchange (SAX) SPE and Affinity Chromatography.

Strong Anion Exchange (SAX) Solid Phase Extraction Protocol

This protocol is a widely used method for the purification and concentration of folates from serum prior to LC-MS/MS analysis.[1] It relies on the electrostatic interaction between the negatively charged carboxyl groups of folates and the positively charged functional groups of the SAX sorbent.[2]

Experimental Protocol

a. Sample Pre-treatment:

  • To 200 µL of serum sample, add 20 µL of an internal standard mixture (e.g., stable isotope-labeled folates) and briefly vortex.[3]

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2) to precipitate proteins and stabilize folates.[3][4] Ascorbic acid is crucial to prevent the degradation of labile folates.[3][4]

  • Add 200 µL of water and vortex for 1 minute.[3]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

b. SPE Cartridge Conditioning:

  • Condition a 10 mg/2mL strong anion exchange SPE plate/cartridge by passing 2 mL of acetonitrile.[3]

  • Follow with 2 mL of methanol.[3]

  • Equilibrate the cartridge by passing 2 mL of the SPE sample buffer.[3]

c. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned SPE plate.[3]

  • Allow the sample to pass through the sorbent under gravity at a slow and steady flow rate (approximately 1 mL/min) to ensure optimal binding.[2][3]

d. Washing:

  • Wash the SPE plate with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4) to remove unbound interfering substances.[3]

e. Elution:

  • Elute the bound folates with an appropriate elution solution (e.g., 400 mL/L Acetonitrile: 100 mL/L Methanol: 10 mL/L Acetic Acid: 1 g/L Ascorbic Acid) under positive pressure.[3]

  • Collect the eluate.

f. Post-Elution Processing:

  • Dry the eluate under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitute the dried extract in 200 µL of a solution compatible with the analytical instrument (e.g., 9:1 water and methanol).[3]

  • Transfer the reconstituted sample to an appropriate vial for analysis.[3]

Affinity Chromatography Protocol

Affinity chromatography offers high selectivity by utilizing the specific binding affinity between folate and a folate binding protein (FBP) immobilized on the stationary phase.[5]

Experimental Protocol

a. Sample Pre-treatment:

  • Serum samples are typically subjected to a trienzyme treatment (α-amylase, protease, and a conjugase) to release folates from food matrices and deconjugate polyglutamates to monoglutamates, which is more relevant for food analysis but the principle of heat extraction is applicable to serum to denature binding proteins.[6] For serum, a heat extraction step is often employed.[6]

  • An internal standard is added to the sample.[7]

  • The sample is mixed and may be boiled to denature endogenous folate binding proteins.[7]

  • The sample is then cooled and filtered before application to the affinity column.[7]

b. Column Equilibration:

  • Equilibrate the FBP-affinity column with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).[5]

c. Sample Loading:

  • Apply the pre-treated sample extract to the equilibrated affinity column.[5]

d. Washing:

  • Wash the column with a high ionic strength buffer (e.g., 0.025 M potassium phosphate, pH 7.0, containing 1.0 M NaCl) to remove non-specifically bound components.[5]

  • Follow with a low ionic strength wash (e.g., 0.025 M potassium phosphate, pH 7.0).[5]

e. Elution:

  • Elute the bound folates using an acidic solution to disrupt the folate-FBP interaction (e.g., 0.02 M trifluoroacetic acid containing a stabilizing agent like dithiothreitol).[5]

f. Post-Elution Processing:

  • The eluate can be directly injected for HPLC analysis or may undergo a buffer exchange or drying and reconstitution step depending on the compatibility with the analytical system.

Quantitative Data Summary

The following tables summarize key performance metrics for the solid phase extraction of serum folates followed by LC-MS/MS analysis, as reported in various studies.

Table 1: Performance Characteristics of Anion Exchange SPE for Serum Folate Analysis

Parameter5-methyltetrahydrofolate (5-MTHF)Folic AcidOther FolatesReference
Linearity (r²) > 0.98> 0.98> 0.98[3][8]
Limit of Quantification (LOQ) 400 pmol/L80 pmol/L1.79 nmol/L (THF), 0.17 nmol/L (5-formylTHF)[9][10]
Limit of Detection (LOD) 165 pmol/L37.5 pmol/L0.119 - 0.669 nmol/L[9][11]
Intra-day Precision (%CV) 3.7 - 6.5%3.7 - 6.5%2.0% (5-MTHF), 7.2% (5-formylTHF)[9][10]
Inter-day Precision (%CV) < 10%< 10%2.8 - 15.4%[3][11]
Recovery > 97%> 97%82.3% (THF) - 110.8% (5,10-methenylTHF)[9][10]

Table 2: Performance Characteristics of Affinity Chromatography for Folate Analysis

Parameter5-methyltetrahydrofolate (5-MTHF)Folic AcidReference
Linearity (r²) High correlation with microbiological assay (r² = 0.986 for total folate)High correlation with microbiological assay (r² = 0.986 for total folate)[6]
Limit of Detection (LOD) 0.034 pmol per injection0.027 pmol per injection[7]
Within-day Precision (%CV) 8.1%3.2%[7]
Between-day Precision (%CV) 6.8%5.9%[7]
Recovery 92.2%98.9%[7]

Visualized Workflows

Diagram 1: Strong Anion Exchange (SAX) SPE Workflow

SAX_SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid Phase Extraction cluster_PostSPE Post-Elution Processing serum Serum Sample (200 µL) add_is Add Internal Standard serum->add_is add_buffer Add SPE Sample Buffer (Protein Precipitation) add_is->add_buffer vortex Vortex add_buffer->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge (Acetonitrile, Methanol, Buffer) supernatant->condition load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Folates wash->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Strong Anion Exchange Solid Phase Extraction of Serum Folates.

Diagram 2: Affinity Chromatography Workflow

Affinity_Chromatography_Workflow cluster_PreTreatment Sample Pre-treatment cluster_Affinity Affinity Chromatography cluster_Analysis Analysis serum Serum Sample heat Heat Extraction (Denature Proteins) serum->heat filter Filter heat->filter equilibrate Equilibrate FBP-Affinity Column filter->equilibrate load Load Sample equilibrate->load wash_high Wash (High Salt) load->wash_high wash_low Wash (Low Salt) wash_high->wash_low elute Elute Folates (Acidic Buffer) wash_low->elute analysis HPLC Analysis elute->analysis

Caption: Workflow for Affinity Chromatography Extraction of Serum Folates.

Conclusion

Solid phase extraction is an indispensable tool for the accurate quantification of serum folates. Strong anion exchange SPE provides a robust and reliable method for the simultaneous extraction of multiple folate vitamers, demonstrating good recovery and reproducibility.[3][8][12] Affinity chromatography, on the other hand, offers superior selectivity and can be particularly advantageous for the specific isolation of certain folates with high purity.[5][6] The choice between these methods will depend on the specific analytical requirements, including the desired range of folate vitamers to be measured, sample throughput needs, and available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement an effective SPE strategy for serum folate analysis in their laboratories.

References

Application Note: Optimizing Reconstitution Solvents for Folic Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selection and preparation of an optimal reconstitution solvent for the analysis of folic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Folic acid, a B vitamin crucial in various physiological processes, is notoriously unstable and presents challenges in sample preparation and analysis due to its susceptibility to degradation from light, temperature, oxygen, and pH variations.[1] This document outlines key considerations for solvent selection, presents various solvent compositions, and provides a comprehensive experimental protocol to ensure accurate and reproducible quantification of folic acid in complex matrices.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential for one-carbon transfer reactions in nucleotide synthesis and amino acid metabolism. Accurate measurement of folic acid is critical in clinical diagnostics, nutritional analysis, and drug development. LC-MS offers high sensitivity and selectivity for folic acid quantification. However, a critical step that significantly impacts the quality of results is the choice of the reconstitution solvent after sample extraction and evaporation. An appropriate reconstitution solvent must ensure complete dissolution of the analyte, maintain its stability, and be compatible with the LC-MS system to achieve optimal chromatographic peak shape and mass spectrometric response. This note details the best practices for selecting and preparing a reconstitution solvent for folic acid LC-MS analysis.

Key Considerations for Reconstitution Solvent Selection

Several factors must be considered when selecting a reconstitution solvent for folic acid analysis:

  • Solubility: Folic acid has poor solubility in most organic solvents.[2] Its solubility is pH-dependent, with increased solubility in basic solutions.[3] Therefore, the reconstitution solvent should ideally have a pH that facilitates the dissolution of folic acid.

  • Stability: Folates are prone to oxidative degradation.[1] The addition of antioxidants, such as ascorbic acid or 2-mercaptoethanol, to the reconstitution solvent is crucial to prevent the degradation of folic acid during sample handling and analysis.[1][4]

  • LC-MS Compatibility: The solvent must be compatible with the mobile phase and the mass spectrometer. Non-volatile salts or buffers should be avoided as they can cause ion suppression and contaminate the MS source. Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred.

  • Chromatographic Performance: The composition of the reconstitution solvent should be similar to the initial mobile phase conditions to ensure good peak shape and prevent peak splitting or broadening.

Recommended Reconstitution Solvents

Based on a review of established methods, several reconstitution solvents have been successfully employed for folic acid LC-MS analysis. The choice of solvent can depend on the specific sample matrix and the LC conditions.

Reconstitution Solvent CompositionKey Features & RecommendationsReference
Mobile PhaseOften the most straightforward choice, ensuring compatibility and good peak shape. If the mobile phase has a high organic content initially, a weaker solvent might be preferable to avoid peak distortion.[5]
DI Water with 10 mM Ammonium Acetate and 0.1% AmmoniaThe basic pH aids in the dissolution of folic acid. Ammonium acetate is a volatile buffer suitable for LC-MS.[6]
9:1 Water and MethanolA simple and effective solvent for reconstituting dried extracts.[7]
50% Methanol + 50% Water + 5 mmol L⁻¹ Ammonium AcetateThis composition balances polarity and provides a volatile buffer for MS compatibility.[3]
Acetonitrile (B52724)/Ammonium Acetate Buffer with AntioxidantSuitable for methods using acetonitrile in the mobile phase. The addition of an antioxidant like ascorbic acid is highly recommended.[1]
0.1% Ammonium Hydroxide-Methanol (40:60, v/v)Primarily used for preparing concentrated stock solutions of folic acid due to its excellent solubilizing power.[5]

Experimental Protocol: Sample Preparation and Reconstitution

This protocol describes a general workflow for the extraction and reconstitution of folic acid from a plasma sample for LC-MS analysis.

1. Materials and Reagents:

  • Folic acid standard

  • Internal Standard (e.g., ¹³C₅-labeled folic acid)

  • LC-MS grade water, methanol, and acetonitrile

  • Ammonium acetate

  • Ammonium hydroxide (B78521)

  • Ascorbic acid

  • Plasma sample

2. Stock and Working Standard Preparation:

  • Stock Solution (1 mg/mL): Dissolve folic acid in a solution of 0.1% ammonium hydroxide in a 40:60 methanol/water mixture.[5] Store in amber vials at -20°C to protect from light.[7]

  • Working Standards: Prepare serial dilutions of the stock solution in the chosen reconstitution solvent to create a calibration curve.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

4. Reconstitution:

  • Reconstitute the dried residue in 200 µL of the selected reconstitution solvent (e.g., DI Water with 10 mM Ammonium Acetate, 0.1% Ammonia, and 1 g/L Ascorbic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Workflow for Folic Acid Sample Preparation and Analysis

Folic_Acid_Workflow cluster_prep Sample Preparation cluster_reconstitution Reconstitution cluster_analysis LC-MS Analysis sample Plasma Sample add_is_precip Add Internal Standard in Cold Acetonitrile sample->add_is_precip vortex1 Vortex add_is_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Optimal Solvent evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer inject Inject into LC-MS transfer->inject data_acq Data Acquisition inject->data_acq quant Quantification data_acq->quant

Caption: Workflow for folic acid LC-MS analysis.

Signaling Pathway of Folic Acid Metabolism

While not directly related to the reconstitution solvent, understanding the metabolic pathway of folic acid is crucial for researchers in this field. The following diagram illustrates the central role of folic acid in one-carbon metabolism.

Folic_Acid_Pathway FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF TMP_Synth Thymidylate Synthesis Methylene_THF->TMP_Synth Met_Synth Methionine Synthesis Methyl_THF->Met_Synth Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth

Caption: Simplified folic acid metabolic pathway.

Conclusion

The selection of an appropriate reconstitution solvent is a critical step in the LC-MS analysis of folic acid. A solvent that ensures analyte solubility and stability while being compatible with the analytical system is paramount for achieving accurate and reproducible results. For routine analysis, reconstituting the dried extract in a solution similar to the initial mobile phase, buffered with a volatile salt like ammonium acetate and fortified with an antioxidant such as ascorbic acid, is a robust approach. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers and scientists to optimize their folic acid LC-MS methods.

References

Application Notes and Protocols for Quantitative Analysis of Folic Acid using a 13C5,15N-Folic Acid Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a crucial B vitamin, plays a vital role in various metabolic processes, including nucleotide synthesis and DNA repair.[1][2] Accurate quantification of folic acid in biological matrices and fortified foods is essential for clinical diagnostics, nutritional assessment, and drug development. Stable isotope dilution assays (SIDAs) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for this purpose, offering high specificity and accuracy.[3][4] This document provides a detailed protocol for preparing a calibration curve using a dual-labeled internal standard, ¹³C₅,¹⁵N-folic acid, for the precise quantification of folic acid. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte minimizes variations arising from sample preparation and matrix effects, leading to more reliable and reproducible results.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples.

Reagents and Materials
  • Folic Acid (analyte)

  • ¹³C₅,¹⁵N-Folic Acid (internal standard)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Ammonium hydroxide

  • Ascorbic acid

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for the accuracy of the entire analytical method.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of folic acid.

    • Dissolve in a minimal amount of 0.1 M NaOH.

    • Bring the final volume to 10 mL with deionized water in a volumetric flask.

    • Store at -20°C in the dark. Folic acid is sensitive to light and degradation.[5]

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of ¹³C₅,¹⁵N-folic acid.

    • Dissolve in a minimal amount of 0.1 M NaOH.

    • Bring the final volume to 1 mL with deionized water in a volumetric flask.

    • Store at -20°C in the dark.

Preparation of Working Solutions
  • Analyte Working Solution (10 µg/mL):

    • Dilute the 1 mg/mL analyte stock solution 1:100 with a solvent appropriate for the analytical method (e.g., 50:50 methanol:water with 0.1% ascorbic acid).

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the 1 mg/mL IS stock solution 1:1000 with the same solvent used for the analyte working solution.

Preparation of Calibration Curve Standards

Calibration standards should be prepared in a matrix that mimics the study samples (e.g., human plasma, serum, or the specific food matrix extract) to account for matrix effects.

  • Perform serial dilutions of the analyte working solution to prepare a series of calibration standards.

  • A typical calibration curve for folic acid analysis may range from 0.1 ng/mL to 100 ng/mL.[6]

  • For each calibration standard, a fixed amount of the internal standard working solution is added.

Table 1: Example Preparation of Calibration Curve Standards

Calibration StandardAnalyte Concentration (ng/mL)Volume of Analyte Working Solution (µL)Volume of IS Working Solution (µL)Final Volume (mL)
Blank00101
Cal 10.11101
Cal 20.55101
Cal 3110101
Cal 4550101
Cal 510100101
Cal 650500101
Cal 71001000101
Preparation of Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.

Table 2: Example Preparation of Quality Control Samples

QC LevelConcentration (ng/mL)Volume of Analyte Working Solution (µL)Volume of IS Working Solution (µL)Final Volume (mL)
LQC0.33101
MQC7.575101
HQC75750101

LC-MS/MS Method

The following is a general LC-MS/MS method that can be adapted and optimized for specific instrumentation and matrices.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[5]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min[7]
Injection Volume10 µL
Column Temperature30°C
MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive[5][7]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Folic Acid)To be optimized for the specific instrument
MRM Transition (¹³C₅,¹⁵N-Folic Acid)To be optimized for the specific instrument

Data Presentation and Analysis

The data is analyzed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.15,0001,000,0000.005
0.525,0001,000,0000.025
150,0001,000,0000.050
5250,0001,000,0000.250
10500,0001,000,0000.500
502,500,0001,000,0002.500
1005,000,0001,000,0005.000

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of folic acid using a stable isotope-labeled internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Analyte Analyte Stock (Folic Acid) Working_Analyte Analyte Working Solution Stock_Analyte->Working_Analyte Stock_IS Internal Standard Stock (13C5,15N-Folic Acid) Working_IS IS Working Solution Stock_IS->Working_IS Calibration_Standards Calibration Standards Working_Analyte->Calibration_Standards QC_Samples QC Samples Working_Analyte->QC_Samples Working_IS->Calibration_Standards Working_IS->QC_Samples Extraction Sample Extraction/ Protein Precipitation Working_IS->Extraction Spike IS LC_MSMS LC-MS/MS Analysis Calibration_Standards->LC_MSMS QC_Samples->LC_MSMS Sample Biological/Food Sample Sample->Extraction Extraction->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for Folic Acid Quantification.

Logic of Stable Isotope Dilution

The following diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

G cluster_process Analytical Process cluster_detection Detection cluster_result Result Analyte Analyte (Folic Acid) Process Extraction, Derivatization, LC-MS/MS Injection Analyte->Process IS Internal Standard (13C5,15N-Folic Acid) IS->Process Detector Mass Spectrometer Process->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Accurate Concentration Ratio->Concentration Calculated from Calibration Curve

Caption: Principle of Stable Isotope Dilution.

References

Application Note: Quantitative Analysis of Folate Vitamers in Serum by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B vitamin, is a crucial nutrient for numerous biological processes, including DNA synthesis, repair, and methylation. It exists in various chemical forms known as vitamers, with 5-methyltetrahydrofolate (5-MeTHF) being the primary circulating form in serum.[1][2] Accurate quantification of folate vitamers is essential for assessing nutritional status, diagnosing deficiencies, and in drug development, particularly for therapies that may interfere with folate metabolism, such as methotrexate.[3] This application note details a robust and sensitive method for the simultaneous quantification of multiple folate vitamers in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This method offers high specificity and accuracy compared to traditional microbiological or radioimmunoassays.[4][5][6]

Principle

This method employs a stable isotope dilution assay coupled with LC-MS/MS. Stable isotope-labeled internal standards for each folate vitamer are spiked into the serum samples at the beginning of the sample preparation process. These internal standards behave identically to the endogenous analytes during extraction and ionization, correcting for any matrix effects or variations in instrument response. After extraction using solid-phase extraction (SPE), the folate vitamers are separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous analyte to its corresponding stable isotope-labeled internal standard is used for accurate quantification.

Materials and Reagents

  • Folate Vitamer Standards: 5-methyltetrahydrofolic acid (5-MeTHF), 5-formyltetrahydrofolic acid (5-FoTHF), folic acid (FA), tetrahydrofolic acid (THF), and 5,10-methenyltetrahydrofolic acid.

  • Stable Isotope-Labeled Internal Standards: ¹³C-labeled analogs of each folate vitamer.[4][5]

  • Solvents and Reagents: Acetonitrile (B52724), Methanol (B129727), Acetic Acid, Ammonium (B1175870) Formate (B1220265), Ascorbic Acid (all LC-MS grade).

  • Solid-Phase Extraction (SPE) Plate: Phenyl sorbent, 96-well plate format.[7]

  • Human Serum: Pooled or individual donor samples.

  • Vitamin-Depleted Serum: For preparation of calibrators and quality controls.[8]

Experimental Protocols

Standard and Quality Control Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of each folate vitamer and stable isotope-labeled internal standard in a suitable solvent containing an antioxidant like ascorbic acid.

  • Working Standard Solutions: Prepare serial dilutions of the folate vitamer stock solutions in vitamin-depleted serum to create a calibration curve ranging from approximately 0.1 to 100 nmol/L, depending on the vitamer.[9]

  • Internal Standard Working Solution: Prepare a mixture of all stable isotope-labeled internal standards at a fixed concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range using a separate batch of stock solutions.

Sample Preparation
  • Sample Collection and Handling: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Protect the samples from light and store them at -80°C until analysis. Folates are sensitive to degradation, so minimize freeze-thaw cycles.[10] An 8-hour fast is recommended before blood collection.[2][11]

  • Protein Precipitation and Extraction:

    • To 150-275 µL of serum, calibrator, or QC sample, add the internal standard working solution.[4][7]

    • Add a protein precipitation agent (e.g., acetonitrile) containing ascorbic acid to stabilize the folates.[12]

    • Vortex mix and centrifuge to pellet the precipitated proteins.[12]

  • Solid-Phase Extraction (SPE):

    • Condition the 96-well phenyl SPE plate with methanol followed by an equilibration buffer (e.g., ammonium formate with ascorbic acid, pH 3.2).[8]

    • Load the supernatant from the protein precipitation step onto the SPE plate.[8]

    • Wash the plate with a wash buffer to remove interfering substances.[8]

    • Elute the folate vitamers with an elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid containing ascorbic acid).[8]

  • Final Sample Preparation:

    • Dry the eluate under a stream of nitrogen.[8]

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., a water and methanol mixture).[8]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C8 or C18 analytical column is commonly used.[4][5][8]

    • Mobile Phase: An isocratic or gradient elution using a mobile phase consisting of an aqueous component (e.g., water with acetic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantitative analysis of folate vitamers in serum.

Folate VitamerLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)Within-Run Imprecision (CV%)Between-Run Imprecision (CV%)Recovery (%)
5-Methyltetrahydrofolate (5-MeTHF) 0.13 - 0.4[4][9]~0.5< 7%[4]< 7%[4]95 - 99.4%[7][9]
5-Formyltetrahydrofolate (5-FoTHF) 0.05 - 0.4[4][9]~0.5< 10%[4]< 10%[4]> 78%[9]
Folic Acid (FA) 0.07 - 0.4[4][9]~2.0< 10%[4]< 10%[4]> 78%[9]
Tetrahydrofolate (THF) ≤ 0.3[7]-≤ 11.4%[7][13]≤ 11.4%[7][13]78%[7][13]
5,10-Methenyltetrahydrofolate ≤ 0.3[7]-≤ 11.4%[7][13]≤ 11.4%[7][13]91.7 - 108%[7][13]

Data compiled from multiple sources. The exact values may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample (150-275 µL) istd Add Stable Isotope-Labeled Internal Standards serum->istd precip Protein Precipitation (Acetonitrile + Ascorbic Acid) istd->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Dry Down Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) reconstitute->lcms integrate Peak Integration lcms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify report Report Concentrations (nmol/L) quantify->report

Caption: Experimental workflow for serum folate vitamer analysis.

Folate_Metabolism cluster_one_carbon One-Carbon Metabolism FA Folic Acid (FA) (Synthetic Form) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->THF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF FiveMeTHF 5-Methyl-THF (Primary Circulating Form) MethyleneTHF->FiveMeTHF MTHFR FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF FiveMeTHF->THF Methionine Synthase

Caption: Simplified overview of key folate vitamer interconversions.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a highly sensitive, specific, and accurate approach for the quantitative analysis of multiple folate vitamers in human serum. This methodology is well-suited for clinical research, nutritional assessment, and in the pharmaceutical industry for monitoring the effects of drugs on folate metabolism. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for the implementation of this powerful analytical technique.

References

High-Throughput Analysis of Folic Acid in Population Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the B-vitamin folate, is a critical nutrient in various physiological processes, including DNA synthesis, repair, and methylation. Its role in preventing neural tube defects has led to mandatory food fortification in many countries, resulting in a significant increase in folic acid intake at the population level. Consequently, there is a growing need for robust, high-throughput methods to accurately assess folate status in large-scale population studies. This document provides detailed application notes and protocols for the high-throughput analysis of folic acid, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and microbiological assays. These methods are essential for epidemiological research, clinical studies, and monitoring the effectiveness and potential adverse effects of fortification programs.

I. Data Presentation: Folic Acid Concentrations in Population Studies

The following tables summarize quantitative data on folic acid (serum and red blood cell [RBC] folate) concentrations from major population studies. These studies utilized high-throughput methodologies to analyze large numbers of samples, providing valuable insights into the folate status of different populations.

Table 1: Serum Folate Concentrations in Various Population Studies

Study PopulationAnalytical MethodSample Size (n)Mean/Median Serum Folate (nmol/L)Key Findings & Reference
NHANES (USA), 2011-2016 LC-MS/MS>22,000Geometric Mean: 40.6Serum folate concentrations increased from 2007-2010 to 2011-2016.[1]
NHANES (USA), 2005-2006 Microbiological Assay>8,000Median: 12.2 ng/mL (~27.6 nmol/L)Significant increase in serum folate post-fortification.[2][3]
Framingham Heart Study (USA), Post-fortification Not Specified>1,000Mean: 10.0 ng/mL (~22.7 nmol/L)Folic acid fortification led to a substantial increase in plasma folate levels.[4]
Rotterdam Study (Netherlands) Not Specified1,033Not explicitly stated, but higher plasma folate was associated with better cognitive function.Higher folate levels were linked to better cognitive performance.[5]
São Paulo, Brazil (Post-fortification) Affinity-HPLC with electrochemical detection750Mean: 29.5Low prevalence of folate deficiency after 10 years of mandatory fortification.[6]

Table 2: Red Blood Cell (RBC) Folate Concentrations in NHANES (USA)

NHANES CyclePopulationAnalytical MethodSample Size (n)Median RBC Folate (ng/mL)Key Findings & Reference
2005-2006 Persons ≥ 4 yearsMicrobiological Assay>8,000266Significant increase in RBC folate post-fortification.[2][3]
2005-2006 Women of childbearing age (15-45 years)Microbiological AssayNot specified257Non-Hispanic black women had significantly lower median RBC folate levels.
2011-2016 Women 12-49 yearsLC-MS/MSNot specifiedGeometric Mean: ~1800 nmol/LFolate insufficiency rates are around 20%.[1]

II. Experimental Protocols

A. High-Throughput Folic Acid Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for high-throughput folate analysis due to its high sensitivity, specificity, and ability to measure multiple folate vitamers simultaneously.

1. Sample Preparation (Human Serum/Plasma)

  • Protein Precipitation: This is a rapid and straightforward method suitable for high-throughput workflows.

    • To 100 µL of serum or plasma in a 96-well plate, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard like ¹³C-labeled folic acid).

    • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): This method provides cleaner extracts and can be automated for high-throughput applications.

    • Condition a 96-well SPE plate (e.g., Oasis HLB) with methanol followed by equilibration with water.

    • Load the pre-treated serum/plasma samples (acidified with formic acid) onto the SPE plate.

    • Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the folates with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of specific folate vitamers.

    • MRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and internal standard are monitored. For example, for folic acid, a common transition is m/z 442.2 -> 295.1.

Table 3: Example LC-MS/MS Parameters for Folic Acid Analysis

ParameterSetting
LC Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Folic Acid) 442.2 -> 295.1
MRM Transition (¹³C₅-Folic Acid) 447.2 -> 300.1
B. High-Throughput Microbiological Assay for Total Folate

The microbiological assay remains a valuable tool for measuring total folate activity, especially in resource-limited settings. The assay utilizes the growth of Lactobacillus rhamnosus, which is dependent on the presence of folate.

1. Sample Preparation (Serum/Plasma and Red Blood Cells)

  • Serum/Plasma:

    • Dilute serum or plasma samples with an ascorbic acid solution (e.g., 0.5%) to protect folates from oxidation.

  • Red Blood Cells (RBC):

    • Lyse whole blood with a 1% ascorbic acid solution.

    • Incubate the lysate to allow for the deconjugation of folate polyglutamates by endogenous plasma conjugase.

2. Assay Procedure (96-Well Plate Format)

  • Prepare a series of folic acid standards of known concentrations.

  • In a 96-well microtiter plate, add the prepared standards, quality controls, and diluted samples in duplicate or triplicate.

  • Add the folate assay medium, which contains all necessary nutrients for bacterial growth except for folate, to all wells.

  • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Measure the turbidity (bacterial growth) in each well using a microplate reader at a wavelength of 595 nm or 620 nm.

  • Generate a standard curve by plotting the turbidity of the standards against their concentrations.

  • Calculate the folate concentration in the samples by interpolating their turbidity values on the standard curve.

III. Visualization of Pathways and Workflows

Folate Metabolism Pathway

Folate_Metabolism Folic_Acid Folic Acid (Diet/Supplements) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM dUMP dUMP dUMP->dTMP Purines Purine Synthesis Formyl_THF->Purines

Caption: One-carbon metabolism pathway involving folic acid.

High-Throughput LC-MS/MS Workflow

HT_LCMS_Workflow Sample_Receipt Sample Receipt (96-well plates) Sample_Prep Automated Sample Preparation (Robotic Liquid Handler) Sample_Receipt->Sample_Prep LC_Injection LC Injection (Autosampler) Sample_Prep->LC_Injection LC_Separation Chromatographic Separation (UPLC/HPLC) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (Tandem MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Instrument Software) MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification (Software) Data_Acquisition->Data_Processing Data_Review Data Review & QC (LIMS) Data_Processing->Data_Review Reporting Reporting Data_Review->Reporting

Caption: Automated workflow for high-throughput folic acid analysis.

IV. Conclusion

The methodologies and data presented in these application notes provide a comprehensive resource for researchers and professionals involved in the high-throughput analysis of folic acid in population studies. The choice between LC-MS/MS and microbiological assays will depend on the specific research question, available resources, and the desired level of detail regarding different folate forms. Proper validation and quality control are paramount to ensure the accuracy and comparability of data generated in large-scale epidemiological and clinical research. The continued application of these high-throughput methods will be crucial for monitoring folate status globally and understanding the broader health implications of folic acid intake.

References

Application Notes and Protocols for Folic acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. Its accurate quantification in various matrices, such as fortified foods, pharmaceutical preparations, and biological fluids, is essential for quality control, nutritional assessment, and clinical research. High-Performance Liquid Chromatography (HPLC) and its advanced variations like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for the analysis of folic acid and its derivatives. The choice of mobile phase is a critical parameter that dictates the retention, resolution, and overall success of the chromatographic separation.

This document provides detailed application notes and protocols on mobile phase compositions for folic acid chromatography, summarizing quantitative data and experimental methodologies from various studies.

Chromatographic Methods and Mobile Phase Compositions

Reversed-phase HPLC with C18 columns is the most common technique for folic acid analysis.[1][2] The mobile phase composition is a key factor and typically includes a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[1] Gradient elution is often employed to separate different folate forms within a reasonable timeframe.[1][3]

Summary of Mobile Phase Compositions and Chromatographic Conditions

The following table summarizes various mobile phase compositions and chromatographic conditions used for the analysis of folic acid in different applications.

MethodColumnMobile PhaseElutionFlow Rate (mL/min)DetectionRetention Time (min)Application
HPLC-ECD [4]Supelco LC-18 (25 cm x 4.6 mm, 5 µm)40 mM Sodium Phosphate Dibasic, 8% Acetonitrile (B52724) (v/v), pH 5.5Isocratic0.9Coulometric Electrochemical~15.0Fortified Fruit Juices
HPLC-UV [5]Inertsil C8 (250 x 4.6 mm, 5 µm)Methanol, Phosphate Buffer (pH 6.4) (12:88, v/v)Isocratic0.7UV (280 nm)Not SpecifiedTablets
HPLC-PDA [6]C18 (150 mm x 4.6 mm, 3.5 µm)Methanol, Acetate Buffer (pH 5.2) (50:50, v/v)Isocratic1.0PDA (240 nm)~1.8Tablets
HPLC-UV [7]Agilent 5 TC-C18 (250 µm x 4.6 mm, 5 µm)Phosphate Buffer (pH 4.0), Methanol (99:1, v/v)Isocratic1.2UV (254 nm)Not SpecifiedOral Solution
HPLC-MS/MS [8]Luna C18 (50 x 3.00 mm, 3 µm)1 mM Ammonium Acetate, Acetic Acid, Acetonitrile (9.9:0.1:90, v/v/v), pH 3.4Isocratic0.5ESI-MS/MS~2.64Human Plasma
UPLC-UV [9]C18 (2.1 x 50 mm, 1.8 µm)Acetonitrile, 0.1% Formic Acid in Water (10:90, v/v)Isocratic0.2 (0-4 min), 0.5 (4.01-12 min)UV (284 nm)~3.6Malt-based Beverages
LC-MS [10]Cogent Diamond Hydride™ (2.1 x 150mm, 4µm)A: DI Water / 10 mM Ammonium Acetate; B: 90% Acetonitrile / 10% DI Water / 10 mM Ammonium Acetate (pH 7)Gradient0.4ESI-neg MSNot SpecifiedGeneral
HPLC-UV/Fluorescence [3]ODS-Hypersil (250 x 4.6 mm, 5 µm)A: 28 mmol/L Dibasic Potassium Phosphate and 60 mmol/L Phosphoric Acid in Water; B: A in 20% AcetonitrileGradient1.0UV (280 nm), Fluorescence (Ex: 295 nm, Em: 360 nm)Not SpecifiedFortified Cereal-Grain Products
HPLC-UV [2]Synergy Phenyl Polar RP (150 mm x 4.6 mm, 4µm)A: 0.1% w/v 1-pentane sulphonate in 0.015M phosphoric acid; B: A + Acetonitrile (2:1)Gradient0.8UVNot SpecifiedInfant Milk

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to ensure accurate quantification and prevent the degradation of labile folate compounds.[1]

For Fortified Foods (e.g., Cereals, Juices): [3][4]

  • Homogenization: Homogenize the sample.

  • Enzymatic Treatment: Subject the homogenate to a trienzyme treatment to liberate folic acid from its polyglutamate forms. This typically involves incubation with α-amylase, protease, and a folate conjugase (e.g., from hog kidney or rat plasma).[3][4]

  • Extraction: Extract the folates using a buffer, often containing an antioxidant like ascorbic acid to prevent degradation.[1][2]

  • Purification: The extract may require a clean-up step using solid-phase extraction (SPE) or immunoaffinity chromatography to remove interfering matrix components.[2]

  • Reconstitution: After purification, the sample is typically evaporated to dryness and reconstituted in the mobile phase or a suitable solvent for injection.

For Pharmaceutical Preparations (e.g., Tablets, Oral Solutions): [5][6]

  • Dissolution: Dissolve a known quantity of the ground tablet or oral solution in the mobile phase or a suitable solvent.

  • Sonication and Filtration: Sonicate the solution to ensure complete dissolution and then filter through a 0.45 µm filter before injection.

For Biological Fluids (e.g., Plasma, Serum): [8]

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma or serum sample.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for direct injection or further purification by SPE.

Chromatographic Analysis: A General Protocol for Reversed-Phase HPLC

This protocol is a generalized procedure based on common practices for folic acid analysis.

  • System Preparation:

    • Prepare the mobile phase as specified in the table above. For example, for a simple isocratic separation, a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile can be used.[5][6]

    • Degas the mobile phase to prevent bubble formation in the system.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection:

    • Inject a standard solution of folic acid to determine its retention time and for calibration.

    • Inject the prepared sample extract.

  • Detection:

    • Monitor the eluent at the appropriate wavelength for UV-Vis or PDA detection (typically around 280 nm).[5]

    • For mass spectrometry, use appropriate ESI conditions.

  • Data Analysis:

    • Identify the folic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of folic acid in the sample by comparing the peak area or height to a calibration curve generated from standard solutions of known concentrations.

Visualizations

Experimental Workflow for Folic Acid Analysis by HPLC

The following diagram illustrates a typical workflow for the analysis of folic acid in a food matrix.

Folic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Enzymatic_Treatment Enzymatic Treatment (α-amylase, Protease, Conjugase) Homogenization->Enzymatic_Treatment Extraction Extraction (with Antioxidant) Enzymatic_Treatment->Extraction Purification Purification (SPE or Immunoaffinity) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution Injection Injection Reconstitution->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Report Report Quantification->Report

Caption: Workflow for Folic Acid Analysis.

Logical Relationship of Chromatographic Parameters

The interplay of different chromatographic parameters is crucial for achieving optimal separation.

Chromatographic_Parameters Mobile_Phase Mobile Phase (Composition, pH) Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Column Stationary Phase (e.g., C18) Column->Retention_Time Column->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Resolution Temperature Temperature Temperature->Retention_Time Temperature->Peak_Shape

Caption: Interplay of Chromatographic Parameters.

References

Application Notes and Protocols for Folic Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of folic acid in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes optimized mass spectrometer settings, comprehensive experimental protocols, and data presentation to facilitate the replication and adaptation of these methods in a research or drug development setting.

Introduction

Folic acid, a B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and amino acid metabolism.[1] Accurate quantification of folic acid is essential in clinical research, pharmacokinetic studies, and food fortification monitoring.[2][3] LC-MS/MS offers high sensitivity and selectivity for the analysis of folic acid and its metabolites.[4][5] This application note details established methods for folic acid detection, focusing on key experimental parameters and workflows.

Mass Spectrometry and Liquid Chromatography Settings

The successful detection of folic acid by LC-MS/MS is highly dependent on the optimization of both chromatographic separation and mass spectrometric detection parameters. The following tables summarize the settings reported in various validated methods.

Mass Spectrometer Settings

Electrospray ionization (ESI) is the most common ionization technique for folic acid analysis and can be operated in both positive and negative ion modes.[6][7] Multiple Reaction Monitoring (MRM) is typically employed for quantification, providing high selectivity and sensitivity.[8]

Table 1: Mass Spectrometer Parameters for Folic Acid Detection

ParameterSetting 1Setting 2Setting 3
Ion Source Electrospray Ionization (ESI)[2]TurboIonSpray®[8]Electrospray Ionization (ESI)[9]
Polarity Positive[2][8]Negative[7][9]Positive[10]
Precursor Ion (m/z) 442.2[8]440.4[9]Not Specified
Product Ion 1 (m/z) 295.2 (Quantifier)[8]311.1[9]Not Specified
Product Ion 2 (m/z) 176.2 (Qualifier)[8]Not SpecifiedNot Specified
Collision Energy (eV) Not Specified21[9]Not Specified
Nebulizer Gas Not Specified50 psi[8]50 psi[9]
Heater/Sheath Gas 40 psi (Heater)[8]11 L/min (Sheath)[9]Not Specified
Source Temperature 600 °C[8]290 °C[9]Not Specified
Capillary Voltage +5500 V[8]3000 V[9]Not Specified
Liquid Chromatography Conditions

A variety of columns and mobile phases can be used for the chromatographic separation of folic acid. The choice often depends on the sample matrix and the specific folate forms being analyzed.

Table 2: Liquid Chromatography Parameters for Folic Acid Analysis

ParameterMethod 1Method 2Method 3
Column Hedera ODS-2[2]Accucore C18, 100 x 2.1 mm, 2.6 µm[10]C18, 3 µm, 50 x 3.00 mm[9]
Mobile Phase A 1 mM Ammonium (B1175870) acetate (B1210297) with 0.6% Formic acid[2]0.5% Acetic Acid in Water[10]Ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v)[9]
Mobile Phase B Acetonitrile[2]80:20 Methanol (B129727):Acetonitrile[10]Isocratic[9]
Flow Rate 0.40 mL/min[2]0.35 mL/min[10]Not Specified
Column Temperature Not Specified30 °C[10]Not Specified
Injection Volume 8 µL[2]10 µL[10]20 µL[3]
Run Time 10 min (gradient)[2]6 min (gradient)[10]3.5 min (isocratic)[5]

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a method for the simultaneous determination of folic acid and its active metabolite, 5-methyltetrahydrofolic acid.[2]

Materials:

Procedure:

  • To a plasma sample, add the methanol solution containing 2-mercaptoethanol and ammonium hydroxide.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 2005 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 150 µL of acetonitrile – 5 mM ammonium acetate buffer (11:89, v/v) containing 10 mg/mL 2-mercaptoethanol.

  • Vortex for 3 minutes.

  • Centrifuge at 17024 x g for 10 minutes.

  • Inject an 8 µL aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation from Wheat Flour

This protocol is a simplified method for the extraction of folic acid from fortified wheat flour.[3]

Materials:

  • Water

  • Amber vials

  • Centrifuge

Procedure:

  • Extract the folic acid from the wheat flour sample with water.

  • Centrifuge the sample for 15 minutes at 4,000 rpm.

  • Take a 50 µL aliquot of the supernatant and dilute it with 700 µL of water in a 2.0 mL amber vial.

  • Inject a 20 µL volume of the diluted sample into the LC-MS/MS system.

  • It is important to protect the samples from UV light to prevent degradation.[3]

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflow for folic acid analysis and the process of MRM data acquisition.

G cluster_workflow Experimental Workflow for Folic Acid Analysis Sample Sample Collection (Plasma, Flour, etc.) Preparation Sample Preparation (Extraction, Precipitation) Sample->Preparation LC LC Separation Preparation->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition and Analysis MS->Data

Caption: General experimental workflow for folic acid analysis.

G cluster_mrm Multiple Reaction Monitoring (MRM) Logic Precursor Precursor Ion (e.g., m/z 442.2) Collision Collision Cell (CID) Precursor->Collision Isolation Product1 Product Ion 1 (Quantifier) (e.g., m/z 295.2) Collision->Product1 Fragmentation Product2 Product Ion 2 (Qualifier) (e.g., m/z 176.2) Collision->Product2 Fragmentation

Caption: Logic of a Multiple Reaction Monitoring (MRM) experiment.

Quantitative Data Summary

The performance of an LC-MS/MS method is evaluated through validation parameters such as linearity, limit of quantification (LOQ), and limit of detection (LOD).

Table 3: Quantitative Performance of Folic Acid LC-MS/MS Methods

ParameterMethod 1 (Plasma)[2]Method 2 (Serum)[10]Method 3 (Plasma)[7]
Linearity Range 0.249–19.9 ng/mL0.01 ng/mL to 1000 ng/mL300 pg/L to 12 mg/L
Correlation Coefficient (r) ≥0.999>0.98Not Specified
LLOQ Not Specifiedpg/ml levels80 pmol/L
LOD Not Specifiedpg/ml levels37.5 pmol/L

Conclusion

The LC-MS/MS methods described provide robust and sensitive platforms for the quantification of folic acid in diverse biological samples. The provided settings and protocols offer a solid foundation for researchers to develop and validate their own assays for folic acid analysis. Careful optimization of sample preparation, chromatographic separation, and mass spectrometer parameters is critical to achieving high-quality, reproducible data.

References

Application Notes and Protocols for Labeled Folic Acid in Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bioavailability of folic acid, a critical B vitamin, is a key determinant of its physiological efficacy. Understanding the absorption, distribution, metabolism, and excretion (ADME) of folic acid from different formulations, food matrices, and supplements is essential for establishing dietary recommendations and developing effective fortification strategies. The use of isotopically labeled folic acid, in conjunction with sensitive analytical techniques like mass spectrometry, provides a powerful tool for accurately tracing the fate of exogenous folic acid in the body and distinguishing it from endogenous folate pools. These methods offer significant advantages over traditional unlabeled studies by enabling precise quantification and kinetic analysis.

This document provides detailed application notes and protocols for conducting bioavailability studies using labeled folic acid, targeting researchers and professionals in the field of nutrition, pharmacology, and drug development.

I. Application Notes

Overview of Labeled Folic Acid in Bioavailability Studies

Stable isotopes of folic acid, such as those labeled with Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), are non-radioactive and safe for human studies.[1] These labeled compounds are chemically identical to their unlabeled counterparts but can be differentiated by their mass, allowing for their precise measurement in biological samples using mass spectrometry (MS) coupled with liquid chromatography (LC).[2]

The primary applications of labeled folic acid in bioavailability studies include:

  • Determining the relative bioavailability of folic acid from different fortified foods (e.g., bread, rice), supplements, or pharmaceutical preparations.[3][4]

  • Comparing the bioavailability of different forms of folate, such as synthetic folic acid (pteroylmonoglutamic acid) and naturally occurring reduced folates (e.g., 5-methyltetrahydrofolate).[5][6]

  • Investigating the impact of food matrix and processing on folic acid absorption.[3][4]

  • Elucidating the pharmacokinetics of folic acid, including its absorption rate, extent of absorption, and metabolic fate.[7][8]

Types of Labeled Folic Acid

Several isotopically labeled forms of folic acid and its vitamers are utilized in bioavailability studies. The choice of label depends on the specific research question and the analytical methods available.

  • Deuterium-labeled Folic Acid (e.g., [3',5'-²H₂]folic acid, [glutamate-²H₄]folic acid): These are commonly used for in vivo studies in humans.[5][7] The deuterium labels are incorporated into stable positions within the folic acid molecule.

  • Carbon-13-labeled Folic Acid (e.g., [¹³C₅]folic acid, [¹³C₆]folic acid, [¹³C₁₁]folic acid): These labels are also widely employed and can be incorporated into different parts of the molecule, such as the p-aminobenzoate or glutamate (B1630785) moieties.[3][4][9][10][11]

  • Carbon-14-labeled Folic Acid ([¹⁴C]folic acid): This radioactive isotope is used in preclinical studies or in human studies under strict ethical and safety regulations to trace the metabolic fate of folic acid.[12]

II. Experimental Protocols

The following protocols are generalized from multiple studies and represent a typical workflow for a human bioavailability study using labeled folic acid.

Protocol 1: Relative Bioavailability Study of Folic Acid from a Fortified Food

This protocol outlines a randomized, crossover study to determine the relative bioavailability of labeled folic acid from a fortified food product compared to an aqueous solution.

1. Study Design:

  • Design: Randomized, single-dose, two-way crossover study.

  • Subjects: Healthy adult volunteers (n=10-30).

  • Washout Period: A washout period of at least one week between treatments.

  • Pre-study Saturation: Subjects may be given a daily supplement of unlabeled folic acid (e.g., 1-2 mg/day) for a week before the study to saturate body stores and ensure a measurable urinary excretion of the labeled dose.[7]

  • Low Folate Diet: Subjects are placed on a low-folate diet for 24-48 hours prior to and during the study days to minimize background folate intake.[4]

2. Materials:

  • Labeled Folic Acid: e.g., [¹³C₅]folic acid.

  • Test Meal: Fortified food product containing a known amount of [¹³C₅]folic acid (e.g., 200 g of cooked rice fortified with 400 µg of labeled folic acid).[4]

  • Reference Dose: An aqueous solution containing the same amount of [¹³C₅]folic acid.[4]

  • Blood Collection Tubes: EDTA-containing tubes for plasma collection.

  • Urine Collection Containers.

3. Procedure:

  • Fasting: Subjects fast overnight before each study day.

  • Baseline Samples: Collect baseline blood and urine samples (t=0).

  • Dose Administration: Administer either the test meal or the reference dose.

  • Post-dose Blood Sampling: Collect blood samples at specific time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 12 hours).[3][4][8]

  • Post-dose Urine Collection: Collect all urine for 24 or 48 hours post-dose.[7]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and urine samples at -80°C until analysis.

4. Sample Analysis:

  • Extraction: Extract folates from plasma and urine samples. This may involve treatment with enzymes like protease and α-amylase, followed by solid-phase extraction.[2][13]

  • Quantification: Analyze the concentration of labeled and unlabeled 5-methyltetrahydrofolate (the primary circulating form of folate) in plasma and the amount of labeled folate excreted in urine using LC-MS/MS.[2][4]

5. Data Analysis:

  • Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters from the plasma concentration-time data for the labeled 5-methyltetrahydrofolate:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

  • Urinary Excretion: Calculate the total amount of labeled folate excreted in the urine over the collection period.

  • Relative Bioavailability (RBV):

    • RBV (%) = (AUC_test / AUC_reference) x 100

    • Alternatively, RBV (%) = (Urinary Excretion_test / Urinary Excretion_reference) x 100

Experimental Workflow for a Labeled Folic Acid Bioavailability Study

G cluster_prep Preparation Phase cluster_study Study Day (Crossover Design) cluster_analysis Analysis Phase cluster_data Data Interpretation SubjectRecruitment Subject Recruitment (Healthy Volunteers) SaturationRegimen Folate Saturation Regimen (Optional) SubjectRecruitment->SaturationRegimen LowFolateDiet Low Folate Diet (24-48h prior) SaturationRegimen->LowFolateDiet Fasting Overnight Fasting LowFolateDiet->Fasting BaselineSampling Baseline Sampling (Blood & Urine, t=0) Fasting->BaselineSampling DoseAdmin Dose Administration (Labeled Folic Acid in Test Meal or Reference) BaselineSampling->DoseAdmin PostDoseBlood Post-dose Blood Sampling (e.g., 0-12h) DoseAdmin->PostDoseBlood PostDoseUrine Post-dose Urine Collection (24-48h) DoseAdmin->PostDoseUrine SampleProcessing Sample Processing (Plasma Separation, Storage at -80°C) PostDoseBlood->SampleProcessing PostDoseUrine->SampleProcessing FolateExtraction Folate Extraction SampleProcessing->FolateExtraction LCMS LC-MS/MS Analysis (Quantification of Labeled Folate) FolateExtraction->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis UrinaryExcretion Urinary Excretion Analysis LCMS->UrinaryExcretion RBV_Calc Relative Bioavailability Calculation PK_Analysis->RBV_Calc UrinaryExcretion->RBV_Calc

Caption: Workflow of a bioavailability study using labeled folic acid.

III. Data Presentation

The following tables summarize quantitative data from representative studies on the bioavailability of labeled folic acid.

Table 1: Pharmacokinetic Parameters of Labeled Folate from Different Food Matrices

StudyLabeled Folate DoseFood MatrixnCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Relative Bioavailability (%)
Hannon-Fletcher et al. (2004) (paraphrased from[3])~450 nmol [¹³C₅]5-CH₃-H₄folateWhole-meal bread8--66 (34-84)¹-
Hannon-Fletcher et al. (2004) (paraphrased from[3])~450 nmol [¹³C₅]folic acidWhole-meal bread8--28 (15-38)¹-
Hannon-Fletcher et al. (2004) (paraphrased from[3])~450 nmol [¹³C₅]folic acidBreakfast meal8--26 (15-60)¹-
Arcot et al. (2016)[4]400 µg ¹³C₅-PteGluPectin-coated rice26---68.7 (47-105)¹
Arcot et al. (2016)[4]400 µg ¹³C₅-PteGluUncoated fortified rice26---86.5 (65-115)¹
Bailey et al. (2020) (paraphrased from[8])~800 µg folic acidPrenatal Multi Gummies1147.69 ± 5.65²1.00¹239.67 ± 24.50²-
Bailey et al. (2020) (paraphrased from[8])~800 µg folic acidFolic Acid tablets1152.45 ± 5.86²1.00¹255.23 ± 30.17²-

¹Median (range) ²Mean ± SD

Table 2: Urinary Excretion of Labeled Folate

StudyLabeled Folate DosenCollection Period (h)Urinary Excretion (% of dose)
Gregory et al. (1990)[7]677 nmol [3',5'-²H₂]folic acid and 677 nmol [glutamate-²H₄]folic acid11485-6

IV. Visualization of Folic Acid Metabolism

Once absorbed, labeled folic acid enters the one-carbon metabolic pathway. The following diagram illustrates the key steps in the conversion of folic acid to its biologically active form, tetrahydrofolate (THF), and its subsequent role in cellular processes.[14][15][16]

Metabolic Pathway of Folic Acid

G FolicAcid Folic Acid (Pteroylmonoglutamate) DHF Dihydrofolate (DHF) FolicAcid->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) MethylTHF 5-Methyl-THF THF->MethylTHF MTHFR Metabolism One-Carbon Metabolism (e.g., DNA synthesis, Amino Acid Metabolism) THF->Metabolism MethylTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine B12

Caption: Simplified metabolic pathway of folic acid.

Disclaimer: These protocols and notes are intended for informational purposes and should be adapted to specific research questions and institutional guidelines. All human studies must be conducted under ethical approval from a relevant institutional review board.

References

Application Notes and Protocols for Folate Analysis Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a water-soluble B vitamin, plays a crucial role in various metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate quantification of folate levels in biological matrices is critical for clinical diagnostics, nutritional assessment, and drug development. The use of internal standards is paramount in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for folate analysis due to their similar chemical and physical properties to the analytes of interest.

These application notes provide detailed protocols and guidance on the appropriate selection and concentration of internal standards for the accurate quantification of folates in various biological samples.

Data Presentation: Internal Standard Concentrations

The selection of an appropriate internal standard and its concentration is critical for the successful validation and implementation of a folate analysis method. Below is a summary of commonly used internal standards and their typical concentrations as reported in various applications.

Internal StandardMatrixStock Solution ConcentrationWorking Solution ConcentrationFinal Concentration in SampleReference
Mixture of 13C5-labeled folate formsSerumNot Specified200 nmol/L for 13C5-5-methylTHF and 50 nmol/L for other labeled folates6.0 nmol/L for 13C5-5-methylTHF and 1.5 nmol/L for others[1]
Folate Internal Standard MixtureSerumNot Specified1000 ng/mL20 µL of working solution added to 200 µL of sample[2]
13C5-PteGlu, 13C5-H4folate, 13C5-5-CH3-H4folate, 13C5-5-CHO-H4folateFood60–70 µg/mL8–11 µg/mLNot explicitly stated[3]
13C5 5mTHF, 13C5 hmTHF, 13C5 FA, 13C5 5fTHF, 13C2 pABG, 13C2 apABGSerumNot Specified20.0 nmol/L (13C5 5mTHF), 14.0 nmol/L (13C5 hmTHF), 5.0 nmol/L (others)Not explicitly stated[4]

Experimental Protocols

Protocol 1: Analysis of Folate Vitamers in Human Serum using LC-MS/MS

This protocol is adapted from a high-throughput method suitable for population biomonitoring.[1]

1. Materials and Reagents:

  • Folate standards (5-methylTHF, Folic Acid, THF, 5-formylTHF, 5,10-methenylTHF, MeFox)

  • 13C5-labeled internal standards (13C5-5-methylTHF, 13C5-FA, 13C5-THF, 13C5-5-formylTHF, 13C5-5,10-methenylTHF, 13C5-MeFox)

  • Human Serum

  • L-Ascorbic acid

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Solutions:

  • Internal Standard Working Solution: Prepare a fresh mixed solution of all internal standards in 1 g/L ascorbic acid. The final concentrations should be 200 nmol/L for 13C5-5-methylTHF and 50 nmol/L for all other labeled folates.[1]

  • SPE Sample Buffer: 10 g/L ammonium formate containing 5 g/L ascorbic acid, pH adjusted to 3.2.

3. Sample Preparation:

  • Thaw serum samples at room temperature in the dark.

  • To 150 µL of serum, add the internal standard mixture. This results in a final concentration of 6.0 nmol/L for 13C5-5-methylTHF and 1.5 nmol/L for the other labeled folates in the sample.[1]

  • Add SPE sample buffer and vortex.

  • Perform solid-phase extraction (SPE) to clean up the sample.

  • Elute the folates from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of ammonium formate and methanol.

  • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: General Protocol for Folate Analysis in Serum

This protocol provides a general workflow for folate analysis in serum.[2]

1. Materials and Reagents:

  • Folate standards and their corresponding stable isotope-labeled internal standards.

  • Serum samples.

  • Ascorbic acid.

  • Acetonitrile (B52724) (ACN).

  • Methanol.

  • Water.

  • Formic acid.

2. Preparation of Solutions:

  • Internal Standard Stock Solution: Prepare individual stock solutions of each stable isotope-labeled internal standard.

  • Internal Standard Working Solution: Prepare a mixed internal standard working solution at a concentration of 1000 ng/mL in a solution of 1 g/L ascorbic acid in water.[2] Store in amber vials at -25°C.[2]

3. Sample Preparation:

  • To 200 µL of serum sample, calibrator, or quality control sample, add 20 µL of the 1000 ng/mL internal standard working solution.[2]

  • Vortex briefly.

  • Add a protein precipitation agent (e.g., acetonitrile or a buffer solution followed by organic solvent).

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution).

4. LC-MS/MS Analysis:

  • Perform chromatographic separation on a suitable LC column.

  • Detect and quantify the analytes using a tandem mass spectrometer.

Signaling Pathways and Workflows

Folate Metabolism Pathway

Folate is a crucial cofactor in one-carbon metabolism, which involves the transfer of one-carbon units for various biosynthetic reactions. The central molecule in this pathway is tetrahydrofolate (THF), the biologically active form of folate.

Folate_Metabolism Folate Metabolism Pathway cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthetic Pathways Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purines Purine Synthesis THF->Purines Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis (dTMP) Methylene_THF->Thymidylate Methyl_THF->THF MS Methionine Methionine Synthesis Methyl_THF->Methionine

Caption: A simplified diagram of the folate metabolism pathway.

One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that are essential for cellular function. Folate metabolism is a key component of this network.

One_Carbon_Metabolism One-Carbon Metabolism Pathway cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF Methylene_THF 5,10-CH2-THF THF->Methylene_THF Methyl_THF 5-CH3-THF Methylene_THF->Methyl_THF MTHFR DHF DHF Methylene_THF->DHF TS Homocysteine Homocysteine Methyl_THF->Homocysteine DHF->THF DHFR Thymidylate Thymidylate DHF->Thymidylate dTMP Synthesis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine Homocysteine->Methionine MS

Caption: Overview of the one-carbon metabolism pathway.

Experimental Workflow for Folate Analysis

The following diagram illustrates a typical workflow for the analysis of folates in biological samples using an internal standard.

Experimental_Workflow General Workflow for Folate Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Quantification) Analysis->Data Result Final Concentration Data->Result

Caption: A typical experimental workflow for folate analysis.

References

Safeguarding Folates: Application Notes and Protocols for Preventing Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folates, a class of water-soluble B vitamins, are critical cofactors in one-carbon metabolism, playing an essential role in the synthesis of nucleotides and the regulation of methylation pathways. The accurate quantification of various folate vitamers in biological matrices is paramount for nutrition research, clinical diagnostics, and drug development. However, the inherent instability of reduced folates presents a significant challenge during sample collection, processing, and storage. Exposure to heat, light, oxygen, and non-optimal pH levels can lead to oxidative degradation and interconversion of folate forms, resulting in inaccurate measurements.

These application notes provide a comprehensive guide to understanding and mitigating folate degradation during sample preparation. Detailed protocols for the extraction and stabilization of folates from whole blood, food matrices, and animal tissues are provided, along with quantitative data on the stability of various folate vitamers under different environmental conditions. Adherence to these guidelines will help ensure the integrity of folate measurements, leading to more reliable and reproducible research outcomes.

Factors Affecting Folate Stability

The stability of folates is influenced by several factors, with the various forms of the vitamin exhibiting different degrees of susceptibility to degradation.

  • pH: Folates are generally most stable in neutral to slightly alkaline conditions.[1] Acidic environments, particularly at pH values below 4, can lead to the rapid degradation of several folate forms, including tetrahydrofolate (THF).[1] Some interconversions between folate vitamers are also pH-dependent.

  • Temperature: Elevated temperatures significantly accelerate the degradation of folates.[1] Reduced folates such as 5-methyltetrahydrofolate (5-MTHF) and THF are particularly heat-labile.[2] While folic acid is more thermostable, significant losses can still occur at high temperatures.[2]

  • Light: Exposure to ultraviolet (UV) and visible light can cause the photodegradation of folates, leading to a loss of biological activity. This process involves the cleavage of the folate molecule.

  • Oxidation: Reduced folates, especially THF, are highly susceptible to oxidation. The presence of oxygen can lead to the conversion of THF to dihydrofolate (DHF) and subsequently to folic acid. The use of antioxidants is crucial to prevent this oxidative degradation.

Quantitative Stability of Folate Vitamers

The following tables summarize the stability of key folate vitamers under various pH and temperature conditions. This data is essential for designing sample preparation workflows that minimize folate degradation.

Table 1: Effect of pH on the Stability of Folate Vitamers at 100°C for 10 minutes

Folate VitamerpH 2pH 4pH 7pH 10
5-Methyltetrahydrofolate UnstableStableStableStable
Tetrahydrofolate Highly UnstableUnstableStableStable
5-Formyltetrahydrofolate StableStableStableStable
10-Formylfolic Acid StableStableStableStable
Folic Acid UnstableStableStableStable

Data compiled from multiple sources indicating general stability trends. Specific degradation percentages can vary based on the exact buffer composition and presence of other compounds.

Table 2: Thermal Degradation of Folate Vitamers at pH 7

Folate VitamerTemperatureTreatment TimeApproximate Retention
5-Methyltetrahydrofolate 85°C15 min73%
5-Methyltetrahydrofolate 100°C15 min43%
Folic Acid 100°C10 hoursStable
Tetrahydrofolate 100°CMinutesVery Labile
5-Formyltetrahydrofolate 100°C10 hoursStable

This table provides illustrative data on the thermal lability of different folate forms. The degradation follows first-order kinetics.[2]

Experimental Protocols

Protocol 1: Folate Extraction and Stabilization from Whole Blood

This protocol is designed for the extraction of folates from whole blood for the analysis of red blood cell folate, a key indicator of long-term folate status.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Ascorbic acid solution (1% w/v in deionized water), freshly prepared

  • Centrifuge

  • Vortex mixer

  • Freezer (-70°C or colder)

Procedure:

  • Hemolysate Preparation: Immediately after blood collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing. To prepare the hemolysate, add exactly 100 µL of whole blood to 1.0 mL of freshly prepared 1% (w/v) ascorbic acid solution in a labeled microcentrifuge tube.[3]

  • Mixing and Lysis: Vortex the mixture gently for 10 seconds. The ascorbic acid serves to both lyse the red blood cells and stabilize the liberated folates by preventing oxidation.[3]

  • Incubation/Freezing: For complete hemolysis and deconjugation of folate polyglutamates by endogenous plasma conjugase, either incubate the hemolysate at room temperature for 90 minutes or freeze immediately at -20°C for later analysis.[4] For long-term storage (beyond one month), samples must be stored at -70°C.[3]

  • Sample Analysis: Prior to analysis, thaw the frozen hemolysate at room temperature and mix gently. The sample is now ready for folate quantification using methods such as microbiological assay or LC-MS/MS.

Protocol 2: Tri-Enzyme Extraction of Folates from Food Matrices

This protocol is a widely used method for the comprehensive extraction of folates from various food products, ensuring the release of folates from the food matrix and the conversion of polyglutamates to monoglutamates.[5][6]

Materials:

  • Food sample, homogenized

  • Extraction buffer (e.g., 0.1 M Phosphate buffer, pH 6.1, containing 1% ascorbic acid and 0.2% 2-mercaptoethanol)

  • α-amylase solution

  • Protease solution

  • Folate conjugase (e.g., from chicken pancreas or rat serum)

  • Water bath or incubator

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample. For solid foods, blending or grinding may be necessary.

  • Initial Extraction: Suspend a known amount of the homogenized sample in the extraction buffer. The buffer's antioxidants (ascorbic acid and 2-mercaptoethanol) are crucial for protecting labile folates.

  • Enzymatic Digestion - Starch and Protein Removal:

    • Add α-amylase to the sample suspension and incubate (e.g., at 37°C for 2-4 hours) to digest starch. The optimal pH and incubation time can vary depending on the food matrix.[7]

    • Following the α-amylase treatment, add protease and incubate (e.g., at 37°C for 2-4 hours) to break down proteins and release protein-bound folates.[7]

  • Deconjugation of Polyglutamates: After protein digestion, inactivate the enzymes by heating (e.g., boiling for 5-10 minutes). Cool the sample and then add folate conjugase. Incubate (e.g., at 37°C for 2-3 hours) to hydrolyze the polyglutamyl chains of folates to their monoglutamate forms, which are required for most analytical methods.

  • Final Preparation: After deconjugation, stop the enzymatic reaction by heating. Centrifuge the sample to pellet any solid debris. The resulting supernatant contains the extracted folates and is ready for purification and analysis.

Protocol 3: Generalized Folate Extraction from Animal Tissues

This protocol provides a general framework for extracting folates from various animal tissues, such as liver, kidney, or brain.[8] Adjustments may be necessary depending on the specific tissue type.

Materials:

  • Tissue sample, snap-frozen in liquid nitrogen and stored at -80°C

  • Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4, containing 1% ascorbic acid and 0.2% 2-mercaptoethanol)

  • Tissue homogenizer (e.g., Potter-Elvehjem, Polytron, or bead mill)

  • Centrifuge (refrigerated)

  • Folate conjugase solution

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue and add it to a pre-chilled tube containing the homogenization buffer (a common ratio is 100 mg of tissue per 900 µL of buffer). Homogenize the tissue on ice until a uniform consistency is achieved. The presence of EDTA and antioxidants in the buffer is critical for inhibiting degradative enzymes and preventing folate oxidation.

  • Cell Lysis and Protein Precipitation: The mechanical homogenization will lyse the cells. To further release folates and remove proteins, a solvent precipitation step can be included. Add a cold organic solvent like methanol (B129727) or acetonitrile, vortex, and centrifuge at high speed in a refrigerated centrifuge.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted folates.

  • Deconjugation: Add folate conjugase to the supernatant and incubate at 37°C for 2-3 hours to convert polyglutamates to monoglutamates.

  • Final Sample Preparation: After deconjugation, the reaction can be stopped by heat inactivation or by adding an organic solvent. Centrifuge the sample to remove any precipitated proteins. The clear supernatant can then be used for folate analysis.

Visualizing Key Pathways and Workflows

To further aid in the understanding of folate degradation, metabolism, and sample preparation, the following diagrams have been generated using the DOT language.

Folate_Degradation_Pathway cluster_factors Degradation Factors THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) THF->DHF Oxidation PABA_G p-Aminobenzoylglutamate DHF->PABA_G Cleavage Pterin Pterin Fragment DHF->Pterin Cleavage Oxygen Oxygen Oxygen->THF Heat Heat Heat->DHF Light Light Light->DHF Acidic_pH Acidic pH Acidic_pH->THF

Caption: Folate Degradation Pathway.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_extraction Extraction & Stabilization cluster_deconjugation Deconjugation cluster_analysis Analysis Blood Whole Blood (EDTA) Hemolysis Hemolysis in Ascorbic Acid Blood->Hemolysis Food Food Matrix TriEnzyme Tri-Enzyme Digestion (Amylase, Protease) Food->TriEnzyme Tissue Animal Tissue Homogenization Homogenization in Antioxidant Buffer Tissue->Homogenization Conjugase Folate Conjugase Treatment Hemolysis->Conjugase TriEnzyme->Conjugase Homogenization->Conjugase Analysis LC-MS/MS or Microbiological Assay Conjugase->Analysis

Caption: Experimental Workflow for Folate Analysis.

One_Carbon_Metabolism cluster_synthesis Biosynthesis cluster_methylation Methylation Cycle Folate Dietary Folate (Polyglutamates) DHF Dihydrofolate (DHF) Folate->DHF Conjugase THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT DHF->THF DHFR Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate Methionine Methionine Methyl_THF->Methionine from 5-Methyl-THF Homocysteine Homocysteine Purines Purine Synthesis Formyl_THF->Purines SAM S-Adenosylmethionine (SAM) Methionine->SAM Homocysteine->Methionine MS SAM->Homocysteine Methylation Reactions

References

Troubleshooting & Optimization

troubleshooting low signal in folic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for folic acid LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for my folic acid standard?

A low or absent signal from a folic acid standard can stem from several factors, broadly categorized into issues with the analyte's stability, the LC-MS system's performance, or the method parameters. Folic acid and its derivatives are known to be unstable compounds, susceptible to degradation by light, temperature, oxygen, and pH.[1][2][3] A complete signal loss often points to a critical failure, while a low signal may be due to a combination of suboptimal conditions.[1]

Q2: How can I improve the stability of folic acid during sample preparation and analysis?

Maintaining the stability of folic acid throughout the analytical process is crucial for a strong and reproducible signal.[2] Key recommendations include:

  • Use of Antioxidants: Incorporate antioxidants like ascorbic acid (e.g., 1 g/L) or 2-mercaptoethanol (B42355) (e.g., 10 mg/mL) in your sample and standard solutions to prevent oxidative degradation.[1][4]

  • Light Protection: Folic acid is light-sensitive. Always use amber vials or wrap vials in foil to protect samples and standards from light.[1][5]

  • Temperature Control: Store stock solutions and samples at low temperatures, such as -25°C, to prevent degradation.[5]

  • pH Control: The pH of the sample and mobile phase can affect stability. Prepare solutions in appropriate buffers to maintain a consistent pH.

Q3: What are the most common causes of signal loss related to the LC system?

Poor chromatographic conditions can lead to issues like peak broadening, tailing, or retention time shifts, all of which can diminish signal intensity.[1] Key areas to investigate include:

  • Mobile Phase Composition: The choice of solvents, additives, and pH is critical. Use high-purity, LC-MS grade solvents to minimize background noise.[1]

  • Column Choice: While C18 columns are common, for a polar compound like folic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might offer better retention and separation from matrix components.[1][6]

  • System Contamination: Buildup of contaminants from samples or mobile phases can lead to high background noise and signal suppression.[7]

Q4: My mass spectrometer settings were working before, why is the signal low now?

A drop in signal intensity can often be attributed to a dirty ion source.[1] Regular cleaning is essential for maintaining sensitivity. Additionally, inefficient ionization or ion suppression can also lead to poor signal strength.[7] It is also important to ensure that the mass spectrometer is properly tuned and calibrated.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Folic Acid Signal

This guide provides a step-by-step workflow to diagnose the root cause of a low signal in your folic acid LC-MS analysis.

G A Start: Low Folic Acid Signal B 1. Verify System Suitability Inject a stable, reliable standard (not folic acid) A->B C Good Signal? B->C D System OK. Issue is likely sample or method related. C->D Yes E System Issue. Troubleshoot LC and MS components. Check for leaks, clogs, and MS performance. C->E No F 2. Assess Analyte Stability Prepare and inject a fresh folic acid standard. D->F G Good Signal? F->G H Analyte stability is likely the issue. Review sample handling and storage. Implement protective measures (antioxidants, light protection). G->H No I 3. Evaluate Sample Preparation If fresh standard is good, but sample is not, a problem exists in the extraction/cleanup. G->I Yes L Problem Resolved H->L J 4. Optimize LC Method Review mobile phase, gradient, and column. I->J K 5. Optimize MS Settings Review ionization mode, source parameters, and MRM transitions. J->K K->L

Caption: Systematic troubleshooting workflow for low folic acid signal.
Guide 2: Optimizing Mass Spectrometer Parameters

The efficiency of electrospray ionization (ESI) is highly dependent on instrument parameters.[1] Optimizing these settings is crucial for maximizing the signal. Folic acid can be detected in both positive and negative ESI modes.[1]

Table 1: Example Mass Spectrometry Parameters for Folic Acid Analysis

ParameterSettingReference
Ionization ModePositive ESI ([M+H]+)[1][8][9]
Ionization ModeNegative ESI ([M-H]-)[2][10]
Spray Voltage+5500 V (Positive Mode)[1]
Capillary Voltage3000 V (Negative Mode)[10]
Source Temperature~600°C[1]
Sheath Gas Temp290°C[10]
Nebulizer Gas50 psi[10]
Sheath Gas Flow11 L/min[10]
MRM Transitions (m/z)
Quantifier442.2 > 295.2[1]
Qualifier442.2 > 176.2[1]
Negative Mode440.4 > 311.1[10]

Experimental Protocols

Protocol 1: Preparation of Folic Acid Standards with Antioxidants

This protocol describes the preparation of folic acid standard solutions with the addition of ascorbic acid to improve stability.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of folic acid reference standard.

    • Dissolve the standard in a small amount of 0.1% ammonium hydroxide in methanol.[11]

    • Dilute to the final volume with a solution of 1 g/L ascorbic acid in water to prevent degradation.[5]

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution using the 1 g/L ascorbic acid solution to prepare a series of working standards at the desired concentrations.

  • Storage:

    • Store all solutions in amber vials to protect from light.[1][5]

    • Store at -25°C for long-term stability.[5]

Protocol 2: Sample Preparation using Protein Precipitation

This protocol details a simple protein precipitation method for extracting folic acid from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Methanol containing 10 mg/mL 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.[4]

  • Centrifuge

  • Vortex mixer

  • Amber microcentrifuge tubes

Procedure:

  • Aliquot 200 µL of the plasma or serum sample into an amber microcentrifuge tube.

  • Add 600 µL of the methanol solution (containing 2-mercaptoethanol and ammonium hydroxide) to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean amber vial for LC-MS analysis.

  • The entire procedure should be carried out under dim light conditions to minimize degradation of folic acid.[4]

Data and Methodologies

LC Method Optimization

The choice of mobile phase and column is critical for achieving good peak shape and retention for folic acid.

G cluster_0 LC Method Components cluster_1 Mobile Phase Considerations cluster_2 Column Selection A Mobile Phase C Solvents (e.g., Acetonitrile, Methanol) A->C D Additives (e.g., Formic Acid, Acetic Acid, Ammonium Acetate) A->D E pH Control A->E B Column F Reversed-Phase (C18) Commonly used. B->F G HILIC Better retention for polar compounds. B->G

Caption: Key components for LC method optimization for folic acid analysis.

Table 2: Example Mobile Phase Compositions for Folic Acid LC-MS Analysis

Mobile Phase AMobile Phase BColumn TypeReference
0.5% Acetic Acid in Water80:20 Methanol:AcetonitrileAccucore C18[1][5]
1 mM Ammonium Acetate with 0.6% Formic Acid in WaterAcetonitrileHedera ODS-2[1][4]
10 mM Ammonium Acetate in DI Water90% Acetonitrile / 10% DI Water / 10 mM Ammonium AcetateCogent Diamond Hydride (HILIC)[1][2]

Note on Mobile Phase Additives:

  • Formic Acid and Acetic Acid: These are commonly used to control the pH of the mobile phase and improve peak shape.[1][4][9] The use of acetic acid has been reported to provide a considerable gain in MS signal intensity for all folate forms compared to formic acid.[9]

  • Ammonium Acetate: This additive can help to stabilize the mobile phase pH and improve peak shapes.[4]

  • Solvent Purity: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[1]

References

Technical Support Center: Folic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Folic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for folic acid in reversed-phase HPLC?

Poor peak shape for folic acid is a frequent issue in reversed-phase HPLC. The primary causes often revolve around secondary interactions between the analyte and the stationary phase, as well as mobile phase and sample-related factors.

  • Secondary Silanol (B1196071) Interactions: Folic acid, containing basic amine functional groups, can interact with residual acidic silanol groups on the silica-based stationary phase.[1][2][3] This is a major contributor to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa values of folic acid, it can exist in multiple ionic forms, leading to peak broadening or splitting.[2][4] Folic acid has low solubility at acidic pH levels between 2 and 4.[5]

  • Inadequate Buffer Concentration: A low buffer concentration may not be sufficient to control the mobile phase pH at the surface of the stationary phase, leading to inconsistent interactions and peak tailing.[4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, resulting in peak fronting or tailing.[4][6]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[4][7]

Q2: How can I improve the peak shape of my folic acid analysis?

Improving peak shape generally involves optimizing the mobile phase, selecting an appropriate column, and ensuring proper sample preparation.

  • Adjust Mobile Phase pH: Operating at a lower pH (around 3.0 or below) can protonate residual silanol groups, minimizing their interaction with the basic functional groups of folic acid.[6] Conversely, working at a higher pH (around 7-8) can also be effective.[4] The optimal pH should be determined empirically.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to have minimal residual silanol groups, which significantly reduces peak tailing for basic compounds like folic acid.[1]

  • Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and mask silanol interactions.[4][6]

  • Optimize Organic Modifier: Adjusting the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can improve peak shape and retention.[4]

  • Reduce Injection Volume/Concentration: To address potential column overload, try diluting the sample or injecting a smaller volume.[4][6]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.[4][7]

Q3: My folic acid peak is splitting. What could be the cause and how do I fix it?

Peak splitting can be caused by several factors, from sample preparation to instrumental issues.

  • Co-eluting Interference: The split peak may actually be two different compounds eluting very close to each other. To check this, try injecting a smaller sample volume; if two distinct peaks appear, the method needs to be optimized for better resolution.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[7] The sample should be dissolved in the mobile phase if possible.

  • Column Contamination or Void: A blocked column frit, or a void at the head of the column, can disrupt the sample flow path, leading to split peaks for all analytes.[8] Reversing and flushing the column or replacing it may be necessary.

  • Mobile Phase and Column Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[8]

  • Unstable Mobile Phase: Fluctuations in the mobile phase composition can also lead to variable retention and split peaks.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for folic acid.

G start Start: Folic Acid Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issues Investigate Instrument Issues: - Extra-column volume (tubing, fittings) - Detector cell issues check_all_peaks->instrument_issues Yes single_peak_tailing Focus on Method Parameters check_all_peaks->single_peak_tailing No check_overload Is the column overloaded? single_peak_tailing->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end Peak Shape Improved reduce_load->end adjust_ph Adjust pH away from pKa. Try lower pH (~3) or higher pH (~7). check_ph->adjust_ph No check_buffer Is buffer strength adequate? check_ph->check_buffer Yes adjust_ph->end increase_buffer Increase buffer concentration (e.g., 25-50 mM). check_buffer->increase_buffer No check_column Is an end-capped column being used? check_buffer->check_column Yes increase_buffer->end use_endcapped Switch to a modern, end-capped C18 or alternative phase column. check_column->use_endcapped No check_column->end Yes use_endcapped->end

Guide 2: Troubleshooting Peak Splitting

This guide outlines a logical sequence for identifying and resolving the causes of split peaks in folic acid analysis.

G start Start: Folic Acid Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks system_issue System-wide issue likely check_all_peaks->system_issue Yes single_peak_split Analyte-specific issue likely check_all_peaks->single_peak_split No check_column_frit Check for blocked column frit or void. Reverse flush or replace column. system_issue->check_column_frit check_connections Check for improper connections (fittings, tubing). check_column_frit->check_connections end Peak Splitting Resolved check_connections->end check_solvent Is sample solvent stronger than mobile phase? single_peak_split->check_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_coelution Could it be a co-eluting peak? check_solvent->check_coelution No change_solvent->end reduce_injection Inject smaller volume to confirm. If two peaks appear, optimize separation. check_coelution->reduce_injection Yes check_coelution->end No reduce_injection->end

Data & Experimental Protocols

Table 1: Comparison of Mobile Phases for Folic Acid HPLC Analysis
Mobile Phase CompositionpHColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Phosphate (B84403) buffer-methanol (99:1)4.0Agilent 5 TC-C181.2254[10]
Acetonitrile-3mM sodium 1-heptanesulfonate (5.3:94.7)2.1Not Specified1.0269[11]
Ammonium (B1175870) acetate (B1210297) (1mM)-acetic acid-acetonitrile (9.9:0.1:90)Not SpecifiedC180.5MS/MS[12]
Methanol-phosphate buffer (12:88)6.4Inertsil C80.7280[13]
DI Water + 10mM Ammonium Formate (A) / 90% Acetonitrile + 10% DI Water + 10mM Ammonium Formate (B)Not SpecifiedCogent Diamond Hydride™0.5284[14]
Methanol-acetate buffer (50:50)5.2C181.0240[15]
0.1% v/v trifluoroacetic acid (TFA)-acetonitrile (80:20)Not SpecifiedKromasil 100-5 phenyl1.5Not Specified
Experimental Protocol: General Sample Preparation for Folic Acid Analysis

This protocol provides a general guideline for sample preparation. Specific matrices may require additional cleanup steps.

  • Extraction:

    • For solid samples like fortified cereals, grind to a fine powder.[14]

    • Disperse a known weight of the sample in an extraction buffer. Common buffers include phosphate buffer or ammonium formate.[5][10][14]

    • To protect folic acid from degradation, add an antioxidant like sodium ascorbate (B8700270) to the extraction buffer.[5][14]

    • For complex matrices like food, enzymatic treatment (e.g., with α-amylase and protease) may be necessary to release folic acid from the matrix.[16][17]

  • Clarification:

    • Centrifuge the sample extract to pellet solid debris.[14]

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.[14][16] This step is crucial to prevent clogging of the HPLC column and tubing.

  • Protection from Light:

    • Folic acid is light-sensitive.[5] All sample preparation steps should be carried out under subdued light, and sample extracts should be stored in amber vials or protected from light.[16]

References

Technical Support Center: Optimizing ESI Source for Folic Acid Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Electrospray Ionization (ESI) source for folic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for folic acid analysis?

A1: Folic acid can be successfully analyzed in both positive and negative ESI modes.[1] The choice often depends on the mobile phase composition and the specific mass spectrometer. Positive ion mode typically detects the protonated molecule [M+H]+, while negative ion mode detects the deprotonated molecule [M-H]-. Some studies suggest that negative ion mode may offer enhanced sensitivity for folate species.

Q2: What are the recommended starting ESI source parameters for folic acid analysis?

A2: While optimal parameters should be determined empirically for each instrument, the following table provides typical starting points for both positive and negative ion modes based on literature values.

Q3: How does the mobile phase composition impact the ionization of folic acid?

A3: The mobile phase composition is critical for efficient ionization. For reversed-phase chromatography, a C18 column is commonly used.[1] The pH of the mobile phase affects the ionization state of folic acid. Acidic mobile phases, often containing 0.1% to 0.5% formic acid or acetic acid, are frequently used to promote protonation for positive ion mode.[1][2] The use of ammonium (B1175870) acetate (B1210297) as a buffer can be beneficial in both positive and negative modes.[1] High-purity, LC-MS grade solvents are essential to minimize background noise and the formation of unwanted adducts.[1]

Q4: What are the common adducts and fragments observed for folic acid in ESI-MS?

A4: In positive ion mode, besides the protonated molecule [M+H]+, sodium [M+Na]+ and potassium [M+K]+ adducts can be observed. In negative ion mode, the deprotonated molecule [M-H]- is the primary ion. In-source fragmentation can occur, especially at higher cone or fragmentation voltages. For tandem mass spectrometry (MS/MS), common transitions for folic acid (precursor ion m/z 442.2 in positive mode) are to product ions m/z 295.2 and 176.2. In negative ion mode (precursor m/z 440.1), a common fragment is m/z 311.1, corresponding to the loss of the glutamic acid residue.[3]

Troubleshooting Guide

Q5: I am observing a low or no signal for folic acid. What are the potential causes and solutions?

A5: A low or absent signal can stem from several factors. The following workflow can help diagnose and resolve the issue.

G cluster_0 Troubleshooting Low Folic Acid Signal start Low/No Signal Observed check_stability Assess Analyte Stability (Prepare fresh standards) start->check_stability Start Here check_sample_prep Evaluate Sample Preparation (Spike control matrix) check_stability->check_sample_prep Standard OK? No -> Issue with standard Yes -> Proceed check_lc Verify LC Performance (Peak shape, retention time) check_sample_prep->check_lc Spike OK? No -> Issue with sample prep Yes -> Proceed check_ms Optimize MS Parameters (Tune and calibrate) check_lc->check_ms LC OK? No -> Optimize LC method Yes -> Proceed clean_source Clean Ion Source check_ms->clean_source MS OK? No -> Optimize source/detector Yes -> Proceed solution Signal Restored clean_source->solution If signal still low

Caption: Workflow for troubleshooting low folic acid signal.

Q6: My folic acid signal is unstable and fluctuating. What should I check?

A6: An unstable signal can be caused by several factors:

  • Inconsistent Spray: Check the ESI needle for blockage or damage. Ensure a stable, fine mist is being generated.

  • Gas Flow Issues: Verify that the nebulizer and drying gas flows are stable and set appropriately for your flow rate.

  • Mobile Phase Inconsistency: Ensure proper mixing of mobile phase components and check for any air bubbles in the lines.

  • Source Contamination: A dirty ion source can lead to unstable ionization.[1] Regular cleaning is recommended.

Q7: I am observing poor peak shape for my folic acid standard. What could be the issue?

A7: Poor peak shape (e.g., tailing, fronting, or broad peaks) is often related to the liquid chromatography separation.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH and organic content of the mobile phase can significantly affect peak shape. Ensure the mobile phase is optimized for folic acid on your column.

  • Column Degradation: The column may be nearing the end of its life. Try replacing it with a new one.

  • Secondary Interactions: Folic acid can interact with active sites on the column or in the LC system. Adding a small amount of a competing agent to the mobile phase may help.

Data Presentation

Table 1: Recommended Starting ESI Source Parameters for Folic Acid Analysis

ParameterPositive Ion ModeNegative Ion Mode
Capillary/Spray Voltage 3.5 - 5.5 kV2.5 - 4.0 kV
Cone/Fragmentor Voltage 80 - 120 V80 - 120 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 550 °C350 - 550 °C
Nebulizer Gas Flow Instrument DependentInstrument Dependent
Drying Gas Flow Instrument DependentInstrument Dependent

Note: These are general guidelines. Optimal values will vary depending on the specific mass spectrometer, LC flow rate, and mobile phase composition.

Table 2: Example Mobile Phase Compositions for Folic Acid Analysis

Mobile Phase AMobile Phase BColumn TypeReference
0.5% Acetic Acid in Water80:20 Methanol:AcetonitrileAccucore C18[2]
10 mM Ammonium Acetate in DI Water90% Acetonitrile / 10% DI Water / 10 mM Ammonium AcetateCogent Diamond Hydride[1]
1 mM Ammonium Acetate with 0.6% Formic AcidAcetonitrileHedera ODS-2[1]

Experimental Protocols

Protocol 1: General Procedure for ESI Source Optimization

  • Prepare a standard solution of folic acid at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the expected m/z for folic acid ([M+H]+ or [M-H]-).

  • Systematically vary one source parameter at a time (e.g., capillary voltage, source temperature, gas flows) while keeping others constant.

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity versus the parameter value to determine the optimal setting for each parameter.

  • Verify the optimized parameters by injecting a sample through the LC system.

Signaling Pathway Visualization

Folic acid is a crucial component of the one-carbon metabolism pathway, which is fundamental for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions. Understanding this pathway is essential for interpreting metabolomic data related to folic acid.

G cluster_1 Folate (One-Carbon Metabolism) Pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT methylene_thf->thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR nucleotide Nucleotide Synthesis (dUMP -> dTMP) methylene_thf->nucleotide methyl_thf->thf methionine Methionine Cycle (Homocysteine -> Methionine) methyl_thf->methionine

Caption: Simplified diagram of the folate one-carbon metabolism pathway.

References

Technical Support Center: Folic Acid Stability in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for folic acid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered with folic acid in autosamplers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My folic acid peak area is decreasing over time in the autosampler. What are the primary causes?

A1: The degradation of folic acid in an autosampler can be attributed to several factors. Folic acid is a sensitive compound susceptible to degradation from exposure to light, elevated temperatures, extreme pH conditions, and oxygen.[1][2] In an autosampler environment, prolonged residence time, the composition of the sample solvent, and the autosampler's temperature control can all contribute to a decline in folic acid concentration, leading to decreasing peak areas in your chromatograms.

Q2: What is the optimal temperature for storing samples in an autosampler to minimize folic acid degradation?

A2: To minimize degradation, it is highly recommended to use a cooled autosampler. Storing samples at refrigerated temperatures, typically around 4°C, significantly improves the stability of folic acid compared to room temperature.[3][4] Some studies have shown folic acid to be stable for extended periods (over 100 hours) when kept at 4°C in an autosampler.[3]

Q3: How does the sample solvent composition affect the stability of folic acid?

A3: The choice of solvent is critical for maintaining folic acid stability. Folic acid is more stable in neutral or slightly alkaline solutions (pH 7-10).[5] Acidic conditions can lead to accelerated degradation.[6] For HPLC analysis, while the mobile phase may be acidic, the sample diluent should be optimized for stability. Using buffers in your diluent can help maintain an optimal pH. Additionally, the use of antioxidants can be beneficial.

Q4: Can light exposure in the autosampler cause folic acid degradation?

A4: Yes, folic acid is known to be light-sensitive.[7][8] While many modern autosamplers protect samples from direct light, it is best practice to use amber or light-blocking vials to minimize any potential photodegradation, especially for extended analytical runs.[1][7]

Q5: Are there any additives I can use to improve the stability of folic acid in my samples?

A5: Yes, the addition of antioxidants can help protect folic acid from oxidative degradation.[1][6] Ascorbic acid and 2-mercaptoethanol (B42355) are commonly used antioxidants in folate analysis.[4][9] The inclusion of these agents in your sample diluent can significantly enhance the stability of folic acid.

Troubleshooting Guide

Issue: Inconsistent or poor reproducibility of folic acid peak areas.

This issue can often be traced back to the autosampler performance or sample stability. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

start Poor Folic Acid Peak Reproducibility check_autosampler 1. Verify Autosampler Performance start->check_autosampler check_stability 2. Assess Analyte Stability check_autosampler->check_stability No errors resolve_autosampler Troubleshoot Autosampler Hardware check_autosampler->resolve_autosampler Errors found resolve_stability Optimize Sample Handling & Preparation check_stability->resolve_stability Degradation observed end_goal Achieve Reproducible Results check_stability->end_goal Stable resolve_autosampler->end_goal resolve_stability->end_goal

Caption: Troubleshooting logic for poor folic acid reproducibility.

Step 1: Verify Autosampler Performance

  • Injection Errors: Check for partial injections or the presence of air bubbles.[10] Ensure the injection needle is not clogged or damaged.

  • Leaks: Inspect for any leaks at the injection valve or tubing connections.[10]

  • Calibration: Verify the autosampler's calibration for injection volume accuracy.[10]

  • System Suitability: Inject a fresh, stable standard of a different compound to confirm the LC-MS system is functioning correctly.[1]

Step 2: Assess Analyte Stability

If the autosampler is performing correctly, the issue likely lies with the stability of your folic acid samples.

  • Prepare a Fresh Standard: Analyze a freshly prepared folic acid standard to establish a baseline.[1] If the signal is still low, there may be an issue with the standard or the analytical method itself.

  • Time-Course Experiment: Leave a sample vial in the autosampler and inject from it at regular intervals (e.g., every hour) over the expected duration of your analytical run. A progressive decrease in peak area indicates degradation.

Step 3: Optimize Sample Handling and Preparation

If degradation is confirmed, implement the following corrective actions:

  • Temperature Control: Set the autosampler temperature to 4°C.

  • Light Protection: Use amber or opaque vials to protect samples from light.[7]

  • pH Adjustment: Ensure your sample diluent has a neutral to slightly alkaline pH.

  • Use of Antioxidants: Add an antioxidant like ascorbic acid to your sample diluent.[9]

  • Solvent Considerations: Whenever possible, dissolve and inject samples in the mobile phase, but be mindful that the solvent should be weaker than the mobile phase to avoid peak distortion.

Quantitative Data Summary

The stability of folic acid is highly dependent on the storage conditions. Below is a summary of stability data from various studies.

Table 1: Folic Acid Stability in Autosampler and on Benchtop

ConditionMatrixDurationStability OutcomeReference
Autosampler at 4°CPlasma124 hours-9.6% change[3]
Autosampler at Room TempPlasmaNot specifiedStable[3]
Autosampler at 4°CPlasma with 2-mercaptoethanol10 hours+2.9% to +8.1% change[4]
Benchtop at Room TempPlasmaUp to 24 hoursStable[3]

Table 2: Folic Acid Stability Under Various Storage Conditions

ConditionMatrixDurationStability OutcomeReference
Freeze-Thaw (4 cycles at -20°C & -70°C)PlasmaN/AStable[3]
Dry Extract at Room TempPlasma125 hours-4.71% to -5.27% change[3]
Dry Extract at -20°CPlasma120 hours-3.47% change[3]
Long-term at -80°CPlasma with 2-mercaptoethanol50 daysStable[4]

Experimental Protocols

Protocol: Assessing Folic Acid Stability in an Autosampler

This protocol outlines a typical experiment to evaluate the stability of folic acid in an autosampler.

Experimental Workflow Diagram

prep_qc 1. Prepare Quality Control (QC) Samples (Low and High Concentrations) initial_analysis 2. Initial Analysis (T=0) (n=6 replicates) prep_qc->initial_analysis store_samples 3. Store QC Samples in Autosampler (Set desired temperature, e.g., 4°C) initial_analysis->store_samples periodic_analysis 4. Periodic Analysis (Inject at defined intervals, e.g., T=6, 12, 24, 48h) store_samples->periodic_analysis data_analysis 5. Data Analysis (Calculate mean concentration and % deviation from T=0) periodic_analysis->data_analysis conclusion 6. Determine Stability Interval data_analysis->conclusion

References

dealing with co-eluting interferences in folate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Folate Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of folates, with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My folate peaks are broad and show poor separation. What are the likely causes and how can I fix this?

A1: Broad and poorly resolved peaks in folate analysis are a common issue and can stem from several factors related to the chromatographic conditions. Folates are a group of structurally similar compounds, which makes their separation challenging.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The pH and organic modifier concentration of your mobile phase are critical.

    • pH Adjustment: Folates are acidic compounds. Using a mobile phase with a low pH (e.g., pH 2-3 with formic or acetic acid) can improve peak shape by suppressing the ionization of the carboxyl groups.[2][3]

    • Organic Modifier: Experiment with different gradients of acetonitrile (B52724) or methanol (B129727). A shallower gradient can often improve the resolution of closely eluting peaks.

  • Evaluate Column Chemistry: Not all C18 columns are the same.

    • Column Selection: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-endcapped C18, which can offer different selectivity for folate isomers.[4]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.

  • Check for System Issues:

    • Extra-column Volume: Ensure that the tubing and connections in your LC system are optimized to minimize dead volume, which can contribute to peak broadening.

    • Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.

Q2: I suspect a co-eluting interference is affecting the quantification of 5-methyltetrahydrofolate (5-MTHF). How can I confirm this and what steps can I take to resolve it?

A2: Co-eluting interferences are a significant challenge in folate analysis, especially for 5-MTHF, which is often the most abundant folate in biological samples.[5] These interferences can be either isobaric compounds (compounds with the same mass) or compounds that are not resolved chromatographically.[6]

Troubleshooting Steps:

  • Confirmation of Interference:

    • Review Peak Shape: Look for any asymmetry or shoulders on your 5-MTHF peak.

    • Multiple Transitions: Monitor multiple MRM (Multiple Reaction Monitoring) transitions for 5-MTHF. A change in the ratio of these transitions across the peak can indicate the presence of an interference.

    • Matrix Blanks: Analyze a matrix blank (a sample of the same matrix without the analyte) to see if there is a peak at the retention time of 5-MTHF.

  • Resolution of Interference:

    • Chromatographic Optimization: As detailed in Q1, systematically adjust your mobile phase gradient, pH, and consider a different column to try and chromatographically separate the interference from 5-MTHF.

    • Sample Preparation: Employ a more selective sample preparation technique. Solid-phase extraction (SPE) with a phenyl sorbent can be effective at removing interfering substances.[7]

    • Mass Spectrometry: If the interference is isobaric and cannot be separated chromatographically, you may need to find a unique product ion for 5-MTHF that is not shared by the interfering compound.[6]

Q3: I am having difficulty separating folic acid and its structurally similar analogue, dihydrofolic acid (DHF). What specific chromatographic modifications can I try?

A3: The separation of folic acid and DHF is a known challenge due to their very similar structures.

Troubleshooting Steps:

  • Column Selection: This is often the most critical factor.

    • Alternative Stationary Phases: While C18 columns are widely used, a phenyl-based column may provide better selectivity for these compounds due to pi-pi interactions with the aromatic rings.

    • Pore Size: Columns with a smaller pore size can sometimes enhance the separation of closely related molecules.

  • Mobile Phase Optimization:

    • Ion-Pairing Agents: Consider the use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in your mobile phase. This can improve the retention and resolution of these polar compounds on a reversed-phase column.

    • Temperature: Increasing the column temperature can sometimes improve separation efficiency, but be mindful of the stability of the folates at higher temperatures.

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for troubleshooting co-eluting interferences in folate analysis.

G Troubleshooting Workflow for Co-eluting Interferences cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Strategies cluster_3 Verification start Poor Peak Shape or Inaccurate Quantification check_interference Suspect Co-eluting Interference? start->check_interference review_chromatogram Review Chromatogram for Peak Asymmetry/Shoulders check_interference->review_chromatogram Yes end_no Investigate Other Potential Issues check_interference->end_no No analyze_blanks Analyze Matrix Blanks review_chromatogram->analyze_blanks monitor_transitions Monitor Multiple MRM Transitions analyze_blanks->monitor_transitions optimize_lc Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) monitor_transitions->optimize_lc improve_sp Improve Sample Preparation (e.g., SPE) optimize_lc->improve_sp optimize_ms Optimize MS/MS Parameters (Unique Transitions) improve_sp->optimize_ms reanalyze Re-analyze Samples optimize_ms->reanalyze evaluate_results Evaluate Results for Improved Separation and Accuracy reanalyze->evaluate_results evaluate_results->optimize_lc Unsuccessful end Problem Resolved evaluate_results->end Successful

Caption: A flowchart illustrating the systematic approach to identifying and resolving co-eluting interferences in folate analysis.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of folates, with an emphasis on parameters that can be adjusted to mitigate interferences.

LC-MS/MS Method for the Quantification of Folates in Human Serum

This protocol is a composite based on several published methods.[2][8][9]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of serum, add an internal standard solution containing stable isotope-labeled analogues of the folates of interest.

  • Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium (B1175870) formate (B1220265) and 1 g/L ascorbic acid in water, pH 3.2) to precipitate proteins and stabilize the folates.

  • Vortex and centrifuge the samples.

  • Condition an SPE plate (e.g., a 96-well plate with a phenyl sorbent) with methanol and then the acidic buffer.

  • Load the supernatant onto the SPE plate.

  • Wash the plate with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid, pH 3.4).

  • Elute the folates with an elution solution (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).

  • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a good starting point.[8]

  • Mobile Phase A: 0.1% to 0.5% acetic acid or formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient might start at a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the more hydrophobic compounds. A shallow gradient is often necessary to separate structurally similar folates.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for each folate and internal standard should be optimized.

Experimental Workflow Diagram

G LC-MS/MS Experimental Workflow for Folate Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample_collection Serum Sample Collection add_is Add Internal Standards sample_collection->add_is protein_precipitation Protein Precipitation with Acidic Buffer add_is->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe elution Elution of Folates spe->elution reconstitution Dry Down and Reconstitution elution->reconstitution injection Injection onto LC System reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification using Internal Standards integration->quantification data_review Data Review and Reporting quantification->data_review

Caption: A step-by-step workflow for the analysis of folates in serum using LC-MS/MS, from sample preparation to data analysis.

Quantitative Data

The following tables provide a summary of quantitative data related to the performance of LC-MS/MS methods for folate analysis.

Table 1: Comparison of Chromatographic Columns for Folate Separation
Column TypeStationary PhaseDimensionsKey AdvantagesReference
Accucore C18C18100 x 2.1 mm, 2.6 µmGood general-purpose column for folate analysis.[8]
Aquasil C18Polar-endcapped C18150 x 4.6 mmEnhanced retention and selectivity for polar folates.[4]
Phenyl-HexylPhenyl-HexylVariesAlternative selectivity for aromatic folates.General Knowledge
Table 2: Typical Performance Characteristics of an LC-MS/MS Method for Folate Analysis
Parameter5-Methyltetrahydrofolate (5-MTHF)Folic Acid (FA)Reference
Linearity (R²)>0.99>0.98[8]
Lower Limit of Quantification (LLOQ)~0.1-0.5 ng/mL~0.01-0.1 ng/mL[8]
Inter-day Precision (%CV)< 10%< 15%[8]
Accuracy (% Recovery)90-110%85-115%[7]

Disclaimer: The information provided in this Technical Support Center is intended for guidance only. Specific experimental conditions may need to be optimized for your particular application and instrumentation. Always refer to the relevant scientific literature and manufacturer's recommendations.

References

Technical Support Center: Folic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of folic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a frequent challenge in LC-MS/MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression in your folic acid assays.

Issue: Low or inconsistent signal intensity for folic acid.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of folic acid in the mass spectrometer's ion source.[1][4]

Step 1: Confirming Ion Suppression

Before optimizing your method, it's crucial to confirm that ion suppression is the root cause of your signal issues. Two common methods are used for this purpose.

  • Post-Column Infusion (PCI): This qualitative technique helps identify at what retention times ion suppression is occurring. A continuous infusion of a folic acid standard is introduced after the analytical column. A blank matrix sample is then injected. A drop in the stable baseline signal of folic acid indicates the elution of interfering components.[1][5]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. You compare the signal of folic acid in a neat solution to its signal when spiked into a blank matrix extract post-extraction.[1]

Step 2: Systematic Troubleshooting Workflow

Once ion suppression is confirmed, follow this workflow to address the issue.

IonSuppressionWorkflow cluster_Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Evaluation Evaluation Start Low Folic Acid Signal Confirm Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->Confirm SamplePrep Optimize Sample Preparation Confirm->SamplePrep Suppression Confirmed Chromatography Optimize Chromatography SamplePrep->Chromatography If suppression persists MS_Settings Adjust MS Settings Chromatography->MS_Settings If suppression persists Evaluate Re-evaluate Signal & Matrix Effect MS_Settings->Evaluate Evaluate->SamplePrep Suppression Persists Success Successful Mitigation Evaluate->Success Signal Improved

Caption: A systematic workflow for troubleshooting ion suppression.

Step 3: Implementing Mitigation Strategies

Strategy 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[6]

  • Solid-Phase Extraction (SPE): Offers selective extraction of folic acid, leading to cleaner samples compared to protein precipitation.[7]

  • Liquid-Liquid Extraction (LLE): Can also be effective in removing interferences.

  • Protein Precipitation (PPT): While simple, it may not sufficiently remove phospholipids (B1166683) and other endogenous components that are major contributors to ion suppression.[6]

Table 1: Comparison of Sample Preparation Techniques

TechniqueEfficiency in Removing InterferencesRelative CostThroughput
Protein Precipitation (PPT)Low to ModerateLowHigh
Liquid-Liquid Extraction (LLE)Moderate to HighModerateModerate
Solid-Phase Extraction (SPE)HighHighHigh (with automation)

Strategy 2: Optimize Chromatographic Conditions

If sample preparation is insufficient, chromatographic adjustments can separate folic acid from co-eluting interferences.

  • Mobile Phase Composition: The choice of organic solvent and aqueous buffer can significantly alter selectivity.

    • Solvents: Switching between acetonitrile (B52724) and methanol (B129727) can change elution patterns.

    • Additives: For positive ion mode analysis of folic acid, acetic acid is often preferred over formic acid as it can lead to a considerable gain in signal intensity.[8] Ammonium acetate (B1210297) is also a common additive.[9][10]

  • Gradient Profile: A shallower gradient can improve the resolution between folic acid and interfering peaks.[1]

  • Column Chemistry: If using a standard C18 column, consider alternative stationary phases like phenyl-hexyl or biphenyl (B1667301) to achieve a different elution order. For highly polar analytes like folates, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from matrix components like phospholipids.[9][11]

Table 2: Effect of Mobile Phase Additives on Folic Acid Signal

Additive (in Positive ESI)Typical ConcentrationImpact on Folic Acid Signal
Formic Acid0.1 - 0.6%Good protonation, but can sometimes be suboptimal for folates.[10][12]
Acetic Acid0.1 - 0.5%Often provides enhanced signal intensity for folates compared to formic acid.[8][9]
Ammonium Acetate1 - 10 mMCan act as a buffer and may form adducts, potentially enhancing the signal.[9][10]
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent that can cause significant signal suppression in ESI-MS.[12][13]

Strategy 3: Adjust Mass Spectrometer Settings

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][5][14] If your instrumentation allows, testing APCI is a viable option.

  • Ionization Polarity: Switching from positive to negative ionization mode can sometimes mitigate ion suppression, as fewer matrix components may ionize in negative mode.[2][5] Folic acid can be detected in both modes.[9]

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Detecting Ion Suppression Zones

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-junction.

  • Syringe pump.

  • Folic acid standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank matrix samples (e.g., plasma, urine) that have undergone your standard extraction procedure.

  • Mobile phase.

Procedure:

  • System Setup:

    • Connect the analytical column outlet to a T-junction.

    • Connect a syringe pump containing the folic acid standard solution to the second port of the T-junction.

    • Connect the third port of the T-junction to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the folic acid standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Acquire data on the mass spectrometer in MRM mode for the specific transition of folic acid. You should observe a stable, high-intensity signal.

  • Injection:

    • While continuously infusing the standard, inject a prepared blank matrix sample onto the LC system and start the chromatographic run.

  • Data Analysis:

    • Monitor the signal intensity of the folic acid standard throughout the chromatographic run.

    • Any significant and reproducible dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[1][5]

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Syringe_Pump Syringe Pump (Folic Acid Std) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for Post-Column Infusion (PCI).

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the percentage of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of folic acid into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take a blank matrix sample through your entire extraction procedure. In the final step, spike the same known amount of folic acid into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same known amount of folic acid into a blank matrix sample before starting the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS and record the peak areas for folic acid.

  • Calculation:

    • The matrix effect (ME) is calculated as a percentage using the mean peak areas from Set A and Set B.

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression.[15]

    • A value > 100% indicates ion enhancement.[15]

    • A value of 100% indicates no matrix effect.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS? A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest (folic acid) interfere with the ionization process in the mass spectrometer's source.[1] This competition for ionization leads to a decreased signal for the target analyte, which can compromise the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the most common causes of ion suppression for folic acid? A2: Common causes include endogenous matrix components from biological samples like salts, proteins, and especially phospholipids.[1][6] Exogenous substances such as mobile phase additives (e.g., TFA), anticoagulants, and plasticizers from lab consumables can also contribute.[1][14][15]

Q3: My signal is low. How do I know if it's ion suppression or another issue like poor fragmentation? A3: Low signal can stem from multiple issues.[4] Ion suppression specifically refers to interference in the ion source. Poor fragmentation, on the other hand, occurs in the collision cell and could be due to incorrect collision energy settings or issues with precursor ion selection.[4] To isolate the problem, first confirm ion suppression using the post-column infusion technique. If no significant suppression zones are observed, then investigate MS/MS parameters like collision energy.

Q4: Can I just dilute my sample to reduce ion suppression? A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[5][14] However, this also dilutes your analyte, which may not be feasible for trace analysis where sensitivity is critical.[5][14] This approach is a trade-off between reducing matrix effects and maintaining sufficient signal for folic acid.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) a solution for ion suppression? A5: A SIL-IS is an excellent tool to compensate for ion suppression but does not eliminate it. The SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way. By measuring the ratio of the analyte to the SIL-IS, you can achieve more accurate and precise quantification despite the signal suppression. However, severe ion suppression can still reduce the signal of both the analyte and the IS below the limit of detection. Therefore, it is always best to first minimize the source of the suppression.

References

Technical Support Center: Method Refinement for Sensitive Folate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of folate. The information is designed to directly address specific issues that may be encountered during experimental procedures.

Comparison of Folate Detection Methods

The selection of an appropriate analytical method is critical for the accurate quantification of folate. The following table summarizes the key characteristics of the most common techniques to aid in method selection and refinement.

FeatureMicrobiological AssayProtein-Binding Assay (PBA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) in response to folate in the sample.Competitive binding between folate in the sample and a labeled folate tracer for a limited number of folate binding protein sites.Separation of different folate vitamers by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.
Sensitivity HighModerate to HighVery High[1]
Specificity Responds to all biologically active forms of folate.Specificity can vary depending on the binding protein's affinity for different folate vitamers.Highly specific; can differentiate and quantify individual folate vitamers.[2]
Precision (CV%) Moderate (~10%)[2]Good (~5%)[2]High (<10%)[1]
Advantages Low cost, requires simple instrumentation, suitable for low-resource settings.[2]Automated, high-throughput, relatively easy to perform.[2]High sensitivity, specificity, and accuracy; provides information on individual folate forms.[1][2]
Disadvantages Lengthy (2-day assay), manual, susceptible to interference from antibiotics and antifolates, limited linear range.[2]Lot-to-lot variability, potential for matrix effects, accuracy may be questionable due to differential binding of vitamers.[2]High cost, complex instrumentation, requires skilled operators.[2]

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions to problems that may arise during folate detection experiments.

General Sample Handling and Preparation

Q1: What are the best practices for collecting and storing blood samples for folate analysis to ensure analyte stability?

A1: Proper sample handling is crucial as folates are sensitive to degradation by factors like temperature, light, and oxidation.[3]

  • Collection: For serum folate, blood should be collected in a tube without anticoagulant. For red blood cell (RBC) folate, use a tube containing EDTA.[4]

  • Protection: Protect whole blood specimens from light and elevated temperatures.[4]

  • Processing Time: Process samples as soon as possible, ideally on the day of collection, but no later than 48 hours.[4]

  • Storage of Whole Blood: If immediate processing is not possible, store whole blood in a refrigerator or a cold box with ice packs. Avoid freezing whole blood to prevent hemolysis.[2][4]

  • Serum/Plasma Separation: Allow blood for serum to clot completely before centrifugation. Separate serum or plasma from cells as soon as possible.[5]

  • Freezing: If not analyzed immediately, store serum, plasma, or hemolysate frozen at -20°C or, for long-term storage, at -70°C.[5][6] Avoid repeated freeze-thaw cycles.[7]

Q2: Why is ascorbic acid added during red blood cell (RBC) folate sample preparation?

A2: Ascorbic acid is a crucial antioxidant added to the lysing solution for RBC folate analysis. It prevents the oxidative degradation of labile folates, particularly tetrahydrofolate, that are released from the red blood cells upon lysis.[3][8]

Microbiological Assay

Q3: I am observing no or very low growth of Lactobacillus rhamnosus in my microbiological assay, even in my standards. What could be the cause?

A3: This is a common issue that can point to several problems with the assay setup.

  • Inoculum Viability: The cryopreserved bacterial stock may have lost viability due to improper storage or handling.

  • Growth Medium: The growth medium may have been prepared incorrectly, or a critical component may be missing or degraded.

  • Incubation Conditions: The incubator may not be maintaining the correct temperature or atmosphere required for bacterial growth.

  • Contamination: The presence of antibiotics or other inhibitory substances in the water or reagents used can suppress bacterial growth.

Q4: My sample results are unexpectedly low in the microbiological assay. What are potential interferences?

A4: The microbiological assay is susceptible to substances that inhibit bacterial growth.

  • Antibiotics: If the subject from whom the sample was taken is on antibiotic therapy, residual antibiotics in the sample can inhibit the growth of Lactobacillus rhamnosus, leading to falsely low folate readings.[2]

  • Antifolates: Certain drugs, such as methotrexate, are folate antagonists and will interfere with the assay.[2]

  • Other Inhibitory Substances: The presence of other unknown inhibitory compounds in the sample matrix can also lead to lower than expected results.

Protein-Binding Assays (PBA)

Q5: There is significant variability in my results between different batches of my protein-binding assay kit. Why is this happening?

A5: Lot-to-lot variability is a known issue with commercial protein-binding assays.[2] This can be due to:

  • Changes in Reagents: Manufacturers may alter the formulation of reagents, including the folate binding protein or the labeled tracer, between kit lots.

  • Recalibration by Manufacturer: The manufacturer may have recalibrated the assay, leading to a shift in the standard curve and overall results.

  • Reagent Stability: The stability of the reagents can vary between lots, affecting their performance over time.

Q6: My folate results from the PBA seem to disagree with results from a different method. What could be the reason?

A6: Discrepancies between PBA and other methods, such as LC-MS/MS, can arise from the specificity of the folate binding protein. The binding protein used in the assay may have different affinities for the various forms of folate (vitamers) present in the blood.[2] If the assay is calibrated with one vitamer (e.g., folic acid) but the predominant vitamer in the sample is another (e.g., 5-methyltetrahydrofolate), this can lead to inaccurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q7: I am experiencing a low or complete loss of signal for my folate standards and samples in my LC-MS/MS analysis. How can I troubleshoot this?

A7: A low or absent signal in LC-MS/MS can be due to issues with the analyte, the liquid chromatography, or the mass spectrometer.[3]

  • Analyte Stability: Folates are unstable and can degrade due to exposure to light, heat, or oxygen.[3] Prepare fresh standards and protect all samples and standards from light.[1][3] The use of antioxidants like ascorbic acid in the sample preparation is recommended.[3]

  • Sample Preparation: The issue may originate from the sample extraction process. Inject a fresh, directly prepared standard to isolate the problem. If the standard shows a good signal, the problem lies within your sample preparation steps.[3]

  • LC Conditions: The mobile phase composition and gradient may not be optimal for the retention and elution of your target folate vitamers. Ensure the pH of the mobile phase is appropriate for the ionization of your analytes.

  • MS Settings: The mass spectrometer settings, including ionization mode (positive or negative), spray voltage, and gas flows, need to be optimized for folate detection.[3] A dirty ion source can also significantly reduce signal intensity.[3]

Q8: How can I improve the sensitivity of my LC-MS/MS method for folate detection?

A8: To enhance sensitivity, consider the following:

  • Sample Clean-up: Utilize solid-phase extraction (SPE) or other sample clean-up techniques to remove matrix components that can cause ion suppression.

  • Chromatography: Optimize the LC method for better peak shape and separation from interfering compounds. A good separation can reduce matrix effects and improve the signal-to-noise ratio.

  • Mass Spectrometer Optimization: Carefully optimize all MS parameters for your specific folate vitamers of interest. This includes selecting the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: Preparation of Red Blood Cell (RBC) Hemolysate

This protocol describes the preparation of a hemolysate from whole blood for the measurement of RBC folate.

Materials:

  • Whole blood collected in an EDTA tube

  • 1% (w/v) Ascorbic acid solution (freshly prepared)

  • Vortex mixer

  • Calibrated pipettes

  • Cryovials

Procedure:

  • Ensure the whole blood sample is well-mixed by gently inverting the collection tube 8-10 times.[4]

  • In a labeled cryovial, add 1.0 mL of freshly prepared 1% ascorbic acid solution.[4]

  • Carefully add 100 µL of the mixed whole blood to the ascorbic acid solution.[4]

  • Cap the vial and mix thoroughly by vortexing.

  • Allow the hemolysate to stand at room temperature for at least 90 minutes to ensure complete lysis and conversion of folate polyglutamates to monoglutamates.[5]

  • The hemolysate is now ready for analysis or can be stored frozen at -70°C for long-term storage.[5]

Protocol 2: General Workflow for LC-MS/MS Analysis of Folate

This protocol outlines a general workflow for the quantification of folate in biological samples using LC-MS/MS.

1. Sample Preparation:

  • Thawing: Thaw frozen samples (serum, plasma, or hemolysate) on ice.
  • Protein Precipitation: Add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile) to the sample to remove proteins.
  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant containing the folates to a clean tube.
  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[9]

2. LC Separation:

  • Column: Use a C18 or HILIC column suitable for the separation of polar compounds like folates.[9][10]
  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][11]
  • Gradient Elution: Employ a gradient elution program to achieve optimal separation of the different folate vitamers.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in either positive or negative mode, optimized for folate detection.[3]
  • MRM Analysis: Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for each folate vitamer of interest, using optimized precursor and product ion transitions.
  • Data Acquisition and Analysis: Acquire the data and use the appropriate software to integrate the peak areas and quantify the concentration of each folate vitamer against a standard curve.

Visualizations

Folate_Metabolism_Pathway Folate Dietary Folate (Pteroylpolyglutamate) FolicAcid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folate->DHF Absorption & Conjugase FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purine Purine Synthesis THF->Purine MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF dTMP dTMP MethyleneTHF->dTMP TS MethylTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA

Caption: Simplified diagram of the folate metabolism pathway.

Experimental_Workflow Start Start: Sample Collection (Whole Blood) SerumPrep Serum Preparation (Clotting & Centrifugation) Start->SerumPrep RBCPrep RBC Hemolysate Preparation (Lysis with Ascorbic Acid) Start->RBCPrep SampleExtract Sample Extraction (e.g., Protein Precipitation) SerumPrep->SampleExtract RBCPrep->SampleExtract Analysis Analytical Measurement SampleExtract->Analysis Microbio Microbiological Assay Analysis->Microbio PBA Protein-Binding Assay Analysis->PBA LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Quantification Microbio->Data PBA->Data LCMS->Data End End: Reportable Result Data->End

Caption: General experimental workflow for folate detection.

References

impact of different anticoagulants on plasma folate measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasma folate measurements. It addresses common issues encountered during experimentation, with a focus on the impact of different anticoagulants.

Troubleshooting Guides

This section provides solutions to common problems encountered during plasma folate measurement experiments.

Problem Possible Cause Recommended Solution
Unexpectedly low folate levels in EDTA plasma samples. Folate levels in EDTA plasma can decline rapidly. Studies have shown a significant decrease in folate concentration in as little as 4 hours when stored at 2-8°C.[1]It is recommended to process EDTA samples as quickly as possible. If immediate analysis is not possible, serum or heparinized plasma are more suitable for folate measurement due to better stability.[1] For long-term storage, freezing serum aliquots is a stable option.[1]
Unexpectedly high folate levels. Hemolysis of the sample is a primary cause of falsely elevated folate results.[2][3] Red blood cells have a much higher concentration of folate than plasma, and their rupture releases this folate into the plasma, leading to inaccurate measurements.[2][3]Visually inspect samples for any pink or red discoloration. Handle blood samples gently during collection and processing to prevent hemolysis. If hemolysis is suspected, it is recommended to recollect the sample.[3]
Inconsistent or variable results between samples. This could be due to pre-analytical variables such as the patient not fasting before the blood draw, as recent food intake can affect plasma folate levels.[4] It could also be due to inconsistent sample handling and storage conditions.Ensure that subjects have fasted for at least 8 hours before blood collection.[4] Standardize sample processing and storage protocols across all samples in a study. Protect samples from light, as folate is light-sensitive.
Assay interference is suspected. Certain medications, such as methotrexate, can cross-react with folate-binding proteins used in some assays, leading to inaccurate results.[2]Review the subject's medication history for any potential interfering substances. If a patient is on a medication known to interfere, consider using a different assay methodology, such as LC-MS/MS, which can distinguish between different folate forms and is less prone to this type of interference.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for plasma folate measurement?

A1: For plasma folate measurement, heparin (lithium heparin) is generally preferred over EDTA and citrate.[5] While serum is also a suitable sample type, if plasma is required, heparin shows better folate stability compared to EDTA.[1] Studies have indicated that folate in EDTA plasma can degrade rapidly.[1] Citrate anticoagulants can cause a dilution effect due to their hyperosmolar nature, which can lead to lower measured concentrations of various analytes, including vitamins.

Q2: How does hemolysis affect plasma folate measurement?

A2: Hemolysis causes a significant false elevation of plasma folate levels.[2][3] This is because the concentration of folate within red blood cells is substantially higher than in plasma. When red blood cells are damaged (hemolyzed), this intracellular folate is released into the plasma, leading to a measurement that does not reflect the true circulating plasma folate level.[2][3] It is crucial to avoid hemolysis during sample collection and handling.[3]

Q3: What are the best practices for sample storage for plasma folate analysis?

A3: Folate is sensitive to light and temperature degradation. Samples should be protected from light as soon as they are collected. For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended for serum and heparinized plasma.[1] For longer-term storage, freezing the samples at -20°C or colder is the best practice.[3] It is important to avoid repeated freeze-thaw cycles.[2]

Q4: Can warfarin (B611796) therapy affect plasma folate levels?

A4: Yes, long-term warfarin therapy has been shown to lead to a significant decrease in erythrocyte folate levels.[6] This may be due to patients on warfarin being advised to avoid vitamin K-rich green leafy vegetables, which are also a primary source of folate.[6] While this primarily affects red blood cell folate, which is a marker of long-term folate status, it is an important consideration for overall folate assessment in this patient population.

Data on Anticoagulant Impact on Folate Stability

The choice of anticoagulant can significantly impact the stability of folate in plasma samples over time. The following table summarizes the percentage change in folate concentration in different sample types stored at 2-8°C relative to the initial serum (SST) measurement at 0 hours.

Time (Hours)Serum (SST)Lithium Heparin PlasmaEDTA Plasma
0 100%126%110%
4 100%128%95%
24 99%135%65%
120 99%156%54%
Data adapted from a study on folate stability.[1]

Experimental Protocols

Chemiluminescent Microparticle Immunoassay (CMIA) for Serum/Plasma Folate

This is a common automated method for folate determination.

  • Sample Preparation: Collect blood in a serum separator tube (SST) or a tube containing lithium heparin. Centrifuge the sample to separate the serum or plasma.

  • Pre-treatment: The sample is automatically pre-treated within the analyzer. This typically involves an alkaline solution to release folate from its binding proteins.

  • Competitive Binding: The pre-treated sample is mixed with folate-binding protein (FBP) coated paramagnetic microparticles and a labeled folate conjugate (e.g., acridinium-labeled). The folate in the sample competes with the labeled folate for binding sites on the FBP.

  • Washing: The microparticles are washed to remove unbound material.

  • Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction.

  • Detection: The intensity of the light emission is measured. The amount of light is inversely proportional to the concentration of folate in the sample.

Microbiological Assay for Folate

This is the traditional reference method for folate measurement.

  • Sample Preparation: Serum or plasma is treated with an ascorbic acid solution to protect folate from oxidation.

  • Enzyme Treatment (for total folate): Samples are treated with a conjugase enzyme to convert folate polyglutamates (the form found in food) to monoglutamates, which can be utilized by the microorganism.

  • Inoculation: The treated sample is added to a culture medium that is complete except for folate. The medium is then inoculated with a folate-dependent bacterium, typically Lactobacillus rhamnosus.

  • Incubation: The culture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Measurement: The growth of the bacteria is measured by turbidity (spectrophotometry) or by titration of the acid produced. The bacterial growth is directly proportional to the amount of folate in the sample.

  • Quantification: The folate concentration is determined by comparing the growth in the sample to the growth of a series of standards with known folate concentrations.

Visualizations

Folate One-Carbon Metabolism Pathway

The following diagram illustrates the central role of folate in one-carbon metabolism, which is essential for DNA synthesis and methylation reactions. Anticoagulants do not directly interfere with this pathway, but understanding it is crucial for appreciating the biological importance of accurate folate measurement.

Folate_Metabolism cluster_intake Dietary Intake & Absorption cluster_activation Folate Activation Cycle cluster_functions Metabolic Functions Folate (Polyglutamates) Folate (Polyglutamates) Folate (Monoglutamates) Folate (Monoglutamates) Folate (Polyglutamates)->Folate (Monoglutamates) Conjugase Folic Acid (Monoglutamate) Folic Acid (Monoglutamate) DHF Dihydrofolate Folic Acid (Monoglutamate)->DHF THF Tetrahydrofolate Folate (Monoglutamates)->THF DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis 5-Methyl-THF 5-Methyl-THF (Circulating Form) 5,10-Methylene-THF->5-Methyl-THF MTHFR DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) 5,10-Methylene-THF->DNA_Synthesis Homocysteine_Cycle Homocysteine to Methionine Conversion 5-Methyl-THF->Homocysteine_Cycle

Caption: Overview of the folate one-carbon metabolism pathway.

Experimental Workflow: Investigating Anticoagulant Interference

This diagram outlines a logical workflow for an experiment designed to assess the impact of different anticoagulants on plasma folate measurements.

Anticoagulant_Workflow cluster_collection Sample Collection cluster_aliquoting Sample Processing cluster_analysis Analysis cluster_results Data Comparison A Whole Blood Sample (Single Donor, Fasting) B1 Aliquot 1: EDTA Tube A->B1 B2 Aliquot 2: Lithium Heparin Tube A->B2 B3 Aliquot 3: Sodium Citrate Tube A->B3 B4 Aliquot 4: Serum Separator Tube (SST) A->B4 C Centrifuge all tubes immediately B1->C B2->C B3->C B4->C D1 Measure Folate (Time 0) C->D1 D2 Store at 2-8°C and measure at intervals (e.g., 4, 24, 48h) C->D2 E Compare initial (T0) folate levels across anticoagulants D1->E F Analyze folate stability over time for each anticoagulant D2->F

Caption: Workflow for comparing anticoagulant effects on folate measurement.

References

Technical Support Center: Red Blood Cell Folate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with red blood cell (RBC) folate assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of measuring red blood cell (RBC) folate over serum folate?

RBC folate is considered a more reliable indicator of long-term folate status and tissue stores, as it reflects folate levels over the lifespan of red blood cells (approximately 120 days).[1] Serum folate, in contrast, is more susceptible to short-term dietary fluctuations and provides an indication of recent folate intake.[1]

Q2: What are the most common methods for measuring RBC folate?

The most prevalent methods include competitive binding protein assays (such as immunoassays), microbiological assays (typically using Lactobacillus rhamnosus), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Q3: How critical is the hemolysate preparation step?

The preparation of the hemolysate is a critical pre-analytical step that can significantly impact the accuracy of RBC folate measurements. Incomplete hemolysis, degradation of folates, or improper dilution can all lead to erroneous results.[2]

Q4: What is the purpose of adding ascorbic acid to the lysing solution?

Ascorbic acid is an antioxidant used to protect folates from oxidation during and after the hemolysis process.[3] Folates are sensitive to oxygen, and their degradation can lead to falsely low measurements.

Q5: Can I use a hemolyzed serum or plasma sample to measure serum folate?

No, hemolyzed samples are not suitable for measuring serum folate. Red blood cells contain significantly higher concentrations of folate than serum, so their lysis will release folate into the serum and cause falsely elevated results.[1]

Q6: How should whole blood samples for RBC folate analysis be stored?

Proper storage is crucial for sample integrity. The following table summarizes recommended storage conditions:

TemperatureDurationLight Protection
Room TemperatureUp to 24 hoursRecommended
2-8°CUp to 72 hoursRecommended
-20°CUp to 1 month (EDTA whole blood)Recommended
-70°CLong-term storageRecommended

Q7: How is the final RBC folate concentration calculated?

The calculation for RBC folate typically corrects the whole blood folate measurement for the contribution of serum folate and the hematocrit. A common formula is:

RBC Folate = [Whole Blood Folate - (Serum Folate x (1 - Hematocrit))] / Hematocrit[5]

Troubleshooting Guides

Immunoassay Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Low Signal or No Signal - Reagent Degradation: Improper storage or expired reagents.- Ensure all reagents are stored at the recommended temperature (typically 2-8°C) and are within their expiration date.
- Incomplete Hemolysis: Insufficient incubation time or improper mixing of the whole blood with the lysing agent.- Verify that the hemolysate was prepared according to the protocol, with the correct incubation time (e.g., 90 minutes at room temperature) and thorough mixing.[6]
- Folate Degradation: Sample exposure to light or heat, or absence of a stabilizing agent like ascorbic acid.- Protect samples and hemolysates from light. Ensure the lysing reagent contains an adequate concentration of ascorbic acid.
High Variability Between Replicates - Inconsistent Hemolysate Preparation: Pipetting errors or inconsistent mixing during the lysis step.- Use calibrated pipettes for all steps. Ensure consistent and thorough mixing of each sample.
- Particulate Matter: Presence of fibrin (B1330869) or other particulates in the hemolysate.- Centrifuge the hemolysate to pellet any debris before analysis.
- Assay Drift: Changes in instrument performance during the run.- Run quality control samples at the beginning and end of each batch to monitor for drift.
Falsely Elevated Results - Cross-contamination: Carryover between samples.- Use fresh, disposable pipette tips for each sample and reagent.
- Presence of Hemolysis in Serum Sample (if used for correction): Artificially inflates the serum folate value used in the calculation.- Visually inspect serum samples for hemolysis. Do not use hemolyzed serum for correction.
Falsely Low Results - Incomplete conversion of polyglutamates: Insufficient activity of conjugase enzyme in the assay system.- Ensure the assay methodology includes a robust step for the conversion of folate polyglutamates to monoglutamates.
- Matrix Effects: Interference from other substances in the sample.- If matrix effects are suspected, consider a different assay methodology, such as LC-MS/MS.
LC-MS/MS Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Low Signal or No Signal - Analyte Instability: Folates are sensitive to degradation by light, temperature, and oxidation.[7]- Prepare fresh standards and samples. Use antioxidants like ascorbic acid in all solutions.[7] Protect all solutions from light using amber vials.[7]
- Inefficient Ionization: Suboptimal mass spectrometer source conditions.- Optimize ion source parameters (e.g., temperature, gas flows) for folate analysis.
- Poor Chromatographic Peak Shape: Analyte interaction with the column or mobile phase issues.- Ensure the mobile phase pH is appropriate for folate analysis. Consider using a different column chemistry if peak tailing persists.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents.
- Matrix Effects: Co-eluting substances from the sample matrix causing ion suppression or enhancement.- Improve sample preparation to remove interfering substances. Consider using a divert valve to direct the early-eluting matrix components to waste.
Inaccurate Quantification - Standard Degradation: Instability of calibration standards.- Prepare fresh calibration standards frequently and store them under appropriate conditions (frozen, protected from light).
- Isomer and Isobar Interference: Co-elution of compounds with the same mass-to-charge ratio.- Optimize chromatographic separation to resolve isomers. Use specific MS/MS transitions to differentiate between isobars.[4]

Experimental Protocols

Protocol 1: Manual Preparation of Red Blood Cell Hemolysate

This protocol describes the manual preparation of a whole blood hemolysate for subsequent folate analysis.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • 1% (w/v) Ascorbic acid solution (freshly prepared)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Sample Mixing: Gently invert the whole blood collection tube 8-10 times to ensure a homogenous sample.

  • Hematocrit Measurement: Determine the hematocrit of the whole blood sample. This value is necessary for the final RBC folate calculation.

  • Dilution: Pipette 1.0 mL of freshly prepared 1% ascorbic acid solution into a labeled microcentrifuge tube.[5]

  • Add 100 µL of the well-mixed whole blood to the ascorbic acid solution.[5]

  • Lysis: Cap the tube and mix thoroughly by inverting 10 times or by vortexing.

  • Incubation: Allow the mixture to stand at room temperature (15-30°C) for 90 minutes, protected from light, to ensure complete lysis of the red blood cells.[6]

  • Storage: The prepared hemolysate can be analyzed immediately or stored at -20°C for up to one month, or at -70°C for long-term storage.[5][8] Avoid repeated freeze-thaw cycles.

Protocol 2: Microbiological Assay for Red Blood Cell Folate

This protocol outlines the general steps for determining RBC folate concentration using a microbiological assay with Lactobacillus rhamnosus in a microtiter plate format.

Materials:

  • Prepared red blood cell hemolysate

  • Lactobacillus rhamnosus inoculum

  • Folic acid standard solutions

  • Folate-free microbiological growth medium

  • 0.1 M Phosphate (B84403) buffer (pH 6.8) containing 0.5% ascorbic acid

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of folic acid standards at known concentrations.

    • Dilute the RBC hemolysate samples with the phosphate buffer/ascorbic acid solution to bring the folate concentration within the range of the standard curve.

  • Plate Loading:

    • Add a small aliquot (e.g., 20 µL) of each standard and diluted sample to the wells of the 96-well plate in triplicate.[9]

  • Inoculation:

    • Add the Lactobacillus rhamnosus inoculum suspended in the folate-free medium to each well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 24-48 hours.

  • Measurement:

    • Measure the turbidity (bacterial growth) in each well using a microplate reader at a wavelength of 590 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance against the concentration of the folic acid standards.

    • Determine the folate concentration in the diluted samples from the standard curve.

    • Calculate the original folate concentration in the hemolysate by accounting for the dilution factor.

    • Finally, calculate the RBC folate concentration using the formula provided in the FAQs, incorporating the hematocrit and serum folate values.

Visualizations

experimental_workflow start Whole Blood Sample (EDTA/Heparin) hct Measure Hematocrit start->hct mix Mix with Ascorbic Acid Solution start->mix calculate Calculate RBC Folate (Correct for HCT & Serum Folate) hct->calculate lyse Incubate (Lysis) (90 min, RT, dark) mix->lyse hemolysate Hemolysate lyse->hemolysate store Store Frozen (-20°C / -70°C) hemolysate->store If not immediate analysis Folate Analysis (e.g., Immunoassay, LC-MS) hemolysate->analysis store->analysis analysis->calculate result Final RBC Folate Concentration calculate->result troubleshooting_logic start Inaccurate RBC Folate Result preanalytical Pre-analytical Issues? start->preanalytical analytical Analytical Issues? preanalytical->analytical No sample_storage Improper Sample Storage/Handling preanalytical->sample_storage Yes hemolysis_prep Incorrect Hemolysate Preparation preanalytical->hemolysis_prep Yes folate_degradation Folate Degradation (Light/Heat/Oxidation) preanalytical->folate_degradation Yes postanalytical Post-analytical Issues? analytical->postanalytical No reagent_issue Reagent/Standard Problem analytical->reagent_issue Yes instrument_error Instrument Malfunction analytical->instrument_error Yes method_limitation Assay Interference/ Matrix Effects analytical->method_limitation Yes calculation_error Calculation Error (HCT/Serum Folate) postanalytical->calculation_error Yes transcription_error Data Transcription Error postanalytical->transcription_error Yes

References

minimizing folate degradation from light and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for folate stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing folate degradation from light and temperature during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause folate degradation in experimental settings?

A1: The primary factors leading to folate degradation are exposure to light (especially UV and blue light), elevated temperatures, inappropriate pH, and the presence of oxygen.[1][2][3] Different forms of folate exhibit varying stability under these conditions. For instance, 5-methyltetrahydrofolate (5-MTHF), the main form of folate in human plasma, is particularly susceptible to oxidation and photodegradation, especially in the presence of photosensitizers like riboflavin (B1680620).[4][5][6]

Q2: Which form of folate is the most stable for experimental use?

A2: Folic acid, the synthetic oxidized form, is generally more stable than the naturally occurring reduced forms like tetrahydrofolate (THF) and 5-methyltetrahydrofolate (5-MTHF).[3][6] THF is extremely labile, while 5-MTHF has intermediate stability.[6] Therefore, for applications where the specific biological form is not critical, using folic acid can minimize degradation-related issues.

Q3: What is the optimal pH for storing folate solutions?

A3: Folate solutions are generally most stable at a neutral to slightly alkaline pH (pH 7.0-9.2).[3][7][8] Acidic conditions, particularly below pH 4, can significantly accelerate the degradation of most folate forms.[9]

Q4: Can repeated freeze-thaw cycles affect the stability of my folate samples?

A4: Yes, repeated freeze-thaw cycles can lead to folate degradation. It is recommended to aliquot samples into smaller volumes to avoid more than three freeze-thaw cycles.[10][11]

Q5: Are there any common laboratory reagents that can interfere with folate stability?

A5: Yes, certain compounds can act as photosensitizers and accelerate folate degradation. Riboflavin (Vitamin B2) is a notable example that can cause rapid degradation of 5-MTHF when exposed to UVA and blue light.[4][5] Conversely, antioxidants like ascorbic acid (Vitamin C) can help protect labile folate derivatives.[12][13]

Troubleshooting Guides

Issue 1: Low or no detectable folate in my sample after storage.
Possible Cause Troubleshooting Step
Light Exposure Store all folate solutions and samples in amber vials or wrap containers in aluminum foil to protect from light. Work in a dimly lit area when handling samples.
Inappropriate Temperature Store stock solutions and samples at -70°C for long-term storage.[10][11] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable for some forms in a stabilized solution.[11] Avoid leaving samples at room temperature for extended periods.
Oxidation Prepare solutions with deoxygenated solvents. Consider adding an antioxidant, such as ascorbic acid (0.5-1% w/v), to your buffer or sample matrix to protect reduced folates.[12][14]
Incorrect pH Ensure the pH of your solution is between 7.0 and 9.2.[7][8] Verify the pH of your buffers before use.
Repeated Freezing and Thawing Prepare single-use aliquots of your samples and standards to avoid multiple freeze-thaw cycles.[10]
Issue 2: Inconsistent or non-reproducible results in folate quantification assays.
Possible Cause Troubleshooting Step
Sample Handling Inconsistency Standardize your entire workflow, from sample collection to analysis, ensuring consistent timing, temperature, and light exposure for all samples.
Degradation During Sample Preparation Minimize the time samples are exposed to room temperature and light during preparation.[10] Perform extractions and dilutions on ice. If heat is required for a step, ensure it is applied uniformly and for the shortest necessary duration.
Matrix Effects The sample matrix can influence folate stability. For example, EDTA plasma can accelerate folate degradation compared to serum or heparin plasma.[15] If possible, use a consistent sample matrix. Consider performing a matrix effect study.
Interference from Other Compounds Be aware of potential photosensitizers like riboflavin in your samples or reagents.[4] If their presence is unavoidable, stringent light protection is crucial.

Data on Folate Degradation

The following tables summarize quantitative data on the degradation of different folate forms under various conditions.

Table 1: Thermal Degradation of Folates
Folate FormTemperature (°C)pHDegradation Rate Constant (k)Additional Notes
Folic Acid 100NeutralExtremely stable[6]Unstable at acidic pH (<4)[9]
Folic Acid 1603.4-Unstable[7]
Folic Acid 120-1405.0 - 9.2Stable for up to 7 hours[7]-
5-Methyltetrahydrofolate (5-MTHF) 65-907.014% to 65% degradation after 15 minutes[7][8]Degradation is faster at lower pH[7]
5-Methyltetrahydrofolate (5-MTHF) 10032.8 x 10⁻² min⁻¹[9]Follows first-order kinetics[9]
Tetrahydrofolate (THF) 100NeutralExtremely labile, degrades in minutes[6]Instability increases at low pH[16]
5-Formyltetrahydrofolate 100NeutralMarked stability[6]-
Table 2: Photodegradation of Folates
Folate FormLight Source/WavelengthConditionsDegradation Rate/Percentage
Folic Acid UV RadiationpH 2.55.04 x 10⁻³ min⁻¹
Folic Acid UV RadiationpH 10.00.1550 x 10⁻³ min⁻¹
5-Methyltetrahydrofolate (5-MTHF) UVB (280-350 nm)Fluence rate of 2.15 mW/cm²9.2 x 10⁻³ min⁻¹[17][18]
5-Methyltetrahydrofolate (5-MTHF) Visible LightIn the presence of RiboflavinRapid degradation[4]
5-Methyltetrahydrofolate (5-MTHF) Light (unspecified)85°C for 15 min41.55% degradation (vs. 27.14% in dark)[19]

Experimental Protocols

Protocol 1: Preparation and Storage of Folate Stock Solutions

This protocol describes the preparation of a stabilized stock solution of 5-methyltetrahydrofolate (5-MTHF).

Materials:

  • 5-methyltetrahydrofolate (calcium salt)

  • Deionized water (deoxygenated)

  • Ascorbic acid

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Amber vials

  • Argon or nitrogen gas

Procedure:

  • Deoxygenate deionized water by bubbling with argon or nitrogen gas for at least 30 minutes.

  • Prepare a 1% (w/v) ascorbic acid solution in the deoxygenated water.

  • Weigh the desired amount of 5-MTHF in a fume hood, avoiding excessive light exposure.

  • Dissolve the 5-MTHF in a small volume of the 1% ascorbic acid solution.

  • If necessary, adjust the pH to ~7.0-7.5 with 0.1 M NaOH to aid dissolution and improve stability.

  • Bring the solution to the final desired volume with the 1% ascorbic acid solution.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, amber container.

  • Purge the headspace of the container with argon or nitrogen gas before sealing.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -70°C.

Protocol 2: Handling of Biological Samples for Folate Analysis

This protocol outlines the best practices for handling serum/plasma samples to minimize folate degradation prior to analysis.

Materials:

  • Blood collection tubes (serum, heparin, or EDTA)

  • Centrifuge

  • Amber microcentrifuge tubes

  • Ascorbic acid solution (10% w/v in deoxygenated water)

Procedure:

  • Collect blood samples and protect them from light immediately by wrapping the tubes in aluminum foil or using amber tubes.

  • Process the blood to obtain serum or plasma as soon as possible (ideally within 1-2 hours of collection).[10] Keep samples on ice during this period.

  • For plasma, centrifuge the blood according to the tube manufacturer's instructions. For serum, allow the blood to clot at room temperature in the dark for 30-60 minutes before centrifugation.

  • Transfer the serum or plasma to amber microcentrifuge tubes.

  • To stabilize the folate, add the 10% ascorbic acid solution to a final concentration of 0.5-1% (w/v). For example, add 50 µL of 10% ascorbic acid to 950 µL of serum/plasma.

  • Gently mix the sample.

  • If not analyzing immediately, aliquot the stabilized samples into single-use amber tubes and store at -70°C.

Visualizations

Folate_Degradation_Pathway Folate Folate (e.g., 5-MTHF) Degradation Degradation Folate->Degradation Light Light (UV, Blue Light) Light->Degradation Temp High Temperature Temp->Degradation Oxygen Oxygen Oxygen->Degradation pH Inappropriate pH (e.g., Acidic) pH->Degradation Products Degradation Products (p-aminobenzoylglutamic acid, pterin derivatives) Degradation->Products

Caption: Factors leading to folate degradation.

Experimental_Workflow_for_Folate_Stability cluster_prevention Prevention Steps cluster_workflow Experimental Workflow Protect Protect from Light (Amber Vials) Sample_Collection Sample Collection Protect->Sample_Collection Sample_Processing Sample Processing (on ice) Protect->Sample_Processing Storage Storage (Aliquoted) Protect->Storage Store Control Temperature (-70°C) Store->Storage Stabilize Add Antioxidant (e.g., Ascorbic Acid) Stabilize->Sample_Processing Adjust_pH Maintain Neutral/Alkaline pH (pH 7.0-9.2) Adjust_pH->Sample_Processing Sample_Collection->Sample_Processing Sample_Processing->Storage Analysis Analysis Storage->Analysis

Caption: Workflow for maintaining folate stability.

References

Technical Support Center: Optimizing Protein Precipitation for Folate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein precipitation for accurate folate extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is protein precipitation a critical step in folate analysis?

Protein precipitation is essential for removing proteins from biological samples, which can interfere with downstream folate quantification methods.[1][2] Proteins can bind to folates, sequestering them and making them unavailable for analysis.[3] Additionally, proteins can interfere with chromatographic separation and detection, leading to inaccurate results.[1] Effective protein precipitation ensures a clean sample matrix, improving the accuracy and reliability of folate measurements.

Q2: What are the most common methods for protein precipitation in folate extraction?

The primary methods for protein precipitation in folate analysis are:

  • Acid Precipitation: This method uses acids like trichloroacetic acid (TCA) or perchloric acid (PCA) to lower the pH of the sample to the isoelectric point of the proteins, causing them to lose their charge and precipitate.[1][4]

  • Heat Treatment: Heating the sample denatures proteins, causing them to aggregate and precipitate out of the solution.[5] This method is often used in combination with other techniques.

  • Organic Solvent Precipitation: Solvents such as acetonitrile (B52724), methanol, or ethanol (B145695) are used to disrupt the hydration shell around proteins, leading to their aggregation and precipitation.[1][4][6]

Q3: How does pH affect folate stability during protein precipitation?

Folates are highly susceptible to degradation, and their stability is significantly influenced by pH.[5][7] Different folate vitamers exhibit varying stability at different pH levels. For instance, tetrahydrofolate is unstable at low pH, while 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate can interconvert with changes in pH.[5] Folic acid and 5-formyltetrahydrofolic acid are generally more thermostable than tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[8][9] Most folates show the highest stability at a neutral pH of around 7.0.[8][9] Therefore, careful control of pH during and after precipitation is crucial to prevent folate degradation and interconversion.[5]

Q4: Why is the use of antioxidants important during folate extraction?

Reduced folates are unstable and prone to oxidation, which can lead to the formation of inactive compounds.[10] Antioxidants, such as ascorbic acid and 2-mercaptoethanol (B42355), are added to the extraction buffer to protect labile folates from oxidation throughout the sample preparation process.[3][5]

Q5: Can the choice of protein precipitation method affect the recovery of different folate vitamers?

Yes, the choice of method can influence the recovery of specific folate forms. For example, harsh acid precipitation with TCA can sometimes lead to the degradation of certain labile folates.[11] Conversely, a streamlined method using acetonitrile precipitation has been shown to minimize the degradation of highly unstable folate species and achieve high recovery rates for multiple folate forms.[6][12] The optimal method will depend on the specific folate vitamers of interest and the sample matrix.

Troubleshooting Guides

Issue 1: Low Folate Recovery After Protein Precipitation

Symptoms:

  • Folate concentrations in the final extract are consistently lower than expected.

  • Poor reproducibility between replicate samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Folate Degradation due to Oxidation Ensure adequate antioxidant concentration: Add fresh ascorbic acid (typically 1% w/v) and/or 2-mercaptoethanol to your extraction buffer immediately before use.[3][5]• Protect samples from light: Folates are light-sensitive.[13] Use amber tubes and minimize exposure to light throughout the procedure.
Folate Degradation due to Inappropriate pH Monitor and adjust pH: Ensure the pH of your extraction buffer is optimal for the stability of the target folate vitamers (generally around neutral pH).[5][8]• Neutralize promptly after acid precipitation: If using acid precipitation, neutralize the supernatant to a stable pH range immediately after separating the protein pellet.
Incomplete Protein Precipitation Optimize precipitant concentration: The ratio of precipitating agent (acid or solvent) to the sample may be suboptimal. Perform a titration experiment to determine the optimal concentration for your sample type.• Increase incubation time or adjust temperature: Allow sufficient time for complete precipitation. For solvent precipitation, performing the incubation at low temperatures can improve efficiency.[1][4]
Co-precipitation of Folates with Proteins Optimize precipitation conditions: Harsh precipitation conditions can sometimes trap folates within the protein pellet. Experiment with milder conditions (e.g., lower acid concentration, different organic solvent).• Consider a tri-enzyme extraction: For complex matrices like food, using α-amylase, protease, and conjugase can help release folates bound to proteins and carbohydrates before precipitation.[3][14]
Issue 2: Incomplete Protein Removal

Symptoms:

  • The supernatant remains cloudy or turbid after centrifugation.

  • Interference peaks are observed during chromatographic analysis.

  • Poor column performance and lifetime in HPLC/UHPLC systems.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Precipitating Agent Increase the volume or concentration of the precipitating agent: Ensure you are using a sufficient amount of acid or organic solvent to precipitate all the proteins in your sample. A common starting point for organic solvents is a 2:1 or 3:1 ratio of solvent to sample.
Inadequate Incubation Extend incubation time: Allow more time for the proteins to fully precipitate. Incubation on ice is often recommended.[11]• Ensure thorough mixing: Vortex the sample immediately after adding the precipitating agent to ensure complete denaturation.
Suboptimal Centrifugation Increase centrifugation speed and/or time: Ensure that the centrifugation force and duration are sufficient to pellet all precipitated proteins. A common practice is to centrifuge at >10,000 x g for 10-20 minutes at 4°C.
High Lipid or Nucleic Acid Content Consider a combined precipitation method: A combination of TCA and acetone (B3395972) can be more effective than either alone for samples with high levels of interfering substances.[11]• Incorporate a clarification step: An initial centrifugation step before protein precipitation can help remove larger debris.

Data Presentation: Comparison of Protein Precipitation Methods

Method Principle Advantages Disadvantages Typical Recovery Rates
Acid Precipitation (TCA/PCA) Reduces pH to the isoelectric point of proteins, causing loss of charge and precipitation.[1][4]Highly effective and efficient at removing a broad range of proteins.[1]Can cause denaturation and degradation of some labile folates; requires removal of residual acid.[11]89% - 113% (method dependent)[15]
Heat Treatment Thermal denaturation of proteins leads to aggregation and precipitation.[5]Simple and can be combined with other methods.May not be sufficient for complete protein removal on its own; can lead to degradation of heat-sensitive folates.[16]Variable, often used in conjunction with other methods.
Organic Solvent (Acetonitrile, Methanol) Disrupts the hydration shell around proteins, causing them to aggregate and precipitate.[1][4][6]Mild conditions that can preserve folate integrity; can be directly compatible with LC-MS analysis.[6][12]May not be as effective for all sample types; requires optimization of solvent-to-sample ratio.>97% for multiple folate species (acetonitrile)[6][12]

Experimental Protocols

Protocol 1: Acid Precipitation using Trichloroacetic Acid (TCA)
  • Sample Preparation: Homogenize the biological sample (e.g., tissue, cells) in an ice-cold extraction buffer containing an antioxidant (e.g., 1% ascorbic acid).

  • Acid Addition: To 1 mL of the sample homogenate, add 100 µL of ice-cold 100% (w/v) TCA to a final concentration of 10%. Vortex immediately.

  • Incubation: Incubate the mixture on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the folates.

  • Neutralization: Immediately neutralize the supernatant to a pH of ~7.0 with a suitable base (e.g., NaOH) to prevent folate degradation.

  • Further Processing: The neutralized supernatant can then be further purified or directly analyzed.

Protocol 2: Heat Precipitation
  • Sample Preparation: Prepare the sample homogenate in an extraction buffer containing antioxidants.

  • Heating: Place the sample in a heat block or water bath at 95-100°C for 5-10 minutes to denature the proteins.

  • Cooling: Immediately cool the sample on ice for at least 10 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the extracted folates for analysis.

Protocol 3: Organic Solvent Precipitation using Acetonitrile
  • Sample Preparation: Prepare the sample homogenate or plasma/serum sample.

  • Solvent Addition: Add two to three volumes of ice-cold acetonitrile to one volume of the sample (e.g., 400 µL of acetonitrile to 200 µL of plasma).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the sample on ice or at -20°C for 20-30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (Optional): If necessary, the acetonitrile can be evaporated under a stream of nitrogen, and the folate-containing residue can be reconstituted in a buffer compatible with the downstream analysis.

Visualizations

Experimental_Workflow_Acid_Precipitation start Sample in Extraction Buffer add_tca Add Ice-Cold TCA (10% final conc.) start->add_tca vortex1 Vortex add_tca->vortex1 incubate Incubate on Ice (15-30 min) vortex1->incubate centrifuge Centrifuge (12,000 x g, 15 min, 4°C) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant (contains folates) separate->supernatant Liquid pellet Protein Pellet (discard) separate->pellet Solid neutralize Neutralize Supernatant (pH ~7.0) supernatant->neutralize analyze Analysis neutralize->analyze

Caption: Workflow for Acid Precipitation of Proteins.

Experimental_Workflow_Solvent_Precipitation start Sample (e.g., Plasma) add_solvent Add Ice-Cold Acetonitrile (2-3 volumes) start->add_solvent vortex1 Vortex Vigorously add_solvent->vortex1 incubate Incubate on Ice (20-30 min) vortex1->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect supernatant Supernatant (contains folates) collect->supernatant process Evaporate & Reconstitute (Optional) supernatant->process analyze Analysis process->analyze

Caption: Workflow for Organic Solvent Precipitation.

Troubleshooting_Low_Folate_Recovery issue Low Folate Recovery cause1 Folate Degradation? issue->cause1 cause2 Incomplete Precipitation? issue->cause2 cause3 Co-precipitation? issue->cause3 solution1a Add/Increase Antioxidants cause1->solution1a Oxidation solution1b Check & Adjust pH cause1->solution1b pH Instability solution1c Protect from Light cause1->solution1c Photodegradation solution2a Optimize Precipitant Conc. cause2->solution2a solution2b Increase Incubation Time cause2->solution2b solution3a Use Milder Conditions cause3->solution3a solution3b Consider Tri-Enzyme Method cause3->solution3b

Caption: Troubleshooting Logic for Low Folate Recovery.

References

improving recovery of folic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the recovery of folic acid and its vitamers from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting folic acid stability during sample preparation?

A1: Folic acid and its derivatives, particularly reduced forms like tetrahydrofolate (THF), are highly susceptible to degradation. The most critical factors to control are:

  • Oxidation: Exposure to oxygen can rapidly degrade folates. It is essential to use antioxidants throughout the extraction process.[1][2]

  • Light: Folates are light-sensitive. All sample handling and extraction steps should be performed under dim or amber light.[3]

  • pH: The stability of different folate vitamers is pH-dependent. Maintaining the appropriate pH for the specific extraction step is crucial.

  • Temperature: Elevated temperatures can accelerate degradation. While heat is used for initial extraction to release folates from the matrix, prolonged exposure should be avoided.[4]

Q2: Why is enzymatic treatment necessary for some biological samples?

A2: In many biological matrices, such as food, whole blood, and tissues, folates exist as polyglutamates and are bound to proteins or entrapped within carbohydrate structures.[1][5] A trienzyme treatment is often employed to maximize recovery:[1][6]

  • α-Amylase: Breaks down starch matrices.

  • Protease: Digests proteins to release bound folates.

  • Conjugase (γ-Glutamyl Hydrolase): Hydrolyzes polyglutamyl folates into monoglutamates, which are the forms typically measured by analytical methods like HPLC and LC-MS/MS.[1][5]

Q3: What is the purpose of Solid-Phase Extraction (SPE) in folic acid analysis?

A3: Solid-Phase Extraction (SPE) is a sample cleanup and concentration step used to remove interfering matrix components before instrumental analysis.[1][7][8] This is crucial for reducing matrix effects in LC-MS/MS analysis, which can cause ion suppression or enhancement, leading to inaccurate quantification.[9] Common SPE sorbents for folate analysis include strong anion-exchange (SAX) and reversed-phase (e.g., C18) cartridges.[8][10]

Q4: My folic acid recovery is consistently low. What are the common causes?

A4: Low recovery of folic acid can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Key areas to investigate include incomplete extraction from the sample matrix, degradation of folates during processing, and losses during the cleanup (SPE) step.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, are a common challenge.[9] To minimize these effects:

  • Optimize Sample Cleanup: Employ a robust SPE protocol to remove interfering compounds.[11]

  • Chromatographic Separation: Adjust your HPLC/UHPLC method to ensure the folate peak is well-separated from interfering matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.

Troubleshooting Guide: Low Folic Acid Recovery

This guide provides a step-by-step approach to troubleshoot and resolve issues of low folic acid recovery.

Problem Potential Cause Recommended Solution
Low or No Signal for All Samples Analyte Degradation Ensure fresh antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) are used in all extraction and storage solutions.[1][12][13] Protect samples from light at all stages. Verify the pH of all buffers.
Ineffective Enzymatic Digestion Verify the activity of the enzymes (amylase, protease, conjugase). Optimize incubation time and pH for your specific sample matrix, as optimal conditions can vary.[5][14]
Inefficient SPE Cleanup Ensure the SPE cartridge is properly conditioned and equilibrated. Check the loading, washing, and elution solvent compositions and volumes. The flow rate during loading and elution is critical for proper binding and recovery.
Instrumental Issues (LC-MS/MS) Confirm system suitability by injecting a fresh, pure standard. Clean the ion source, as contamination can significantly reduce signal intensity.[15] Optimize MS parameters (e.g., ionization mode, collision energy) for folic acid.[12][15]
High Variability Between Replicates Sample Inhomogeneity Ensure the biological sample is thoroughly homogenized before taking aliquots for extraction.
Inconsistent Sample Handling Standardize all manual steps, including incubation times, temperatures, and mixing procedures, to ensure consistency across all samples.
Good Recovery for Standards but Poor Recovery for Samples Matrix Effects This strongly suggests matrix interference. Enhance the sample cleanup procedure, possibly by using a different type of SPE cartridge or adding an additional cleanup step.[11]
Incomplete Release from Matrix The enzymatic digestion may be insufficient for your specific sample type. Try increasing the enzyme concentration or incubation time. For some matrices, a harsher initial extraction (e.g., autoclaving) might be necessary.[6][16]

Experimental Protocols

General Protocol for Trienzyme Extraction of Folate from Biological Samples

This is a generalized protocol and may require optimization for specific sample types.

  • Homogenization: Homogenize 1-5 g of the sample in an extraction buffer (e.g., 100 mM ammonium (B1175870) acetate) containing antioxidants (e.g., 1% ascorbic acid and 0.2% 2-mercaptoethanol).[11]

  • Heat Extraction: Heat the homogenate in a boiling water bath for 15 minutes to inactivate endogenous enzymes and aid in folate release.[11] Cool rapidly on ice.

  • Amylase Treatment: Adjust the pH if necessary and add α-amylase. Incubate at 37°C for 2-4 hours.[5]

  • Protease Treatment: Add protease and incubate for an additional 1-3 hours at 37°C.[6]

  • Deactivation: Heat the mixture in a boiling water bath for 5 minutes to inactivate the enzymes. Cool on ice.

  • Conjugase Treatment: Adjust the pH to the optimum for the conjugase enzyme (e.g., pH 4.8 for chicken pancreas conjugase) and add the enzyme. Incubate at 37°C for 2-3 hours.[14]

  • Centrifugation: Centrifuge the sample to pellet solids and collect the supernatant for cleanup.

General Protocol for Solid-Phase Extraction (SPE) Cleanup

This protocol is for a generic strong anion-exchange (SAX) cartridge and should be adapted based on the manufacturer's instructions.

  • Conditioning: Condition the SAX cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

  • Equilibration: Equilibrate the cartridge with two column volumes of the extraction buffer.

  • Loading: Load the supernatant from the enzymatic extraction onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove unbound, non-polar impurities.

  • Elution: Elute the bound folates with a suitable elution buffer (e.g., a buffer containing a high salt concentration or with an altered pH).

  • Analysis: The eluate is now ready for analysis by HPLC or LC-MS/MS.

Data Summary Tables

Table 1: Comparison of Folic Acid Extraction Parameters

ParameterCondition 1Condition 2Effect on RecoveryReference
Extraction Buffer pH pH 6.1 (Phosphate)pH 7.8 (Ammonium Acetate)Optimal pH is matrix-dependent.[17],[11]
Enzyme Treatment Single (Conjugase)TrienzymeTrienzyme treatment can increase folate content by over 50%.[5]
Antioxidant Ascorbic Acid onlyAscorbic Acid + 2-mercaptoethanolCombination provides better stability for labile folates like THF.[12],[10]
Conjugase Source Rat PlasmaPorcine KidneyRat plasma conjugase showed higher efficiency in some studies.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization (with Antioxidants) Sample->Homogenize Heat Heat Extraction Homogenize->Heat Enzyme Enzymatic Digestion (Amylase, Protease, Conjugase) Heat->Enzyme Centrifuge Centrifugation Enzyme->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Supernatant Analysis LC-MS/MS Analysis SPE->Analysis Eluate Quant Quantification Analysis->Quant

Caption: General workflow for folic acid analysis from biological samples.

Troubleshooting_Workflow Start Low Folic Acid Recovery CheckStandard Inject Fresh Standard. Is Signal Strong? Start->CheckStandard CheckSamplePrep Problem is in Sample Preparation/Matrix CheckStandard->CheckSamplePrep Yes CheckLCMS Problem is with LC-MS System/Method CheckStandard->CheckLCMS No Degradation Check Antioxidants, Light Protection, pH CheckSamplePrep->Degradation Enzymes Verify Enzyme Activity & Optimize Conditions CheckSamplePrep->Enzymes SPE Optimize SPE Protocol (Condition, Load, Elute) CheckSamplePrep->SPE CleanSource Clean Ion Source CheckLCMS->CleanSource OptimizeMS Optimize MS Parameters CheckLCMS->OptimizeMS

Caption: Troubleshooting decision tree for low folic acid recovery.

References

Technical Support Center: Chromatography for Folate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for folate separation using chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method development, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which chromatography column is best for separating different forms of folates?

A1: The choice of column depends on the specific folate forms you are analyzing and the sample matrix. Reversed-phase HPLC is the most common technique. Here's a breakdown of commonly used columns:

  • C18 (Octadecylsilane) Columns: These are the most widely used columns for folate analysis due to their versatility and ability to separate a broad range of folate monoglutamates.[1][2] They are particularly effective for general-purpose separations.

  • Phenyl Columns: Phenyl columns offer alternative selectivity, especially for aromatic compounds, due to π-π interactions.[3] This can be advantageous for separating folate derivatives that are difficult to resolve on a C18 column.[3]

  • C8 (Octylsilane) Columns: These columns are less hydrophobic than C18 columns, which can be useful when a less retentive phase is required.[3]

  • Mixed-Mode Columns: Some methods utilize mixed-mode columns that have both hydrophobic and ion-exchange properties, offering unique separation capabilities for folates.

Q2: What are the critical factors to consider during sample preparation for folate analysis?

A2: Folates are highly susceptible to degradation, making sample preparation a critical step for accurate analysis. Key considerations include:

  • Protection from Oxidation: Folates, especially reduced forms like tetrahydrofolate, are prone to oxidation. The addition of antioxidants such as ascorbic acid and 2-mercaptoethanol (B42355) to the extraction buffer is essential to protect them.

  • Enzymatic Digestion: In many food and biological samples, folates exist as polyglutamates, which need to be hydrolyzed to monoglutamates for efficient chromatographic separation. A trienzyme treatment involving amylase, protease, and a conjugase (e.g., from hog kidney or rat serum) is often employed to release folates from the food matrix and deconjugate the polyglutamates.[1]

  • pH Control: The stability of different folate forms is highly pH-dependent. For instance, 5,10-methenyltetrahydrofolate is more stable at a low pH, while it degrades at a near-neutral pH. Maintaining a consistent and appropriate pH throughout the sample preparation process is crucial.

  • Light and Temperature Sensitivity: Folates are sensitive to light and heat. It is recommended to work under subdued lighting conditions and to keep samples cool. For long-term stability, storing stock solutions and prepared samples at -70°C or -25°C is advisable.

Q3: How can I improve the stability of folates during the analysis?

A3: Maintaining folate stability throughout the analytical run is crucial for obtaining reliable results. Here are some key strategies:

  • Use of Antioxidants: Incorporate antioxidants like ascorbic acid into the mobile phase to protect folates from degradation during the chromatographic run.

  • Temperature Control: Use a column oven to maintain a consistent and controlled temperature, as temperature fluctuations can affect retention times and folate stability.

  • pH of the Mobile Phase: The pH of the mobile phase significantly impacts the ionization state and stability of folates. An acidic mobile phase is often used to ensure the protonation of folic acid for better retention on reversed-phase columns.

  • Freshly Prepared Standards: Always prepare fresh working standards for each analytical run from frozen stock solutions to ensure their integrity.

Troubleshooting Guides

This section addresses common issues encountered during folate separation by chromatography.

Problem Possible Cause(s) Solution(s)
Low or No Signal Folate degradation during sample preparation or analysis.- Ensure the presence and adequate concentration of antioxidants (e.g., ascorbic acid) in all solutions. - Protect samples from light and heat at all stages. - Verify the pH of your buffers and mobile phase.
Incomplete enzymatic digestion.- Optimize the concentration and activity of the enzymes (amylase, protease, conjugase). - Ensure the correct incubation time and temperature for the enzymatic digestion step.
Poor column performance.- Check the column's efficiency with a standard compound. - If the column is old or has been used extensively, consider replacing it.
Poor Peak Shape (Tailing or Broadening) Incompatible sample solvent with the mobile phase.- Dissolve the sample in the initial mobile phase if possible. - If a stronger solvent is needed for dissolution, inject a smaller volume.
Column overload.- Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.- Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support. - Consider using an end-capped column.
Retention Time Shifts Inconsistent mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate mixing. - Degas the mobile phase thoroughly to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Column aging or contamination.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced.
Poor Resolution Between Folate Peaks Suboptimal mobile phase composition.- Adjust the organic solvent concentration or the pH of the mobile phase. - Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as it can alter selectivity.[4]
Inappropriate column chemistry.- If using a C18 column, consider switching to a Phenyl column for alternative selectivity, especially for aromatic folates.[3]
Gradient elution profile is not optimized.- Adjust the gradient slope or the initial and final mobile phase compositions to improve the separation of critical peak pairs.

Experimental Protocols

Protocol 1: Folic Acid Determination in Fortified Foods

This protocol is adapted from a method for quantifying added folic acid in fortified food products.[1]

  • Sample Preparation (Trienzyme Extraction):

    • Homogenize the food sample in a phosphate (B84403) buffer (pH 6.8).

    • Add α-amylase and incubate to break down starches.

    • Add protease and incubate to digest proteins.

    • Add hog kidney folate conjugase to hydrolyze polyglutamates.

    • Heat the mixture to inactivate the enzymes, then cool and centrifuge.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Supelco LC-18 (25 cm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

    • Mobile Phase: Isocratic elution with 40 mM sodium phosphate dibasic and 8% acetonitrile (B52724) (v/v), with the pH adjusted to 5.5.[1]

    • Flow Rate: 0.9 mL/min.[1]

    • Detection: Coulometric electrochemical detection or UV detection at approximately 280 nm.[1][5]

    • Injection Volume: 20 µL.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Folate Separation

Column TypePrinciple of SeparationAdvantagesCommon Applications
C18 (Octadecylsilane) Hydrophobic interactionsVersatile, good retention for a wide range of folates, widely available.General folate profiling in food and biological samples.[1]
Phenyl Hydrophobic and π-π interactionsAlternative selectivity for aromatic compounds, useful for resolving co-eluting peaks from C18.[3]Separation of aromatic folate derivatives and isomers.[3]
C8 (Octylsilane) Hydrophobic interactionsLess retentive than C18, which can be beneficial for strongly retained compounds.Analysis of more hydrophobic folate forms.

Visualizations

Experimental Workflow for Folate Analysis

Folate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Food/Biological Sample Homogenization Homogenization in Buffer (+ Antioxidants) Sample->Homogenization Enzyme_Digestion Trienzyme Digestion (Amylase, Protease, Conjugase) Homogenization->Enzyme_Digestion Centrifugation Centrifugation & Supernatant Collection Enzyme_Digestion->Centrifugation Injection Inject Sample Centrifugation->Injection Column Chromatography Column (e.g., C18 or Phenyl) Injection->Column Detection Detection (UV or MS) Column->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of folates from sample preparation to data analysis.

Troubleshooting Logic for Low Signal Intensity

Low_Signal_Troubleshooting Start Low Signal Intensity Observed Check_Degradation Is folate degradation suspected? Start->Check_Degradation Check_Digestion Is enzymatic digestion complete? Check_Degradation->Check_Digestion No Solution_Degradation Add/increase antioxidants. Protect from light and heat. Verify pH. Check_Degradation->Solution_Degradation Yes Check_Column Is the column performing well? Check_Digestion->Check_Column Yes Solution_Digestion Optimize enzyme activity, incubation time, and temperature. Check_Digestion->Solution_Digestion No Solution_Column Test with a standard. Replace column if necessary. Check_Column->Solution_Column No End Problem Resolved Check_Column->End Yes Solution_Degradation->End Solution_Digestion->End Solution_Column->End

Caption: A decision tree for troubleshooting low signal intensity in folate chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for Folic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS) for the quantification of folic acid against alternative analytical methods. Experimental data and detailed methodologies are presented to support the validation of these techniques in research and clinical settings.

Introduction

Folic acid, the synthetic form of the water-soluble vitamin B9, is crucial in various biological processes, including nucleotide synthesis and red blood cell formation. Accurate quantification of folic acid in biological matrices and fortified foods is vital for nutritional assessment, clinical diagnostics, and drug development. While several analytical methods are available, LC-MS/MS has emerged as a highly sensitive and specific technique. This guide compares the validation parameters of a typical LC-MS/MS method with those of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the traditional Microbiological Assay.

One of the primary advantages of tandem mass spectrometry over classical methods like microbiological and radio-immunoassays is its high compound specificity, especially in the presence of similar endogenous folate compounds.[1]

Performance Characteristics: A Comparative Analysis

The selection of an appropriate analytical method depends on a variety of factors including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and the Microbiological Assay for folic acid determination.

Parameter LC-MS/MS HPLC-UV Microbiological Assay
Specificity/Selectivity Very High (distinguishes between folate forms)[1][2]Moderate to High (dependent on chromatographic separation)Low (measures total folate activity, susceptible to interferences)[3]
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL range)[1][4]Moderate (µg/L range)[5][6]Moderate
Linearity (r²) > 0.995[1]> 0.999[7][5][6]Variable
Accuracy (% Recovery) Typically 85-115%80.5% - 90.9% in fortified foods[7][5][6]Can show under- or over-recovery of different folate forms[8][9]
Precision (% CV) < 15% (typically < 10%)[1]< 10%Can be higher due to biological variability
Sample Throughput High (short run times of ~3.5 minutes)[1]ModerateLow (requires long incubation times)
Matrix Effect Can be significant, requires internal standards for correction[1]Less pronounced than LC-MS/MSHigh, susceptible to antibiotics and other compounds[2]
Cost High (instrumentation and maintenance)ModerateLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of folic acid using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Folic Acid in Human Plasma

This protocol is based on a validated method for the rapid and sensitive determination of unmetabolized folic acid.[1]

1. Sample Preparation:

  • A simple protein precipitation step is employed.

  • To a plasma sample, an internal standard (folic acid-d4) is added.

  • Acetonitrile (B52724) is used to precipitate the plasma proteins.

  • The sample is vortexed and centrifuged.

  • The supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).[1]

  • Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate (B1210297) (1 mM), acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Total Run Time: Approximately 3.5 minutes.[1]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for folic acid and its internal standard.

HPLC-UV Method for Folic Acid in Fortified Foods

This protocol is suitable for the analysis of folic acid in fortified food matrices like rice and wheat flour.[7][5][6]

1. Sample Preparation:

  • Enzymatic extraction is performed to release folic acid from the food matrix.

  • The extract is diluted with a phosphate (B84403) buffer, centrifuged, and filtered.

  • Immunoaffinity chromatography is used for sample cleanup and concentration. Folic acid is retained in the cartridge and then eluted.[7][5][6]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Agilent Poroshell SB-C18, 3.0 × 100 mm, 2.7 µm).[7][5][6]

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in methanol.[7][5][6]

  • Detection: UV detection at 280 nm.[7][5][6]

Method Comparison and Discussion

The choice of analytical method is highly dependent on the specific application.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for clinical research and the analysis of complex biological matrices where different folate vitamers need to be distinguished.[1][2] The short run times also allow for high-throughput analysis.[1] However, the high cost of instrumentation and the potential for matrix effects are important considerations.

  • HPLC-UV provides a robust and cost-effective alternative for routine quality control analysis of fortified foods and pharmaceutical preparations.[7][5][6] While not as sensitive as LC-MS/MS, its performance is adequate for many applications. Sample preparation, often involving immunoaffinity chromatography, is crucial for achieving good selectivity.

  • The Microbiological Assay , while historically significant, suffers from a lack of specificity and is susceptible to interferences from other compounds in the sample.[2][3] It measures total folate activity and cannot differentiate between different folate forms. Despite its limitations, it can still be a useful tool in certain contexts, especially when investigating the overall biological activity of folates in food.[3] Studies have shown that with careful calibration and sample treatment, the results can be comparable to instrumental methods.[3]

Visualizing the Analytical Workflow

To better understand the logical flow of a typical LC-MS/MS analysis, the following diagram illustrates the key steps from sample preparation to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC System Collect->Inject Transfer Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Select Precursor Ion Selection (MS1) Ionize->Select Fragment Fragmentation (CID) Select->Fragment Detect Product Ion Detection (MS2) Fragment->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for folic acid quantification using LC-MS/MS.

References

The Gold Standard for Folate Analysis: A Comparative Guide to 13C vs. Deuterium Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of folates, the choice of internal standard is paramount. This guide provides a comprehensive comparison of 13C- and deuterium-labeled internal standards for folate analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental insights and protocols.

The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of accurate and precise quantification in mass spectrometry. By mimicking the chemical and physical properties of the analyte, SIL-ISs co-elute and experience similar ionization effects, thereby correcting for variations during sample preparation and analysis. However, the choice of isotope—typically Carbon-13 (13C) or Deuterium (B1214612) (2H)—can significantly impact analytical performance. This is particularly crucial for the analysis of folates, a group of labile and structurally similar vitamers vital for human health.

Key Performance Comparison: 13C vs. Deuterium

The fundamental difference between 13C and deuterium labeling lies in the mass and chemical properties of the isotopes. Replacing 12C with 13C results in a minimal change to the molecule's properties, whereas substituting hydrogen with deuterium doubles the atomic mass, which can lead to noticeable physicochemical differences.[1] These differences manifest in several key analytical parameters.

Feature13C-Labeled Internal StandardsDeuterium-Labeled Internal StandardsRationale & Supporting Data
Chromatographic Co-elution Excellent: Typically co-elutes perfectly with the unlabeled analyte.[2][3]Variable: Prone to partial chromatographic separation from the unlabeled analyte (isotopic effect).[4]The larger relative mass difference of deuterium can alter the compound's hydrophobicity, leading to retention time shifts, especially in high-resolution UPLC systems.[3][4] This separation can lead to differential matrix effects for the analyte and the internal standard, compromising accuracy.[4]
Matrix Effect Compensation Superior: Co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement.[3]Potentially Compromised: Chromatographic separation can lead to the analyte and internal standard eluting into regions with different matrix effects, reducing the effectiveness of the internal standard.[4]Studies on other small molecules have demonstrated that even slight retention time differences between an analyte and its deuterated standard can result in significantly different matrix effects.
Isotopic Stability High: 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[5]Risk of Back-Exchange: Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.[5]While many deuterated standards are designed to minimize exchange, the risk remains, particularly under certain pH or sample processing conditions. 13C labeling offers greater confidence in the label's integrity.[5]
Fragmentation in MS/MS Similar to Analyte: Fragmentation patterns and energies are nearly identical to the unlabeled analyte.Altered Fragmentation: The presence of deuterium can alter fragmentation pathways and may require different collision energies for optimal fragmentation compared to the analyte.[2]This can complicate method development and potentially introduce bias if not carefully optimized.
Commercial Availability & Cost Generally more expensive and less available than deuterated analogs due to more complex synthesis.[5]More widely available and often less expensive.[5]The higher cost of 13C-labeled standards can be offset by reduced method development time and increased data reliability.[5]

Experimental Protocols for Folate Analysis using 13C-Labeled Internal Standards

The following protocols are based on methodologies employed by leading institutions such as the U.S. Centers for Disease Control and Prevention (CDC) and the National Institute of Standards and Technology (NIST) for the quantification of folate vitamers in human serum.[6][7]

Sample Preparation and Extraction
  • Thawing and Aliquoting: Serum samples are thawed in the dark. An aliquot (typically 150 µL to 275 µL) is taken for analysis.[6][7] All procedures should be carried out under subdued lighting to prevent folate degradation.[6]

  • Addition of Internal Standard and Buffer: The serum aliquot is mixed with an ammonium (B1175870) formate (B1220265) buffer (e.g., pH 3.2) and a mixture of 13C5-labeled folate internal standards.[6][7] The buffer helps to stabilize the folates and prepare the sample for solid-phase extraction.

  • Solid-Phase Extraction (SPE): The sample mixture is loaded onto an SPE cartridge (e.g., 100 mg phenyl sorbent) that has been pre-conditioned with acetonitrile (B52724), methanol, and formic acid solution.[6] The use of an automated SPE system can improve throughput and reproducibility.[6][8]

  • Washing and Elution: The SPE cartridge is washed to remove interfering substances. The folates are then eluted with an organic solvent mixture containing ascorbic acid and acetic acid to maintain stability.[7]

  • Evaporation and Reconstitution: The eluate may be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A C8 or C18 analytical column is typically used for the separation of folate vitamers.[7] A gradient elution with a mobile phase consisting of formic acid in water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[9]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[7][9] Multiple Reaction Monitoring (MRM) is used to quantify each folate vitamer and its corresponding 13C-labeled internal standard.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the fundamental differences between the labeling strategies, the following diagrams are provided.

Folate_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis serum Serum Sample mix Add Buffer & 13C-IS Mix serum->mix load Load onto SPE Cartridge mix->load wash Wash load->wash elute Elute Folates wash->elute lcms LC-MS/MS Analysis elute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for folate analysis using stable isotope dilution LC-MS/MS.

Labeling_Comparison cluster_13C 13C-Labeled Internal Standard cluster_D Deuterium-Labeled Internal Standard c13_prop Minimal Physicochemical Change c13_elu Co-elution with Analyte c13_prop->c13_elu c13_comp Accurate Matrix Effect Correction c13_elu->c13_comp result_high High Accuracy & Precision c13_comp->result_high d_prop Significant Mass Change d_elu Potential for Chromatographic Shift d_prop->d_elu d_comp Compromised Matrix Effect Correction d_elu->d_comp result_risk Risk of Inaccuracy d_comp->result_risk

Caption: Logical relationship of isotopic label properties and analytical outcomes.

Conclusion and Recommendation

While deuterium-labeled internal standards can be successfully employed with careful method validation, the evidence strongly supports the superiority of 13C-labeled internal standards for folate analysis.[2] The near-identical physicochemical properties of 13C-labeled standards to their native counterparts ensure co-elution and, consequently, more accurate compensation for matrix effects and other sources of analytical variability.[1][3] For researchers and drug development professionals seeking the highest level of accuracy, precision, and data integrity in folate quantification, 13C-labeled internal standards represent the gold standard. The initial higher cost is a worthwhile investment for the development of robust, reliable, and defensible analytical methods.

References

A Comparative Guide to Folate Quantification: Linearity and Sensitivity of Key Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is critical for a wide range of applications, from nutritional assessment to therapeutic monitoring. This guide provides an objective comparison of the linearity and sensitivity of common folate quantification methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The primary methods for folate quantification each offer a unique balance of sensitivity, specificity, and throughput. This comparison focuses on four major techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Microbiological Assays, and Competitive Protein-Binding Assays (CPBA).

Performance Comparison: Linearity and Sensitivity

The selection of a folate quantification method often hinges on its analytical performance, particularly its linearity and sensitivity. Linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. Sensitivity is determined by the limit of detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

The following tables summarize the linearity and sensitivity of different folate quantification methods based on published data.

Chromatographic Methods

HPLC and LC-MS/MS are powerful analytical techniques that separate and quantify different forms of folate (vitamers).

MethodAnalyte(s)Linear RangeCorrelation Coefficient (r²)LODLOQReference(s)
HPLC Folic Acid, 5-HCO-H4 folate50 - 2500 µg/mL (FA), 50 - 5000 µg/mL (5-HCO-H4)≥ 0.9981.3 ng/mL (FA), 4.5 ng/mL (5-HCO-H4)-[1]
Folic Acid0.1 - 5 µg/mL0.9994--[2]
Folic Acid0.1188 - 0.2773 mg/mL0.9998--[3]
UHPLC Folic Acid20.13 µg/L - 2004 µg/mL-6.66 µg/L-[4]
LC-MS/MS Folic Acid, 5-M-THF0.249 - 19.9 ng/mL (FA), 5.05 - 50.5 ng/mL (5-M-THF)≥ 0.999 (FA), ≥ 0.996 (5-M-THF)--[5]
Folic Acid, 5-formyl-THF, 5-methyl-THF0.1 - 10 nmol/L (FA, 5-formyl-THF), 1.0 - 100 nmol/L (5-methyl-THF)---[6]
Multiple Folates25 pg/mL - 1000 ng/mL> 0.98-pg/mL levels[7]
Multiple Folates250 fg - 1 µg≥ 0.99<250 fg on column-[8]
Six Folate Vitamers1 - 100 nmol/L (MTHF), 0.5 - 20 nmol/L (minor forms)> 0.990.2 - 0.4 nmol/L-[9]
Non-Chromatographic Methods

Microbiological and competitive protein-binding assays are widely used, particularly in clinical settings.

MethodTypical Linear RangeGeneral SensitivityKey CharacteristicsReference(s)
Microbiological Assay 2 - 16 ng/mL (serum), 200 - 600 ng/mL (red cell)High sensitivityMeasures total biologically active folates. Considered a "gold standard" but can be time-consuming and influenced by antibiotics.[10]
Competitive Protein-Binding Assay (CPBA) 2 - 20 ng/mLGenerally lower than microbiological assays.Automated and high-throughput. Results can vary between kits and may be lower than those from microbiological assays.
ARCHITECT Folate Assay (CPBA) 1.6 - 20.0 ng/mLLOD: 0.6 ng/mL, LOQ: 2.0 ng/mLChemiluminescent microparticle immunoassay.[9]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key folate quantification methods.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify folic acid in fortified food products.

Methodology:

  • Sample Preparation (Trienzyme Extraction):

    • Homogenize the food sample.

    • Treat with α-amylase, protease, and conjugase to liberate folate from the food matrix and deconjugate polyglutamates to monoglutamates.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Maintained at a constant rate (e.g., 0.9 mL/min).

  • Detection:

    • Electrochemical (coulometric) or UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Enzyme_Treatment Trienzyme Treatment (α-amylase, protease, conjugase) Homogenization->Enzyme_Treatment Extraction Extraction & Cleanup Enzyme_Treatment->Extraction Injection Injection into HPLC System Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Electrochemical) Separation->Detection Quantification Quantification Detection->Quantification

HPLC Workflow for Folate Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To simultaneously determine folic acid and its metabolites in human plasma.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins using a solvent like methanol.

    • Internal Standard: Add a stable isotope-labeled internal standard (e.g., folic acid-d4) to correct for matrix effects and variations in extraction efficiency.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

  • LC Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Addition Addition of Internal Standard Plasma->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into LC-MS/MS System Supernatant_Collection->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI-MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for Folate Quantification
Microbiological Assay

Objective: To determine total folate in serum or red blood cells.

Methodology:

  • Sample Preparation:

    • Serum: Dilute with an ascorbic acid solution to protect folates from oxidation.

    • Red Blood Cells: Lyse the red blood cells and treat with a conjugase to convert polyglutamates to monoglutamates.

  • Assay Procedure:

    • Inoculation: Inoculate a folate-deficient microbiological medium with a folate-dependent bacterium (e.g., Lactobacillus rhamnosus).

    • Incubation: Add prepared samples and standards to the inoculated medium in a 96-well microtiter plate and incubate.

  • Measurement:

    • Measure the bacterial growth turbidimetrically (e.g., using a microplate reader). The amount of growth is proportional to the folate concentration in the sample.

Microbio_Workflow cluster_prep Sample Preparation cluster_assay Microbiological Assay cluster_measurement Measurement Sample Serum or Red Blood Cells Dilution_Lysis Dilution (Serum) or Lysis & Deconjugation (RBC) Sample->Dilution_Lysis Plate_Setup Add Samples/Standards to Microtiter Plate Dilution_Lysis->Plate_Setup Inoculation Inoculate Medium with L. rhamnosus Inoculation->Plate_Setup Incubation Incubation Plate_Setup->Incubation Turbidity_Reading Measure Turbidity (Bacterial Growth) Incubation->Turbidity_Reading Calculation Calculate Folate Concentration Turbidity_Reading->Calculation

Microbiological Assay Workflow

Conclusion

The choice of a folate quantification method should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, allowing for the simultaneous quantification of multiple folate vitamers, making it ideal for detailed metabolic studies.[7][8] HPLC provides a robust and reliable method for quantifying specific folates, particularly in food and pharmaceutical analysis.[1][3] Microbiological assays remain a valuable tool, especially for assessing total biological folate activity, and are often considered a benchmark method.[10] Competitive protein-binding assays offer a high-throughput, automated solution suitable for large-scale clinical screening, although they may have limitations in terms of sensitivity and inter-assay variability compared to other methods. By understanding the linearity, sensitivity, and procedural workflows of each method, researchers can make an informed decision to ensure the accuracy and reliability of their folate quantification data.

References

A Comparative Guide to Folate Analysis: Cross-Validation of the Microbiological Assay with Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is paramount. This guide provides an objective comparison of the traditional microbiological assay with contemporary methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for your research needs.

Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair. Its accurate measurement in biological matrices is essential for diagnosing deficiencies, monitoring therapeutic interventions, and in various research applications. The microbiological assay (MA) has long been considered the gold standard for folate determination. However, modern techniques such as automated chemiluminescent immunoassays (CMIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer potential advantages in terms of throughput, specificity, and ease of use. This guide presents a cross-validation of these methods, summarizing their performance characteristics and providing detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of the microbiological assay, chemiluminescent immunoassays, and LC-MS/MS for the analysis of folate in serum and whole blood.

Table 1: Comparison of Linearity and Imprecision for Serum Folate Analysis

MethodLinearity Range (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Microbiological Assay 0.005 - 0.15< 5< 5
Abbott Architect (CMIA) 1.6 - 20.01.89 - 4.848.58 - 10.25
Roche Cobas (ECLIA) 2.0 - 20.0≤ 6.0≤ 10.0
LC-MS/MS 0.25 - 19.95.0 - 9.93.3 - 9.5

CV: Coefficient of Variation; CMIA: Chemiluminescent Microparticle Immunoassay; ECLIA: Electrochemiluminescence Immunoassay.

Table 2: Correlation of Different Methods with the Microbiological Assay for Serum Folate

Comparison MethodCorrelation Coefficient (r)
Abbott Architect (CMIA) 0.95
Roche Cobas (ECLIA) > 0.97
LC-MS/MS 0.97

Experimental Protocols

Detailed methodologies for the key folate analysis techniques are provided below to facilitate reproducibility and informed method selection.

Microbiological Assay (Lactobacillus rhamnosus)

The microbiological assay measures the growth of Lactobacillus rhamnosus, a microorganism that requires folate for proliferation. The turbidity of the bacterial suspension is proportional to the folate concentration in the sample.

Protocol:

  • Sample Preparation:

    • For serum/plasma: Dilute samples with 0.1 M phosphate (B84403) buffer (pH 6.8) containing 10 mg/mL ascorbic acid.

    • For whole blood: Lyse a known volume of whole blood with a 1% ascorbic acid solution. Incubate for 90 minutes at room temperature, protected from light, to allow for the release of folate from red blood cells.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of prepared sample or folate standard to each well.

    • Adjust the volume in each well to 300 µL with the phosphate buffer/ascorbic acid solution.

    • Perform six serial dilutions for each sample and standard.

    • Add 150 µL of L. rhamnosus culture medium to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the absorbance (turbidity) at 590 nm using a microplate reader.

    • Construct a standard curve from the absorbance readings of the folate standards.

    • Determine the folate concentration of the samples by interpolating their absorbance values on the standard curve.

Chemiluminescent Immunoassay (CMIA) - Example: Abbott Architect

This automated assay involves a competitive binding reaction between folate in the sample and a labeled folate derivative for a limited number of folate binding protein (FBP) sites on microparticles.

Protocol:

  • Pre-treatment:

  • Immunoassay Reaction:

    • The pre-treated sample is combined with FBP-coated paramagnetic microparticles. Folate from the sample binds to these microparticles.

    • After a wash step, an acridinium-labeled pteroic acid conjugate is added, which binds to the unoccupied FBP sites.

  • Signal Detection:

    • Pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction.

    • The resulting light emission is measured as relative light units (RLUs). The amount of light is inversely proportional to the concentration of folate in the sample.

  • Calibration and Quantification:

    • A multi-point calibration curve is used to convert the RLU values to folate concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to differentiate between various folate vitamers.

Protocol:

  • Sample Preparation:

    • Protein Precipitation: Add methanol (B129727) containing an internal standard (e.g., ¹³C₅-folic acid) to the serum or whole blood hemolysate to precipitate proteins.

    • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 or similar reversed-phase column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate the folate vitamers.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the target folate vitamers and the internal standard.

  • Data Analysis:

    • Quantify the folate vitamers by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.

Visualizing the Processes

To further clarify the relationships and workflows, the following diagrams have been generated.

Folate_Metabolism cluster_legend Key Enzymes Folic_Acid Folic Acid (PteGlu) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methenyl_THF 5,10-Methenyl-THF THF->Methenyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Thymidylate Synthase Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Purine_Synthesis Purine Synthesis Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Formyl_THF->Purine_Synthesis DHFR_leg DHFR: Dihydrofolate Reductase MTHFR_leg MTHFR: Methylene-THF Reductase

Caption: Simplified overview of the folate metabolism pathway.

Assay_Workflows cluster_MA Microbiological Assay cluster_CMIA Chemiluminescent Immunoassay cluster_LCMS LC-MS/MS MA_Start Sample Preparation MA_Dilution Serial Dilution MA_Start->MA_Dilution MA_Incubation Incubation with L. rhamnosus MA_Dilution->MA_Incubation MA_Read Measure Absorbance MA_Incubation->MA_Read MA_Calc Calculate Concentration MA_Read->MA_Calc CMIA_Start Sample Pre-treatment (Automated) CMIA_Reaction Immuno-reaction (Competitive) CMIA_Start->CMIA_Reaction CMIA_Signal Chemiluminescent Signal Generation CMIA_Reaction->CMIA_Signal CMIA_Detect Detect Light (RLU) CMIA_Signal->CMIA_Detect CMIA_Calc Calculate Concentration CMIA_Detect->CMIA_Calc LCMS_Start Sample Preparation (Protein Precipitation) LCMS_Sep Chromatographic Separation (LC) LCMS_Start->LCMS_Sep LCMS_Detect Mass Spectrometric Detection (MS/MS) LCMS_Sep->LCMS_Detect LCMS_Calc Calculate Concentration LCMS_Detect->LCMS_Calc

Caption: High-level experimental workflows for folate analysis methods.

Conclusion

The choice of a folate analysis method depends on the specific requirements of the study. The microbiological assay, while labor-intensive, remains a reliable reference method. Automated immunoassays offer high throughput and ease of use, making them suitable for clinical laboratories. LC-MS/MS provides the highest specificity and the ability to measure individual folate vitamers, which is invaluable for detailed metabolic studies. This guide provides the necessary data and protocols to make an informed decision based on the analytical performance and practical considerations of each technique.

Performance Verification of Automated Folate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a variety of applications, from nutritional status assessment to monitoring therapeutic interventions. The automation of folate assays has significantly improved throughput and precision in clinical and research laboratories. This guide provides an objective comparison of the performance of several leading automated folate assays, supported by experimental data and detailed methodologies.

Comparative Performance of Automated Folate Assays

The selection of an automated folate assay requires careful consideration of its analytical performance characteristics. The following tables summarize quantitative data from various studies, including a 2022 comparative study and publicly available data from manufacturers and regulatory bodies. The primary technologies employed in these automated systems are chemiluminescent immunoassays (CLIA) and electrochemiluminescence immunoassays (ECLIA).

Table 1: Precision of Automated Folate Assays

Analyzer SystemSample TypeAnalyte LevelWithin-Run/Repeatability (%CV)Within-Laboratory/Total Precision (%CV)Citation(s)
Abbott Alinity ci SerumLow4.84%10.25%[1][2]
SerumMedium3.41%8.58%[1][2]
SerumHigh1.89%9.13%[1][2]
Roche Cobas e801 SerumN/AMeets SpecificationMeets Specification[3]
Siemens Atellica IM Serum1.42 ng/mL3.5%5.6%[4]
Serum4.13 ng/mL2.4%5.9%[4]
Serum9.23 ng/mL2.6%6.5%[4]
Whole BloodN/AMeets SpecificationMeets Specification[4]
Beckman Coulter DxI 9000 Serum≤ 2.0 ng/mLSD: 0.08–0.09SD: 0.10–0.21[5]
Serum> 2.0 ng/mL1.6%–2.7%2.2%–4.4%[5]
HemolysateN/AN/A1.9%–4.9%[5]
Mindray CL-6000i SerumN/AMeets SpecificationMeets Specification[3]

CV: Coefficient of Variation; SD: Standard Deviation; N/A: Not Available in cited sources.

Table 2: Linearity and Detection Limits of Automated Folate Assays

Analyzer SystemAnalytical Measuring Range (Serum)Limit of Quantitation (LoQ)Limit of Detection (LoD)Citation(s)
Abbott Alinity ci Not SpecifiedNot SpecifiedNot Specified[6][7]
Roche Cobas e801 2.72-45.4 nmol/L (1.2-20.0 ng/mL)4.54 nmol/L (2.0 ng/mL)Not Specified[8]
Siemens Atellica IM 0.56 - 24 ng/mL≤ 0.56 ng/mLNot Specified[4]
Beckman Coulter DxI 9000 2.0 - 24.8 ng/mL< 2.0 ng/mL1.0 ng/mL[5]
Mindray CL-6000i Not SpecifiedNot SpecifiedNot Specified[3]

Table 3: Method Comparison of Automated Folate Assays vs. Reference Method (ID-LC-MS/MS)

Analyzer SystemMean Relative Bias (%)Correlation Coefficient (r)Citation(s)
Abbott Alinity i2000 40.33%> 0.97[3]
Roche Cobas -9.85%> 0.97[3]
Beckman Coulter Access 23.95%> 0.97[3]
Mindray CL-6000i 10.99%> 0.97[3]

ID-LC-MS/MS: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry

The Role of Folate in One-Carbon Metabolism

Folate is a crucial B-vitamin that acts as a coenzyme in the transfer of one-carbon units. This process, known as one-carbon metabolism, is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes. Deficiencies in folate can lead to megaloblastic anemia, neural tube defects in newborns, and an increased risk of cardiovascular disease. The diagram below illustrates the central role of tetrahydrofolate (THF), the active form of folate, in these critical pathways.

Folate_Metabolism cluster_cycle Folate Cycle cluster_synthesis Biosynthesis Pathways cluster_methylation Methylation Cycle THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Purines Purine Synthesis (for DNA/RNA) THF->Purines GAR/AICAR Transformylase DHF Dihydrofolate (DHF) DHF->THF DHFR CH2_THF->DHF TS CH3_THF 5-Methyl-THF CH2_THF->CH3_THF MTHFR dTMP Thymidylate Synthesis (dTMP for DNA) CH2_THF->dTMP CH3_THF->THF Hcy Homocysteine CH3_THF->Hcy Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Reactions SAH->Hcy Hcy->Met Methionine Synthase (MS) + Vit B12 Folic_Acid Folic Acid (Diet/Supplement) Folic_Acid->DHF DHFR

Folate one-carbon metabolism pathway.

Experimental Protocols for Performance Verification

Standardized protocols are essential for the accurate verification of assay performance. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

General Workflow for Automated Folate Analysis

The typical workflow for analyzing patient samples for folate concentration involves several key steps from sample receipt to the final result. The process differs slightly for serum/plasma versus whole blood samples, with the latter requiring an additional lysis step to release folate from red blood cells.

Assay_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis start Sample Receipt (Serum/Plasma or Whole Blood) centrifuge Centrifugation (if needed) start->centrifuge end Result Reporting & Verification split Sample Type? centrifuge->split serum_path split->serum_path Serum/ Plasma rbc_path split->rbc_path Whole Blood incubation Incubate to Lyse RBCs & Convert Polyglutamates pretreatment On-Analyzer Pre-treatment (Release Folate from Binding Proteins) hemolysis Hemolysis Step (Add Lysis Reagent, e.g., Ascorbic Acid) rbc_path->hemolysis hemolysis->incubation incubation->pretreatment assay Competitive Immunoassay (Binding, Wash, Signal Generation) pretreatment:s->assay:n detection Signal Detection (e.g., RLU) assay:s->detection:n calculation Concentration Calculation (Based on Calibration Curve) detection:s->calculation:n calculation:s->end:n

General workflow for automated folate assays.

1. Precision (Repeatability and Within-Laboratory Precision)

  • Objective: To determine the random error of the assay under different conditions.

  • Protocol (based on CLSI EP05-A3):

    • Select at least two levels of patient-derived samples or quality control materials (e.g., low, medium, and high folate concentrations).

    • For repeatability (within-run precision), analyze each sample in at least 20 replicates within a single run.

    • For within-laboratory precision, analyze each sample in duplicate, in two separate runs per day, over a period of 20 days.

    • Ensure that variables such as operators, reagent lots, and calibrator lots are varied over the 20-day period to capture different sources of random error.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for both repeatability and within-laboratory precision for each concentration level.

2. Linearity

  • Objective: To verify the assay's ability to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol (based on CLSI EP06-A):

    • Prepare a set of at least five samples spanning the analytical measurement range of the assay. This is typically done by mixing low- and high-concentration patient pools in different ratios.

    • Assay each sample in replicate (e.g., triplicate).

    • Plot the mean measured values against the expected (theoretical) concentrations.

    • Perform a linear regression analysis. The assay is considered linear if the observed values do not deviate from the best-fit line by more than a predefined allowable bias.[9]

3. Limit of Detection (LoD) and Limit of Quantitation (LoQ)

  • Objective: To determine the lowest concentration of folate that the assay can reliably detect (LoD) and accurately quantify (LoQ).

  • Protocol (based on CLSI EP17-A2):

    • Limit of Blank (LoB): Measure at least 60 replicates of a blank sample (a sample with no folate). The LoB is typically calculated as the mean of the blank results plus 1.645 times the standard deviation.[10][11][12][13]

    • Limit of Detection (LoD): Analyze several low-level samples (typically 4-6 samples) in multiple replicates (e.g., 60 replicates over several days). The LoD is the lowest concentration at which the analyte can be detected with 95% probability.[10][11][12][13]

    • Limit of Quantitation (LoQ): Analyze a series of low-concentration samples in replicate. The LoQ is defined as the lowest concentration that meets a predefined goal for total error or imprecision (e.g., a %CV of ≤20%).[5][10][11][12][13]

4. Interference

  • Objective: To assess the impact of potentially interfering substances (e.g., hemoglobin, bilirubin, lipids, biotin) on the accuracy of the folate assay.

  • Protocol (based on CLSI EP07-A2):

    • Prepare a patient sample pool with a known folate concentration (typically at a medically relevant decision level).

    • Divide the pool into a "test" sample and a "control" sample.

    • Spike the "test" sample with a high concentration of the potential interfering substance. Spike the "control" sample with the same volume of diluent.

    • Measure the folate concentration in both the test and control samples in replicate.

    • Calculate the difference in results. Interference is considered significant if the bias between the test and control samples exceeds a predefined limit.[14][15][16][17][18]

5. Method Comparison

  • Objective: To compare the results of the automated assay against a reference method (e.g., ID-LC-MS/MS) or another established automated method.

  • Protocol (based on CLSI EP09c):

    • Select a minimum of 40 patient samples with folate concentrations distributed across the analytical measurement range.

    • Analyze each sample using both the new (test) method and the comparative method.

    • Plot the results of the test method against the comparative method.

    • Perform statistical analysis, such as Passing-Bablok or Deming regression, to determine the slope, intercept, and correlation coefficient (r).

    • Use a Bland-Altman plot to visualize the agreement and identify any systematic bias between the two methods.[3]

References

The Gold Standard of Quantification: Unveiling the Advantages of ¹³C,¹⁵N Labeling Over Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is paramount. While deuterated standards have been widely used, a growing body of evidence highlights the superior performance of stable isotope-labeled (SIL) internal standards incorporating carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of ¹³C,¹⁵N-labeling and guide the selection of the most appropriate internal standard for your analytical needs.

The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to mimic the behavior of the analyte of interest, thereby correcting for variability during sample preparation, chromatography, and ionization.[1] An ideal internal standard should co-elute with the analyte and exhibit the same response to matrix effects.[2] It is in these critical aspects that ¹³C,¹⁵N-labeled standards consistently outperform their deuterated counterparts.

Key Performance Differences: ¹³C,¹⁵N-Labeled vs. Deuterated Standards

Feature¹³C,¹⁵N-Labeled StandardsDeuterated (²H) StandardsImpact on Data Quality
Chromatographic Co-elution Excellent: Co-elute perfectly with the unlabeled analyte.[2][3]Often compromised: Exhibit retention time shifts (isotope effect), leading to partial or complete separation from the analyte.[4][5]Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate and precise quantification.[2]
Isotopic Stability Excellent: ¹³C and ¹⁵N isotopes are integrated into the carbon-nitrogen backbone and are not susceptible to back-exchange.[6]Variable: Deuterium (B1214612) labels, especially those on heteroatoms or activated carbon positions, can be prone to back-exchange with hydrogen from the solvent, altering the standard's concentration.[6]Stable labeling guarantees the integrity of the internal standard throughout the analytical process, preventing quantification errors.
Matrix Effect Compensation Superior: Due to perfect co-elution, they provide the most accurate compensation for ion suppression or enhancement.[2][7]Potentially inadequate: Chromatographic separation can lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components, compromising quantification.[5]Accurate matrix effect compensation is crucial for reliable results, especially in complex biological matrices.
Chemical and Physical Properties Virtually identical to the native analyte.Slight differences in physicochemical properties (e.g., lipophilicity) due to the C-D bond being shorter and stronger than the C-H bond.[4]Identical properties ensure that the internal standard behaves identically to the analyte during sample extraction and chromatography.
Cost Generally higher due to more complex synthesis.[6]Often less expensive and more readily available.[5]While cost is a consideration, the potential for inaccurate data and failed experiments with deuterated standards can lead to higher long-term costs.

The Deuterium Isotope Effect: A Critical Limitation

The primary drawback of deuterated standards is the "chromatographic deuterium isotope effect," which results in a retention time shift relative to the unlabeled analyte.[4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in molecular size and polarity.[4] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[4]

This separation, even if minor, can have significant consequences. If the analyte and the deuterated standard elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[5] This ultimately undermines the primary purpose of the internal standard, resulting in inaccurate and imprecise quantification.[2]

Experimental Evidence: The Superiority of ¹³C Labeling

A study comparing ¹³C-labeled and deuterated internal standards for the analysis of amphetamine and methamphetamine using UPLC-MS/MS demonstrated the clear advantage of ¹³C labeling. The ¹³C-labeled standards co-eluted perfectly with their respective analytes under various chromatographic conditions, while the deuterated standards showed slight separation.[2] This improved co-elution resulted in better compensation for ion suppression effects when using the ¹³C-labeled standards.[2]

Another investigation into the quantification of methyl cellulose (B213188) patterns found that while both ¹³CH₃ and CD₃ labeling were equivalent in direct infusion experiments, ¹³CH₃ was superior in LC-MS analysis with a gradient. The partial separation of deuterated isotopologs led to distortions in the measured distribution.[5]

Experimental Protocols

To empower researchers to validate the performance of their internal standards, we provide the following detailed experimental protocols.

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To determine the retention time difference between an analyte and its isotopically labeled internal standard.

Methodology:

  • Prepare Solutions: Prepare separate solutions of the analyte and the internal standard (both ¹³C,¹⁵N-labeled and deuterated, if available) at a known concentration in a suitable solvent. Also, prepare a mixed solution containing both the analyte and the internal standard.

  • LC-MS/MS Analysis:

    • Inject the individual solutions and the mixed solution onto the LC-MS/MS system.

    • Use a high-resolution chromatography method to maximize the separation potential.

    • Monitor the specific mass transitions for the analyte and the internal standard.

  • Data Analysis:

    • Determine the retention time at the apex of the chromatographic peak for the analyte and each internal standard from the individual injections.

    • Overlay the chromatograms from the mixed solution to visually inspect for any separation.

    • Calculate the difference in retention time (ΔRT) between the analyte and each internal standard. A ΔRT of zero indicates perfect co-elution.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement and evaluate the internal standard's ability to compensate for it.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Matrix Effect (ME %): Calculate the matrix effect using the following formula:

      A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (RE %): Calculate the extraction recovery using:

    • Internal Standard Normalized Matrix Effect: Calculate the matrix effect for both the analyte and the internal standard. An ideal internal standard will have a similar ME % to the analyte, indicating effective compensation.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams, generated using the Graphviz DOT language, depict a typical experimental workflow and a relevant metabolic pathway where stable isotope labeling is crucial.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Results Quant->Report

Caption: A generalized workflow for quantitative analysis using an internal standard.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose ¹³C₆-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PYR Pyruvate F16BP->PYR AcCoA Acetyl-CoA PYR->AcCoA CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinate AKG->SUC MAL Malate SUC->MAL MAL->CIT Gln ¹⁵N₂-Glutamine Glu Glutamate Gln->Glu Glu->AKG

Caption: Tracing ¹³C and ¹⁵N isotopes through central carbon metabolism.

Conclusion: A Clear Choice for Uncompromised Data Quality

References

Assessing the Absolute Bioavailability of Folic Acid: A Comparison of Dual-Label Isotope Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of folic acid's absolute bioavailability is paramount in nutritional science and drug development. The dual-label stable isotope method stands as a gold-standard technique, offering high precision by using a simultaneous intravenous administration of a differently labeled folate as a reference. This guide provides a comparative overview of experimental protocols and presents key data from studies utilizing this methodology.

Experimental Protocols: A Comparative Overview

The dual-label stable isotope technique involves the concurrent administration of an oral dose of folic acid labeled with one isotope (e.g., ¹³C) and an intravenous dose labeled with another (e.g., ²H). This allows for the direct comparison of the fate of the orally administered folate to the 100% bioavailable intravenous dose, thereby enabling the calculation of absolute bioavailability. Key experimental parameters from representative studies are summarized below.

ParameterStudy 1Study 2Study 3
Oral Isotope & Dose [¹³C₆]-Folic Acid (225 µg)[¹³C₅]-Folic Acid (1010 nmol)[¹³C₆]-Hexaglutamyl Folic Acid (~50 nmol) & [¹³C₁₁]-Monoglutamyl Folic Acid (~50 nmol) daily for 28 days
Intravenous Isotope & Dose [²H₄]-Folic Acid (100 µg)[²H₂]-Folic Acid (226 nmol)Not applicable (relative bioavailability study)
Subjects 15 healthy womenAdult subjects (n= not specified)20 healthy subjects (20-50 y)
Sample Collection Urine collected for 48 hoursPlasma samples collected up to 4 hours post-dose; Urine collected for 24 hoursPlasma samples collected on day 28
Analytical Method Gas Chromatography/Mass Spectrometry (GC/MS) of urinary folateIsotopic enrichment in plasma and urine measuredLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of plasma 5-methyltetrahydrofolate
Primary Outcome Urinary Excretion Ratio (UER)Plasma kinetics and urinary excretion ratioRatio of labeled isotopes in plasma 5-methyltetrahydrofolate

Quantitative Data Summary

The primary outcome measure in many dual-label studies is the Urinary Excretion Ratio (UER), which is the ratio of the percentage of the oral dose excreted in urine to the percentage of the intravenous dose excreted. However, a key finding from several studies is that the oral and intravenous forms of folic acid may be handled differently by the body, making the determination of "absolute" bioavailability challenging. Instead, the method is often used to determine the "relative" bioavailability of folic acid from different food matrices compared to a reference oral dose.

Food MatrixRelative Bioavailability (%)Key Findings
White Bread 71% (relative to capsules)The food matrix can inhibit the absorption of folic acid.[1]
Bran Flakes 37% (relative to capsules)Cereal-based vehicles may significantly reduce the bioavailability of fortificant folic acid.[1]
Pectin-Coated Fortified Rice 68.7% (relative to aqueous solution)Edible coatings may affect the bioavailability of folic acid from fortified rice.
Uncoated Fortified Rice 86.5% (relative to aqueous solution)The coating on the fortified rice premix appeared to lower the bioavailability of the folic acid.

Visualizing the Methodology and Metabolism

To better understand the experimental process and the metabolic fate of folic acid, the following diagrams illustrate the key workflows and pathways.

ExperimentalWorkflow cluster_preparation Subject Preparation cluster_administration Isotope Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Subject Screening Subject Screening Folate Saturation (Optional) Folate Saturation (Optional) Subject Screening->Folate Saturation (Optional) Overnight Fast Overnight Fast Folate Saturation (Optional)->Overnight Fast Oral Dose\n([¹³C]-Folic Acid) Oral Dose ([¹³C]-Folic Acid) Overnight Fast->Oral Dose\n([¹³C]-Folic Acid) IV Dose\n([²H]-Folic Acid) IV Dose ([²H]-Folic Acid) Overnight Fast->IV Dose\n([²H]-Folic Acid) Blood Samples\n(Time course) Blood Samples (Time course) Oral Dose\n([¹³C]-Folic Acid)->Blood Samples\n(Time course) Urine Samples\n(24-48h) Urine Samples (24-48h) Oral Dose\n([¹³C]-Folic Acid)->Urine Samples\n(24-48h) IV Dose\n([²H]-Folic Acid)->Blood Samples\n(Time course) IV Dose\n([²H]-Folic Acid)->Urine Samples\n(24-48h) Sample Preparation Sample Preparation Blood Samples\n(Time course)->Sample Preparation Urine Samples\n(24-48h)->Sample Preparation LC-MS/MS or GC/MS Analysis LC-MS/MS or GC/MS Analysis Sample Preparation->LC-MS/MS or GC/MS Analysis Quantification of Labeled Folates Quantification of Labeled Folates LC-MS/MS or GC/MS Analysis->Quantification of Labeled Folates Calculate Urinary Excretion Ratio Calculate Urinary Excretion Ratio Quantification of Labeled Folates->Calculate Urinary Excretion Ratio Calculate Bioavailability Calculate Bioavailability Calculate Urinary Excretion Ratio->Calculate Bioavailability Determine Plasma Kinetics (AUC) Determine Plasma Kinetics (AUC) Determine Plasma Kinetics (AUC)->Calculate Bioavailability

Caption: Experimental workflow for a dual-label stable isotope study of folic acid bioavailability.

FolicAcidMetabolism Folic Acid (PteGlu) Folic Acid (PteGlu) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (PteGlu)->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dTMP dTMP 5,10-Methylene-THF->dTMP 5-Methyl-THF->Tetrahydrofolate (THF) Methionine Methionine 5-Methyl-THF->Methionine Homocysteine Homocysteine Homocysteine->Methionine Methionine Synthase dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Caption: Simplified metabolic pathway of folic acid.

Detailed Experimental Protocol: Representative Study

Objective: To determine the bioavailability of folic acid from fortified bread using a dual-label stable isotope method.

1. Subject Recruitment and Preparation:

  • Healthy adult volunteers are recruited.

  • Subjects undergo a screening process to ensure they meet inclusion criteria (e.g., no gastrointestinal diseases, not taking folate supplements).

  • Participants may be asked to consume a low-folate diet for a period before the study day to standardize baseline folate status.

  • Subjects arrive at the clinical research facility after an overnight fast.

2. Isotope Administration:

  • An intravenous catheter is placed for blood sampling and administration of the labeled intravenous dose.

  • A baseline blood sample is collected.

  • An oral dose of [¹³C₆]-folic acid (e.g., 225 µg) is administered, incorporated into a standardized meal (e.g., white bread).

  • Simultaneously or immediately following the oral dose, an intravenous dose of [²H₄]-folic acid (e.g., 100 µg) is administered.

3. Sample Collection:

  • Serial blood samples are collected at specific time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours) to determine the plasma concentration-time profile of the labeled folates.

  • All urine is collected for a 48-hour period following the administration of the doses. The total volume is recorded, and aliquots are stored for analysis.

4. Sample Analysis:

  • Plasma and urine samples are processed and stored frozen until analysis.

  • The concentrations of [¹³C₆]-folate and [²H₄]-folate in plasma and urine are determined using a sensitive and specific analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).

5. Data Analysis and Bioavailability Calculation:

  • The total amount of each labeled folate excreted in the urine over 48 hours is calculated.

  • The percentage of the administered oral and intravenous dose excreted in the urine is determined.

  • The Urinary Excretion Ratio (UER) is calculated as:

    • UER = (% of oral [¹³C₆]-folic acid dose excreted) / (% of intravenous [²H₄]-folic acid dose excreted)

  • The relative bioavailability of folic acid from the bread is calculated by comparing its UER to the UER of a reference oral dose of folic acid in a capsule.

  • For plasma data, the Area Under the Curve (AUC) for the concentration-time profile of each labeled folate is calculated. The ratio of the dose-normalized AUC for the oral and intravenous isotopes can also be used to estimate bioavailability.

Conclusion

The dual-label stable isotope method is a powerful tool for assessing the relative bioavailability of folic acid from different foods and formulations. While challenges exist in determining absolute bioavailability due to potential differences in the metabolic handling of oral and intravenous folic acid, the technique provides invaluable data for researchers, nutritionists, and professionals in the food and pharmaceutical industries. The detailed protocols and comparative data presented in this guide offer a solid foundation for designing and interpreting studies aimed at understanding and optimizing folic acid delivery and efficacy.

References

A Researcher's Guide to Serum Folate Determination: A Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of total folate in serum is crucial for a wide range of applications, from nutritional assessment to clinical diagnostics and therapeutic monitoring. This guide provides an objective comparison of the three principal analytical methods employed for this purpose: the microbiological assay, the competitive protein binding assay, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data, this document outlines the performance characteristics, detailed protocols, and operational workflows of each technique to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Quantitative Comparison of Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the microbiological assay, competitive protein binding assays, and LC-MS/MS for the determination of total folate in serum.

Performance CharacteristicMicrobiological AssayCompetitive Protein Binding Assay (Immunoassay)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) which is proportional to the folate concentration.[1]Folate in the sample competes with a labeled folate analog for binding to a specific folate binding protein.[2]Directly measures individual folate vitamers based on their mass-to-charge ratio after chromatographic separation.[3]
Sensitivity (LOD/LOQ) LOD: Not consistently reported, but sensitive enough for deficiency screening.LOD: ~0.6 ng/mL; LOQ: ~2.0 ng/mL (Architect Folate Assay).[4]LOD: ≤0.3 nmol/L (~0.13 ng/mL).[5]
Precision (CV%) Intra-assay CV: <5%; Inter-assay CV: <5%.[6]Intra-assay CV: 1.5-9.1%; Inter-assay CV: 3.4-8.1%.[7]Total Imprecision: 2.8-3.6% for 5-methylTHF.[5]
Accuracy (Recovery %) Good recovery of added folic acid.[6]97.5% to 104.8%.[4]Mean Recovery: 99.4 ± 3.6% for 5-methylTHF.[5]
Specificity Measures all biologically active folate forms.[8] Can be susceptible to interference from antibiotics.Generally good, but can show cross-reactivity with different folate forms. Hemolysis can cause falsely elevated results.[4]High specificity, capable of distinguishing between different folate vitamers and their oxidation products.[9]
Linearity Good correlation with traditional assays (r = 0.975).[6]Linear range of 1.6 to 20.0 ng/mL (Architect Folate Assay).[4]Linear over a wide concentration range (e.g., 25 pg/mL to 1000 ng/mL).[10]
Throughput Lower throughput, requires incubation period.High throughput, suitable for automation.[11]High throughput with modern automated sample preparation systems.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are the detailed protocols for each of the three key methods for determining total folate in serum.

Microbiological Assay

The microbiological assay is the traditional "gold standard" method and relies on the growth of the folate-dependent bacterium Lactobacillus rhamnosus (formerly Lactobacillus casei).

Materials:

  • 96-well microtiter plates

  • Microtiter plate reader

  • Incubator (37°C)

  • Lactobacillus rhamnosus (chloramphenicol-resistant strain recommended)

  • Folic acid standard

  • Folic acid casei medium

  • Ascorbic acid

  • Serum samples and quality control materials

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of folic acid standard.

    • Create a series of working standards by diluting the stock solution.

    • Dilute serum samples and quality controls with a 0.5% (w/v) sodium ascorbate (B8700270) solution to protect folate from oxidation.[12]

  • Inoculation and Incubation:

    • Pipette the prepared standards, samples, and controls into the wells of a 96-well microtiter plate.

    • Add the Lactobacillus rhamnosus inoculum suspended in the folic acid casei medium to each well.

    • Seal the plates and incubate at 37°C for 18-24 hours.[12]

  • Measurement and Analysis:

    • After incubation, measure the turbidity (optical density) of each well using a microtiter plate reader at a wavelength of 590 nm.[12]

    • Construct a standard curve by plotting the optical density against the concentration of the folic acid standards.

    • Determine the folate concentration in the serum samples by interpolating their optical density readings from the standard curve.

Competitive Protein Binding Assay (Automated Immunoassay)

These assays are widely used in clinical laboratories due to their ease of use and high throughput. The principle involves the competition between folate in the serum sample and a labeled folate for a limited number of binding sites on a folate-binding protein.

Materials:

  • Automated immunoassay analyzer (e.g., Abbott Architect, Roche Cobas)

  • Assay-specific reagent kits (containing folate binding protein-coated microparticles, labeled folate conjugate, and pretreatment reagents)

  • Calibrators and controls

  • Serum samples

Procedure:

  • Sample Pre-treatment:

    • Serum samples are automatically pre-treated within the analyzer to release folate from endogenous binding proteins. This often involves the use of reagents like dithiothreitol (B142953) (DTT) and potassium hydroxide (B78521) (KOH).[4]

  • Competitive Binding Reaction:

    • The pre-treated sample is incubated with folate binding protein (FBP) coated paramagnetic microparticles. Folate from the sample binds to the FBP.[4]

    • A labeled folate conjugate (e.g., acridinium-labeled pteroic acid) is added and binds to the unoccupied sites on the FBP-coated microparticles.[4]

  • Signal Detection and Quantification:

    • The microparticles are washed to remove unbound material.

    • A trigger solution is added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of folate in the sample.[4]

    • The analyzer measures the relative light units (RLUs) and calculates the folate concentration based on a previously established calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that allows for the simultaneous quantification of different folate vitamers.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Folate vitamer standards (e.g., 5-methyltetrahydrofolate, folic acid) and stable isotope-labeled internal standards

  • Sample preparation reagents (e.g., ascorbic acid, protein precipitation agents like methanol (B129727) or acetonitrile)

  • Serum samples

Procedure:

  • Sample Preparation:

    • To 200 µL of serum, add an internal standard solution containing stable isotope-labeled folate vitamers.[10]

    • Precipitate proteins by adding a solvent like methanol or acetonitrile (B52724) containing an antioxidant such as ascorbic acid.[2]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[2]

  • Chromatographic Separation:

    • Inject the reconstituted sample into the LC system.

    • Separate the different folate vitamers on an analytical column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Mass Spectrometric Detection and Quantification:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The folate vitamers are ionized (typically using electrospray ionization - ESI) and fragmented.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.

    • Quantify the concentration of each folate vitamer by comparing the peak area ratio of the analyte to its internal standard against a calibration curve constructed from the standards.

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described methods.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serum Serum Sample dilution Dilution with Ascorbate serum->dilution standards Folic Acid Standards standards->dilution plating Pipette into 96-well Plate dilution->plating inoculation Add L. rhamnosus & Medium plating->inoculation incubation Incubate at 37°C inoculation->incubation measurement Measure Turbidity (OD) incubation->measurement analysis Calculate Concentration measurement->analysis

Caption: Workflow for the Microbiological Assay.

CPBA_Workflow cluster_auto Automated Analyzer cluster_output Output sample_loading Load Serum Sample pretreatment Pre-treatment (Release Folate) sample_loading->pretreatment binding Competitive Binding with Labeled Folate pretreatment->binding washing Wash Unbound Components binding->washing signal Chemiluminescent Signal Generation washing->signal detection Detect Light Signal signal->detection calculation Calculate Folate Concentration detection->calculation

Caption: Workflow for the Competitive Protein Binding Assay.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample + Internal Standard precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification

Caption: Workflow for the LC-MS/MS Method.

References

A Comparative Guide to Establishing Limits of Detection and Quantification for Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of folic acid is paramount for quality control, pharmacokinetic studies, and ensuring product efficacy. A critical aspect of validating any analytical method is establishing its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[1][2][3][4]

This guide provides an objective comparison of common analytical methods for folic acid quantification, focusing on their reported LOD and LOQ values. It also details the experimental protocols for key techniques and outlines the general methodology for determining these crucial validation parameters.

Methodologies for Determining LOD and LOQ

The International Council for Harmonisation (ICH) Q2(R1) guideline outlines several common and accepted methods for determining the LOD and LOQ.[1][5] The choice of method depends on whether the analytical procedure is instrumental or non-instrumental and its noise characteristics.

  • Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected. This approach is primarily used for LOD determination.

  • Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise.[2] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[3] This involves comparing the signal from samples with low concentrations of the analyte to the background noise of blank samples.

  • Based on the Standard Deviation of the Response and the Slope: This is a more statistical and commonly used approach for instrumental methods. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements, the residual standard deviation of a regression line, or the standard deviation of the y-intercept of the regression line.[2][3]

    • S is the slope of the calibration curve.

Comparative Performance of Analytical Methods for Folic Acid

The sensitivity of folic acid analysis, and therefore the achievable LOD and LOQ, is highly dependent on the analytical technique employed. Methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer significantly lower detection and quantification limits compared to spectrophotometric methods. The choice of method should be guided by the specific requirements of the application, such as the expected concentration of folic acid in the sample matrix and the required level of sensitivity.

Below is a summary of reported LOD and LOQ values for folic acid using various analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-MS/MSNot explicitly stated~0.25 ng/mLHuman Plasma
LC-MS/MSpg/mL levels0.01 ng/mLSerum
UV-Vis Spectrophotometry0.64–0.85 µg/mL1.80–2.85 µg/mLPharmaceutical Solutions
UV-Vis Spectrophotometry0.011 µg/mL0.033 µg/mLSalt
HPLC with Fluorescence DetectionNot explicitly stated2 ng/mL (for folate isoforms)Leafy Vegetables
UPLC vs. HPLCLower with UPLCNot explicitly statedFood Samples

Note: The values presented are derived from various studies and may vary based on the specific instrumentation, experimental conditions, and sample matrix.[6][7][8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for two common methods of folic acid quantification.

High-Sensitivity Analysis by LC-MS/MS

This method is ideal for quantifying trace amounts of folic acid and its metabolites in complex biological matrices like serum or plasma.[6][14]

a) Sample Preparation (Solid Phase Extraction - SPE) [6][15]

  • To 200 µL of serum, add 20 µL of an internal standard mixture.

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid, pH 3.2). Ascorbic acid is used to prevent folate degradation.[15]

  • Vortex for 1 minute and centrifuge for 10 minutes at 13,000 rpm.

  • Condition an SPE plate (e.g., SOLA 10 mg/2mL) with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of SPE sample buffer.[15]

  • Load the supernatant from the centrifuged sample onto the SPE plate.

  • Wash the plate with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).

  • Elute the folates using a solution of acetonitrile, methanol, acetic acid, and ascorbic acid.

  • Dry the eluate under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a water/methanol mixture (e.g., 9:1 v/v).[6]

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

b) Chromatographic and Mass Spectrometric Conditions [6][15][16]

  • System: A UHPLC or HPLC system (e.g., Thermo Scientific Vanquish) coupled to a tandem mass spectrometer (e.g., Thermo Scientific TSQ Quantiva).[6]

  • Column: A C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[15]

  • Mobile Phase: A gradient elution using two mobile phases, such as:

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

  • Flow Rate: 0.4 - 0.6 mL/min.[15][16]

  • Injection Volume: 5 - 10 µL.[6][15]

  • Column Temperature: 30 °C.[15]

  • Autosampler Temperature: 4 °C.[15]

  • Detection: Electrospray ionization (ESI) in positive or negative ion mode, with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[15]

Routine Analysis by UV-Vis Spectrophotometry

This method is simpler, more cost-effective, and suitable for quantifying folic acid in pharmaceutical formulations where concentrations are higher.[9][11][12]

a) Sample Preparation

  • Accurately weigh and transfer a quantity of powdered tablets or the contents of capsules equivalent to about 100 mg of folic acid into a 100 mL volumetric flask.

  • Dissolve the sample in 0.1 M Sodium Hydroxide (NaOH) solution and make up to the mark with the same solvent.[12][17]

  • Filter the solution to remove any insoluble excipients.

  • Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from approximately 5 to 50 mg L-1.[12]

  • Prepare a blank solution using 0.1 M NaOH.

b) Spectrophotometric Measurement [10][12][18]

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: 0.1 M NaOH is commonly used as it provides stable and reproducible spectra for folic acid.[12]

  • Wavelength Scan: Scan the standard solutions from 230 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Folic acid typically exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[10][17]

  • Measurement: Measure the absorbance of the blank, standard solutions, and sample solutions at the chosen λmax (e.g., 283 nm or 365 nm).

  • Calibration: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Quantification: Determine the concentration of folic acid in the sample solution from the calibration curve.

Visualizing the Workflow

The process of establishing the LOD and LOQ for an analytical method follows a logical sequence of steps, from initial sample preparation to the final statistical analysis.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare Blank & Low Concentration Standards acquire_data Acquire Data (e.g., Absorbance, Peak Area) prep_standards->acquire_data prep_samples Prepare Spiked Samples (if applicable) prep_samples->acquire_data calc_sd Calculate Standard Deviation (σ) of Blanks acquire_data->calc_sd calc_slope Determine Slope (S) of Calibration Curve acquire_data->calc_slope calc_lod Calculate LOD = 3.3 * (σ / S) calc_sd->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) calc_sd->calc_loq calc_slope->calc_lod calc_slope->calc_loq verify_loq Analyze Samples at LOQ Concentration calc_loq->verify_loq check_accuracy Assess Accuracy & Precision verify_loq->check_accuracy final_report Report LOD & LOQ check_accuracy->final_report

Caption: Workflow for Establishing LOD and LOQ.

References

Evaluating the Robustness of Analytical Methods for Folic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of folic acid is critical in pharmaceutical development and quality control. An essential component of method validation is the assessment of robustness, which evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comparative overview of the robustness of common analytical methods for folic acid, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry. The information presented is based on experimental data from various validation studies and is intended to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Method Robustness

The robustness of an analytical method is determined by assessing its performance under a set of predefined variations in its operational parameters. The following tables summarize the robustness data for HPLC and UV-Visible Spectrophotometric methods for folic acid analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of folic acid. Its robustness is typically evaluated by varying critical chromatographic conditions.

Table 1: Robustness Data for a Folic Acid HPLC Method [1]

Parameter VariedVariationFolic Acid Recovery (%)Retention Time (min)
Column Temperature 23 °C95.1615.252
27 °C94.8912.471
Flow Rate 1.1 mL/min95.0213.015
1.3 mL/min94.9511.098
Wavelength 252 nm95.1114.125
256 nm94.9814.131
Mobile Phase pH 3.895.0514.138
4.294.9114.121
Mobile Phase Ratio (Phosphate buffer:Methanol) 98:295.1816.245
100:094.8525.417

The data indicates that the HPLC method is robust within the tested parameter variations, with recovery rates remaining around 95%. Retention time shows some variation, as expected, with changes in flow rate, temperature, and mobile phase composition.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for folic acid quantification. Its robustness is often assessed by examining the influence of solvent composition and stability under different conditions.

Table 2: Robustness of a Derivative Spectrophotometric Method for Folic Acid [2][3]

Parameter VariedVariationObservation
Solvent Concentration (NaOH) 0.05 M, 0.1 M, 0.2 MNo significant difference in absorbance spectra.
Brand of Reagent (NaOH) Brand A, Brand B, Brand CNo significant difference in absorbance spectra.
Solution Stability (in 0.1 M NaOH) Protected from light (48h)Stable.
Exposed to light (48h)Degradation observed.
Solution Stability (in 0.27 M Na2CO3) Protected from light (48h)Stable.
Exposed to light (48h)Degradation observed.

This spectrophotometric method demonstrates robustness concerning variations in solvent concentration and the brand of the reagent. However, the stability of the folic acid solution is sensitive to light, indicating that sample handling is a critical factor for this method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are typical experimental protocols for robustness testing of HPLC and UV-Visible Spectrophotometric methods for folic acid.

HPLC Robustness Testing Protocol

This protocol outlines the deliberate variations of chromatographic parameters to assess the robustness of an HPLC method for folic acid analysis.

  • Standard Solution Preparation: Prepare a standard stock solution of folic acid of a known concentration.

  • System Suitability: Before starting the robustness study, ensure the HPLC system meets the system suitability criteria (e.g., tailing factor, theoretical plates) using the nominal method parameters.

  • Parameter Variation:

    • Column Temperature: Analyze the standard solution at the nominal temperature (e.g., 25°C) and at ±2°C (23°C and 27°C).

    • Flow Rate: Analyze the standard solution at the nominal flow rate (e.g., 1.2 mL/min) and at ±0.1 mL/min (1.1 mL/min and 1.3 mL/min).

    • Detection Wavelength: Analyze the standard solution at the nominal wavelength (e.g., 254 nm) and at ±2 nm (252 nm and 256 nm).

    • Mobile Phase pH: Prepare mobile phases with the pH adjusted to the nominal value (e.g., 4.0) and at ±0.2 pH units (3.8 and 4.2). Analyze the standard solution with each mobile phase.

    • Mobile Phase Composition: Vary the ratio of the organic and aqueous phases of the mobile phase by a small amount (e.g., ±2%). Analyze the standard solution with each composition.

  • Data Analysis: For each variation, inject the standard solution in triplicate. Record the retention time, peak area, and calculate the percentage recovery of folic acid. Evaluate the results against the acceptance criteria (e.g., %RSD of recovery should be ≤2%).

UV-Visible Spectrophotometry Robustness Testing Protocol

This protocol describes the evaluation of a spectrophotometric method's robustness by altering solvent conditions and assessing solution stability.

  • Standard Solution Preparation: Prepare a standard stock solution of folic acid in the specified solvent (e.g., 0.1 M NaOH).

  • Parameter Variation:

    • Solvent Concentration: Prepare standard solutions using different concentrations of the solvent (e.g., 0.05 M, 0.1 M, and 0.2 M NaOH).

    • Brand of Reagent: Prepare standard solutions using reagents from different manufacturers.

    • Solution Stability:

      • Light Exposure: Store one set of standard solutions under ambient light and another set protected from light (e.g., in an amber-colored flask).

      • Time: Measure the absorbance of the solutions at different time points (e.g., 0, 24, and 48 hours).

  • Data Analysis: Record the absorbance spectra for each variation. Compare the spectra and absorbance values at the analytical wavelength to determine if there are any significant changes. Statistical analysis, such as ANOVA, can be used to evaluate the significance of the variations.[2]

Visualizing the Workflow

Diagrams can provide a clear and concise overview of the experimental processes. The following diagrams, generated using the DOT language, illustrate the workflows for robustness testing.

HPLC_Robustness_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation prep_std Prepare Folic Acid Standard Solution sys_suit Perform System Suitability Test prep_std->sys_suit var_temp Vary Column Temperature (±2°C) var_flow Vary Flow Rate (±0.1 mL/min) var_wave Vary Wavelength (±2 nm) var_ph Vary Mobile Phase pH (±0.2) var_ratio Vary Mobile Phase Ratio (±2%) analysis Analyze Samples (n=3 for each variation) var_temp->analysis var_flow->analysis var_wave->analysis var_ph->analysis var_ratio->analysis data_eval Evaluate Data (% Recovery, Retention Time) analysis->data_eval report Report Robustness Results data_eval->report

Caption: HPLC robustness testing workflow.

Spectro_Robustness_Workflow cluster_prep_spec Preparation cluster_analysis_spec Analysis & Evaluation prep_std_spec Prepare Folic Acid Standard Solution var_conc Vary Solvent Concentration var_brand Vary Reagent Brand var_stability Assess Solution Stability (Light & Time) analysis_spec Measure Absorbance Spectra var_conc->analysis_spec var_brand->analysis_spec var_stability->analysis_spec data_eval_spec Compare Spectra & Absorbance Values analysis_spec->data_eval_spec report_spec Report Robustness Results data_eval_spec->report_spec

Caption: Spectrophotometry robustness testing workflow.

Conclusion

Both HPLC and UV-Visible Spectrophotometry can be robust methods for the determination of folic acid, provided that the critical parameters are identified and controlled. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. While HPLC offers higher specificity and is less susceptible to interference from excipients, spectrophotometric methods provide a simpler and more economical alternative for routine quality control. It is important to note that direct comparative studies on the robustness of different analytical methods for folic acid are limited, and the data presented here is compiled from individual validation studies. Therefore, a thorough in-house validation is always recommended before implementing any analytical method.

References

Ensuring Analytical Method Integrity: A Comparative Guide to the Use of Certified Reference Materials in Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the validation of analytical methods is paramount to ensure data accuracy, reliability, and reproducibility. Certified Reference Materials (CRMs) serve as a cornerstone of this validation process, providing a benchmark of the highest metrological order. This guide offers an objective comparison of analytical method performance when validated with CRMs versus other alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals who are committed to the highest standards of data quality.

The Critical Role of Certified Reference Materials

Certified Reference Materials are 'controls' or standards used to check the quality and metrological traceability of products, to validate analytical measurement methods, or for the calibration of instruments.[1][2] They are produced under stringent manufacturing procedures and are accompanied by a certificate that specifies the property values, their associated uncertainty, and a statement of metrological traceability.[3][4] In contrast, in-house or non-certified reference materials lack this rigorous characterization and traceability, which can introduce a higher degree of uncertainty into the validation process.

The use of CRMs is integral to compliance with international standards such as ISO/IEC 17025, which governs the competence of testing and calibration laboratories.

Comparative Performance Data

The decision to use a Certified Reference Material over an in-house or other non-certified reference material has a significant impact on the key performance parameters of an analytical method. The following tables summarize the expected performance of a High-Performance Liquid Chromatography (HPLC) method for the analysis of a drug substance when validated using a CRM versus an in-house standard.

Table 1: Comparison of Method Validation Parameters

Performance ParameterMethod Validated with CRMMethod Validated with In-house Standard
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% (potentially wider)
Precision (% RSD - Repeatability) ≤ 1.0%≤ 2.0%
Precision (% RSD - Intermediate) ≤ 2.0%≤ 3.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.99
Traceability Directly traceable to SI unitsNot directly traceable
Uncertainty Low, well-definedHigh, not well-defined

Table 2: Illustrative Experimental Data for Accuracy and Precision

This table presents hypothetical but typical data that illustrates the difference in performance.

ParameterMethod Validated with CRMMethod Validated with In-house Standard
Accuracy (% Recovery)
80% Concentration99.5%97.2%
100% Concentration100.2%101.5%
120% Concentration101.1%103.8%
Average Recovery 100.3% 100.8%
Precision (Repeatability, n=6)
Mean Concentration (mg/mL) 1.0011.012
Standard Deviation 0.0080.019
% RSD 0.8% 1.9%

As the data illustrates, methods validated with CRMs typically exhibit higher accuracy (recovery values closer to 100%) and superior precision (lower % RSD).[5][6] This is a direct result of the low uncertainty and high purity of the CRM, which provides a more reliable "true" value for comparison.

Experimental Protocols

A detailed and robust experimental protocol is essential for successful method validation. The following is a comprehensive protocol for the validation of an HPLC method for the quantification of a drug substance, utilizing a Certified Reference Material.

Protocol: Validation of an HPLC Method for Drug Substance Quantification

1. Objective: To validate the HPLC method for the quantification of Drug X in the bulk drug substance, assessing its accuracy, precision, linearity, and range.

2. Materials and Reagents:

  • Drug X Certified Reference Material (CRM)

  • Drug X in-house reference material (for comparison)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Validation Parameters and Procedures:

4.1. Specificity:

  • Inject a blank (mobile phase), a solution of the CRM, and a solution of the in-house standard.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the Drug X peak in the blank.

4.2. Linearity:

  • Prepare a stock solution of the CRM at 1 mg/mL.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Acceptance Criteria: r² ≥ 0.999.

4.3. Accuracy (% Recovery):

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the CRM.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each concentration level.

4.4. Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration using the CRM.

    • Analyze the samples and calculate the mean, standard deviation, and Relative Standard Deviation (% RSD).

    • Acceptance Criteria: % RSD ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the % RSD for the combined data from both days.

    • Acceptance Criteria: % RSD ≤ 2.0%.

4.5. Range:

  • The range is established from the linearity, accuracy, and precision data.

  • Acceptance Criteria: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.

Visualizing the Workflow and Decision-Making Process

To further clarify the role of CRMs in method validation, the following diagrams, generated using Graphviz (DOT language), illustrate the overall workflow and the logical process for selecting an appropriate reference material.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose of Analytical Method Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Protocol Prepare Validation Protocol Set_Criteria->Prepare_Protocol Perform_Experiments Perform Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Protocol->Perform_Experiments Analyze_Data Analyze Data & Compare with Acceptance Criteria Perform_Experiments->Analyze_Data Validation_Report Prepare Validation Summary Report Analyze_Data->Validation_Report CRM_Input Use Certified Reference Material CRM_Input->Perform_Experiments Reference_Material_Selection Start Start: Need for Reference Material Is_CRM_Available Is a Certified Reference Material (CRM) available? Start->Is_CRM_Available Use_CRM Use CRM Is_CRM_Available->Use_CRM Yes Is_RM_Available Is a non-certified Reference Material (RM) available? Is_CRM_Available->Is_RM_Available No End Proceed with Method Validation Use_CRM->End Use_RM Use RM & Document Characterization Is_RM_Available->Use_RM Yes Develop_In_House Develop & Characterize In-house Standard Is_RM_Available->Develop_In_House No Use_RM->End Develop_In_House->End

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of (Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of Folic Acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain laboratory integrity.

Personal Protective Equipment (PPE)

While Folic Acid is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential. The following PPE is recommended to minimize exposure and prevent contamination.

Table 1: Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Eye/Face Protection Safety goggles with side protectionProtects eyes from potential splashes or airborne particles.[1]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness)Provides a barrier against skin contact. Breakthrough time should be >480 minutes.[1]
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection P1 filter respiratorRequired when dusts are generated to prevent inhalation.

Operational Plan

This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry place, protected from light.[2]

  • Aqueous solutions of folic acid are heat-sensitive and can decompose in the presence of light and/or riboflavin.[2]

2.2. Handling and Use

  • All handling of the solid compound should be performed in a well-ventilated area. If there is a potential for dust formation, a fume hood should be used.

  • Avoid direct contact with the skin and eyes.[3]

  • Do not eat, drink, or smoke in the designated work area.

  • After handling, wash hands thoroughly with soap and water.

  • For solution preparation, slowly add the solid to the solvent to avoid splashing. Folic acid is very slightly soluble in water but readily soluble in dilute solutions of alkali hydroxides and carbonates.[2]

2.3. Spill Cleanup

  • In case of a spill, evacuate non-essential personnel from the area.

  • For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.[3]

Disposal Plan

  • Dispose of waste material in accordance with national and local regulations.

  • Unused this compound should be disposed of as chemical waste.

  • Do not dispose of the compound down the drain unless specifically permitted by local regulations.

  • Empty containers should be rinsed thoroughly before disposal or recycling.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal Receiving Receiving and Inspection Storage Proper Storage Receiving->Storage PPE Don PPE Storage->PPE Weighing Weighing PPE->Weighing Dissolution Dissolution Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontamination of Work Area Experiment->Decontamination Waste_Collection Waste Collection Decontamination->Waste_Collection Waste_Disposal Waste Disposal Waste_Collection->Waste_Disposal

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.